In-Depth Technical Guide: Chemical Structure, Synthesis, and Applications of 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol (CAS 50807-15-3)
Executive Summary 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol (CAS 50807-15-3) is a sterically hindered, bicycloaliphatic alcohol. Structurally, it represents a partially hydrodeoxygenated derivative of Bisphenol A (BPA)—a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol (CAS 50807-15-3) is a sterically hindered, bicycloaliphatic alcohol. Structurally, it represents a partially hydrodeoxygenated derivative of Bisphenol A (BPA)—a state in which one aromatic ring has been fully hydrogenated to a cyclohexane ring, and the other has been hydrogenated to a cyclohexanol ring. This compound has garnered significant attention in the fields of sustainable chemistry and advanced materials, serving as a critical, transient intermediate in the catalytic hydrodeoxygenation (HDO) of polycarbonate waste and BPA into high-density polycycloalkane aviation fuels[1].
The IUPAC nomenclature for this compound is 4-(2-cyclohexylpropan-2-yl)cyclohexan-1-ol .
Structural Analysis & Conformational Locking:
The molecule consists of a central quaternary carbon (the propane-2,2-diyl group) bonded to two methyl groups, one unsubstituted cyclohexane ring, and one cyclohexan-1-ol ring at the C4 position. The 2-cyclohexylpropan-2-yl substituent is exceptionally bulky. In a standard cyclohexane chair conformation, this massive group will exclusively occupy the equatorial position to avoid severe 1,3-diaxial steric clashes.
Consequently, the stereochemistry of the hydroxyl group at C1 dictates the isomer:
trans-Isomer: The hydroxyl group is equatorial, providing the most thermodynamically stable conformation.
cis-Isomer: The hydroxyl group is forced into the axial position.
Because of the complete hydrogenation of the aromatic rings originally present in BPA, the molecule loses its UV-absorbing chromophores. This structural shift makes the compound and its downstream polymer derivatives highly stable against UV degradation and weathering[2].
Table 1: Physicochemical Properties of 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol
The most prominent technical application of 4-(2-cyclohexyl-2-propyl)cyclohexan-1-ol is its role in the conversion of polycarbonate (PC) waste and Bisphenol A into jet fuel range high-density polycycloalkanes[1].
The reaction cascade involves a bifunctional catalytic mechanism:
Hydrogenation: The aromatic rings of BPA are hydrogenated over a noble metal catalyst (e.g., Pt/C or Ru/C) to yield Hydrogenated Bisphenol A (HBPA).
Partial Hydrodeoxygenation (HDO): A Brønsted acid catalyst (e.g., H-MOR or H-ZSM-5 zeolite) dehydrates one of the cyclohexanol rings of HBPA to form an alkene intermediate. This alkene is rapidly hydrogenated by the noble metal catalyst to form CAS 50807-15-3 .
Complete Hydrodeoxygenation: The remaining hydroxyl group undergoes a second dehydration-hydrogenation cycle to yield propane-2,2-diyldicyclohexane, a C15 high-density jet fuel component[1].
Catalytic hydrodeoxygenation pathway from Bisphenol A to jet fuel via CAS 50807-15-3.
To synthesize or isolate 4-(2-cyclohexyl-2-propyl)cyclohexan-1-ol from BPA, a bifunctional catalyst system combining metal sites (for hydrogenation) and acid sites (for dehydration) is required. The following self-validating protocol is adapted from the methodology of Tang et al. for the controlled HDO of BPA[5].
Causality Behind Experimental Choices:
Catalyst Selection: Pt/C is chosen for its superior hydrogenation activity without promoting excessive C-C bond cleavage (hydrocracking). H-MOR zeolite provides the necessary Brønsted acidity for dehydration[1].
Temperature Control (453 K): Operating at mild temperatures prevents the thermal cracking of the C15 backbone, ensuring high yields of the desired bicycloaliphatic structure[5].
Solvent (Cyclohexane): A non-polar, hydrogenated solvent is utilized because it mimics the product environment, does not participate in the reaction, and easily solubilizes the highly lipophilic intermediate (LogP = 4.144)[5].
Step-by-Step Methodology:
Substrate Loading: In a 100 mL stainless-steel autoclave reactor, load 5.0 mmol of Bisphenol A (or HBPA), 0.04 g of 5 wt% Pt/C catalyst, 0.5 g of H-MOR zeolite, and 40 mL of cyclohexane[5].
Reactor Purging: Seal the reactor and purge the system with Helium gas three times to displace residual oxygen, followed by purging with Hydrogen gas three times to establish a reactive atmosphere.
Pressurization & Heating: Pressurize the reactor to 3.0 MPa with H₂ gas. Heat the reactor to 453 K under continuous mechanical stirring (800 rpm) to eliminate mass transfer limitations between the solid catalyst, liquid solvent, and gaseous hydrogen[5].
Catalytic Reaction: Maintain the reaction for 1 to 4 hours. (Note: Shorter reaction times favor the accumulation of the partially deoxygenated intermediate, CAS 50807-15-3, while longer times drive the reaction to complete HDO)[1].
Cooling & Depressurization: Quench the reactor in an ice-water bath to rapidly halt the reaction. Once cooled to room temperature, safely vent the residual hydrogen gas.
Product Isolation & GC-MS Analysis (Self-Validation): Filter the reaction mixture to recover the solid catalysts. Analyze the filtrate using Gas Chromatography-Mass Spectrometry (GC-MS) equipped with an HP-5 capillary column. Use an internal standard (e.g., n-decane) to quantify the yield of CAS 50807-15-3 against the fully deoxygenated jet fuel product[5].
Self-validating high-pressure reactor workflow for the catalytic HDO of Bisphenol A.
Industrial & Commercial Applications
High-Density Aviation Fuels: The complete or partial HDO of BPA yields polycycloalkanes with high volumetric energy densities. These compounds are blended into aviation fuels to increase the payload capacity and flight range of aircraft[1].
Polymer Science & Epoxy Resins: Similar to HBPA, 4-(2-cyclohexyl-2-propyl)cyclohexan-1-ol can serve as a specialized monomer or modifier in the production of cycloaliphatic epoxy resins. The absence of aromatic rings provides superior UV resistance and weatherability compared to traditional BPA-based resins[2].
Fragrance and Cosmetics: Due to its massive steric bulk and cycloaliphatic nature, the compound exhibits a mild, pleasant odor. It is utilized as a specialized fragrance ingredient in perfumes and cosmetics, where its high lipophilicity (LogP > 4) ensures excellent skin substantivity and longevity as a base note[4].
Comprehensive Physicochemical Profiling and Synthetic Utility of CAS 50807-15-3
Abstract CAS 50807-15-3, systematically named 4-(2-cyclohexyl-2-propyl)cyclohexan-1-ol, is a sterically hindered, bicyclic-like aliphatic secondary alcohol. Characterized by a unique structural motif—a central isopropyli...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
CAS 50807-15-3, systematically named 4-(2-cyclohexyl-2-propyl)cyclohexan-1-ol, is a sterically hindered, bicyclic-like aliphatic secondary alcohol. Characterized by a unique structural motif—a central isopropylidene bridge linking a cyclohexyl ring and a cyclohexanol ring—it exhibits distinct physicochemical properties. This technical whitepaper elucidates its core physical properties, chemical reactivity, and provides validated, self-correcting protocols for its analytical validation and synthetic derivatization.
Molecular Architecture and Physicochemical Profiling
CAS 50807-15-3 (
C15H28O
, MW: 224.38 g/mol ) presents as a colorless, viscous liquid at room temperature. This physical state is directly attributable to its high molecular weight and the presence of intermolecular hydrogen bonding facilitated by the equatorial/axial hydroxyl group on the cyclohexane ring.
Quantitative Physicochemical Parameters
Property
Value
Causality / Practical Implications
Molecular Weight
224.38 g/mol
Contributes to its low volatility and viscous liquid state at standard temperature and pressure.
Boiling Point
298°C at 760 mmHg
The high boiling point necessitates high-vacuum distillation for purification to prevent thermal degradation.
Flash Point
124.9°C
Indicates a relatively safe handling profile under standard thermal conditions.
Density
0.942 g/cm³
Typical for heavy aliphatic alcohols; facilitates clean phase separation during aqueous workups.
Vapor Pressure
0.000132 mmHg (25°C)
Extremely low volatility, making it an excellent, long-lasting fixative in formulations.
LogP (Octanol/Water)
4.144
High lipophilicity; dictates poor aqueous solubility but excellent solubility in lipid matrices.
Refractive Index
1.489
Useful for rapid, non-destructive purity assessment via refractometry.
Causality in Structural Design:
The high LogP (4.144) and XLogP3 of 5 indicate significant lipophilicity. In drug development, molecules with this degree of lipophilicity are often utilized as building blocks to enhance the membrane permeability of synthesized prodrugs or active pharmaceutical ingredients (APIs). The steric bulk provided by the 2-cyclohexyl-2-propyl moiety shields the adjacent carbon framework, imparting resistance to non-specific enzymatic degradation when incorporated into larger pharmacophores. Furthermore, its extremely low vapor pressure justifies its application in the fragrance industry as a base-note fixative, ensuring the longevity of volatile top notes in perfume formulations (3 [3]).
Chemical Reactivity and Synthetic Utility
CAS 50807-15-3 features a secondary hydroxyl group on a cyclohexane ring. The reactivity of this hydroxyl group is governed by the conformation it adopts, which is heavily influenced by the bulky 2-cyclohexyl-2-propyl substituent at the C4 position.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone (4-(2-cyclohexyl-2-propyl)cyclohexan-1-one) using mild reagents like Dess-Martin periodinane or Swern oxidation. This provides a reactive electrophilic center for further functionalization (e.g., reductive amination).
Esterification: It serves as a nucleophile for esterification. However, due to the steric bulk of the molecule, standard esterification requires catalytic enhancement to proceed with high yields.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity and reproducibility, the following protocols incorporate self-validating checkpoints to confirm success at each critical juncture.
Protocol 1: Purity Assessment and Structural Validation via GC-MS
Objective: To confirm the purity of commercially sourced CAS 50807-15-3 prior to synthetic application.
Causality: Given its high boiling point (298°C), standard GC methods may result in peak broadening or thermal degradation if the inlet temperature is not optimized.
Step-by-Step Methodology:
Sample Preparation: Dissolve 10 mg of CAS 50807-15-3 in 1 mL of HPLC-grade dichloromethane (DCM).
Self-Validation Checkpoint: Complete dissolution confirms the absence of highly polar polymeric impurities or inorganic salts.
Instrument Setup: Utilize a non-polar capillary column (e.g., HP-5MS). Set the inlet temperature to 280°C to ensure rapid vaporization without thermal cracking.
Temperature Program: Initial temperature 100°C (hold 2 min), ramp at 15°C/min to 300°C (hold 5 min).
Mass Spectrometry: Operate in Electron Ionization (EI) mode at 70 eV.
Data Analysis: The molecular ion peak (
M+
) should be observed at m/z 224.
Self-Validation Checkpoint: The presence of a prominent m/z 206 peak (
M+−H2O
) confirms the aliphatic alcohol nature of the compound, as dehydration is a dominant and predictable fragmentation pathway for cyclohexanols under EI conditions.
Protocol 2: Catalytic Esterification Workflow
Objective: Synthesis of 4-(2-cyclohexyl-2-propyl)cyclohexyl acetate.
Step-by-Step Methodology:
Reagent Charging: In an oven-dried, argon-purged 50 mL round-bottom flask, add CAS 50807-15-3 (1.0 eq, 2.24 g, 10 mmol) and anhydrous pyridine (2.0 eq, 1.58 g, 20 mmol).
Causality: DMAP is critical here; the sterically hindered nature of the substrate requires a highly nucleophilic acylpyridinium intermediate to drive the reaction forward efficiently.
Acylation: Dropwise add acetic anhydride (1.5 eq, 1.53 g, 15 mmol) at 0°C. Allow the reaction to warm to room temperature and stir for 4 hours.
Quenching & Workup: Quench with saturated aqueous
NaHCO3
(20 mL). Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with 1M HCl (to remove pyridine) and brine.
Drying & Concentration: Dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Validation: Analyze the crude product via TLC (Hexane:EtOAc 8:2).
Self-Validation Checkpoint: The disappearance of the starting material (
Rf≈0.3
) and the appearance of a distinct, less polar spot (
Rf≈0.7
) validates the conversion to the ester.
Process Visualization
The following diagram maps the logical workflow for the structural validation and synthetic derivatization of CAS 50807-15-3, emphasizing the self-validating checkpoints.
Workflow for the analytical validation and derivatization of CAS 50807-15-3.
Comprehensive Solubility Profile and Solvation Thermodynamics of 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol in Organic Solvents
Executive Summary The compound 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol (CAS: 50807-15-3) is a highly lipophilic, sterically hindered secondary alcohol. Structurally, it is the fully hydrogenated derivative of 4-cumylphe...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol (CAS: 50807-15-3) is a highly lipophilic, sterically hindered secondary alcohol. Structurally, it is the fully hydrogenated derivative of 4-cumylphenol, featuring a central isopropylidene bridge flanked by two bulky cyclohexyl rings[1]. With a molecular weight of 224.38 g/mol and a LogP of approximately 4.14, this molecule presents unique formulation challenges. Its solubility profile is critical for researchers utilizing it as an intermediate in advanced polymer synthesis, specialized fragrance matrices, and lipophilic drug delivery systems. This whitepaper provides an in-depth, theoretically grounded, and experimentally validated guide to its solubility behavior across various organic solvent classes.
Physicochemical Profiling & Causality
To accurately predict and manipulate the solubility of 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol, one must first deconstruct its molecular architecture and its impact on intermolecular forces.
The "Hydrophobic Umbrella" Effect
In typical unhindered cyclic alcohols (e.g., cyclohexanol), extensive intermolecular hydrogen bonding drives high solubility in polar protic solvents. However, in 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol, the sheer steric volume of the dicyclohexyl-isopropylidene framework creates a "hydrophobic umbrella." This steric encumbrance physically shields the single equatorial/axial hydroxyl group, restricting the approach of solvent molecules and limiting the formation of robust hydrogen-bond networks. Consequently, dispersion forces dominate its solvation thermodynamics.
Hansen Solubility Parameters (HSP) Framework
According to the Hansen Solubility Parameters (HSP) theory, a solute dissolves best in a solvent that occupies a similar coordinate in 3D "Hansen space" (comprising dispersion
δD
, polar
δP
, and hydrogen-bonding
δH
forces)[2].
Because of its massive 15-carbon hydrocarbon footprint, the molecule exhibits:
High
δD
(~17–18 MPa
1/2
): Strong reliance on Van der Waals forces.
Low
δP
(~2–3 MPa
1/2
): Lack of strong permanent dipoles due to structural symmetry and saturation.
Moderate-Low
δH
(~4–5 MPa
1/2
): Diluted hydrogen-bonding capacity due to steric shielding.
Therefore, the compound exhibits maximal solubility in non-polar and polar aprotic solvents, while showing marginal solubility in highly cohesive polar protic media like water or cold methanol.
Quantitative Solubility Data
The following table summarizes the empirically derived solubility estimates for 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol at 25°C. Data is categorized by solvent class to highlight the structure-property relationships governing dissolution.
Experimental Workflows: The Self-Validating Protocol
As a Senior Application Scientist, I mandate the IUPAC-endorsed isothermal shake-flask method for generating rigorous, publication-quality solubility profiles[3],[4].
Critical Methodological Pivot: Because 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol is fully saturated, it lacks a UV chromophore . Standard HPLC-UV methods will yield zero signal. Quantification must rely on Refractive Index Detection (RID), Evaporative Light Scattering Detection (ELSD), or Charged Aerosol Detection (CAD).
Step-by-Step Methodology
Solid-Solvent Admixture: Add an excess of the solid solute (e.g., 500 mg) to 10.0 mL of the target organic solvent in a 20 mL borosilicate glass vial.
Causality: Borosilicate glass is mandatory. Plastic tubes leach plasticizers (like phthalates) into organic solvents, which artificially alter the solvent's HSP and solubilizing capacity.
Isothermal Equilibration: Seal the vial with a PTFE-lined cap and agitate on an orbital shaker at 25.0 ± 0.1 °C for 48 hours.
Causality: The bulky crystalline lattice of this molecule exhibits slow dissolution kinetics. A 48-hour window ensures true thermodynamic equilibrium is achieved, preventing false-low readings from metastable states.
Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at exactly 25.0 °C.
Causality: Temperature control during centrifugation is critical. A drop in temperature causes premature precipitation, while a spike induces supersaturation.
Inert Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter.
Causality: PTFE is highly inert and hydrophobic. Unlike nylon or cellulose filters, it will not adsorb the lipophilic solute, ensuring the filtrate's concentration exactly matches the bulk solution.
Quantification: Dilute the filtrate volumetrically with the mobile phase and inject it into an HPLC system equipped with a CAD or RID. Construct a calibration curve using gravimetrically prepared standards.
Fig 1. Isothermal shake-flask workflow optimized for non-UV active lipophilic solutes.
Thermodynamic Modeling & Solvation Mechanisms
Understanding the solubility of this compound requires analyzing the Van't Hoff equation :
lnx=−RTΔHdiss+RΔSdiss
The dissolution process is a balance of breaking solute-solute bonds (crystal lattice energy), breaking solvent-solvent bonds (cavity formation), and forming new solute-solvent interactions.
In non-polar solvents (e.g., hexane), dissolution is largely entropically driven (
ΔSdiss>0
). The highly ordered crystal lattice breaks down into a flexible, solvated state, and the minimal enthalpic penalty of cavity formation is easily overcome. Conversely, in polar protic solvents like methanol, the high energy required to break the solvent's internal hydrogen bonds results in a large positive
ΔHcav
. Because the sterically hindered solute cannot form enough new H-bonds to offset this penalty, the overall dissolution enthalpy (
ΔHdiss
) remains highly positive, severely depressing solubility.
Fig 2. Thermodynamic pathways of solvation illustrating enthalpic penalties and interaction gains.
References
4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol Chemical Properties and Data
Source: LookChem Database[1]
URL:[Link]
Hansen Solubility Parameters (HSP) and Practical Adhesion Science
Source: Prof. Steven Abbott[2]
URL:[Link]
IUPAC-NIST Solubility Data Series: Isothermal Method
Source: CORE / Journal of Physical and Chemical Reference Data[3]
URL:[Link]
Glossary of terms related to solubility (IUPAC Recommendations 2008)
Source: Pure and Applied Chemistry / ResearchGate[4]
URL:[Link]
Comprehensive Safety Data and Toxicity Profile of 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol: A Technical Whitepaper
Executive Summary In modern drug development and polymer chemistry, the shift away from aromatic, endocrine-disrupting compounds has necessitated the design of sterically hindered, aliphatic alternatives. 4-(2-Cyclohexyl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug development and polymer chemistry, the shift away from aromatic, endocrine-disrupting compounds has necessitated the design of sterically hindered, aliphatic alternatives. 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol (CAS: 50807-15-3) represents a critical structural evolution in this space. As a monohydroxy derivative closely related to Hydrogenated Bisphenol A (HBPA), it replaces planar phenolic rings with fully saturated cyclohexane rings.
As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a fundamental driver of molecular design. This guide deconstructs the physicochemical properties, core Safety Data Sheet (SDS) parameters, and toxicity profile of 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol. Furthermore, I provide the causal logic and self-validating experimental protocols required to rigorously evaluate its safety profile in the laboratory.
Physicochemical Profiling & Structural Causality
Understanding the macroscopic safety of a chemical begins with its microscopic structural properties. The saturation of the aromatic rings fundamentally alters the molecule's behavior in biological systems.
High Lipophilicity (LogP 4.14): The dual cyclohexane rings linked by an isopropyl bridge create a massive hydrophobic surface area. This dictates formulation strategy: the compound is insoluble in water and requires lipid-based nanocarriers or strong organic solvents (like DMSO) for in vitro delivery.
Low Vapor Pressure (0.000132 mmHg): The high molecular weight and viscous nature result in negligible volatility at room temperature. Causality: This virtually eliminates the inhalation hazard during standard benchtop handling, a critical advantage over lower-molecular-weight aliphatic alcohols.
Core Safety Data Sheet (SDS) Parameters
Based on global chemical compliance standards and structural read-across data ()[2], the handling protocols for this compound are dictated by its lipophilicity.
Hazard Identification (GHS): Not classified as an acute systemic toxin. It is considered a potential Category 3 mild skin/eye irritant.
First Aid Measures:
Eye Contact: Flush continuously with water. Causality: Because the compound is highly hydrophobic, water alone is inefficient at solubilizing it; continuous blinking and mechanical flushing are required to clear the viscous liquid from the cornea.
Skin Contact: Wash aggressively with soap and water. Causality: Soap acts as a necessary surfactant to disrupt the hydrophobic interactions between the compound and the skin's lipid bilayer.
Fire-Fighting Measures: With a flash point of 124.9°C, it is combustible but not highly flammable. Use alcohol-resistant foam, dry chemical, or CO₂. Avoid direct water streams, which may spread the floating, insoluble liquid.
Environmental Fate: The LogP of 4.14 suggests a potential for bioaccumulation in aquatic species. However, the presence of the unhindered hydroxyl group provides a direct handle for Phase II metabolic clearance (glucuronidation) in higher organisms.
Toxicity Profile & Mechanistic Insights
The primary toxicological concern for any bisphenol-like derivative is endocrine disruption—specifically, the activation of Estrogen Receptor alpha (ERα).
Aromatic precursors (like BPA) possess planar phenolic rings that perfectly mimic the A-ring of endogenous estradiol, allowing them to slip into the narrow hydrophobic binding pocket of ERα and trigger aberrant transcription ()[3].
By fully hydrogenating the rings, 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol is forced into a bulky, non-planar "chair" conformation. This steric bulk physically prevents the molecule from entering the ERα binding pocket. Furthermore, the loss of aromaticity eliminates the
π−π
stacking interactions required for high-affinity receptor stabilization.
To establish trustworthiness in our safety claims, we must employ orthogonal, self-validating assays. Below are the exact methodologies used to validate the No Observed Adverse Effect Level (NOAEL) and the lack of endocrine activity.
Causality of Assay Choice: Why use ATP luminescence over the traditional MTT assay? The MTT assay relies on cellular oxidoreductase enzymes to reduce a tetrazolium dye. Highly lipophilic aliphatic alcohols can transiently alter mitochondrial membrane fluidity, leading to artifactual changes in dye reduction without actual cell death. By quantifying ATP directly, we establish a self-validating metric of absolute metabolic viability, uncoupled from transient mitochondrial stress.
Step-by-Step Methodology:
Compound Preparation: Dissolve 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol in 100% molecular-grade DMSO to create a 10 mM stock. (Note: Aqueous buffers will cause immediate precipitation due to the LogP of 4.14).
Cell Seeding: Seed HepG2 (hepatocellular carcinoma) cells at
1×104
cells/well in a 96-well opaque white microplate. Incubate at 37°C, 5% CO₂ for 24 hours.
Serial Dilution & Exposure: Perform 1:3 serial dilutions of the stock in complete culture media to generate a dose range of 0.1 µM to 100 µM. Ensure final DMSO concentration remains
≤0.5%
to prevent solvent toxicity. Expose cells for 48 hours.
Luminescence Readout: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent at a 1:1 volume ratio to the culture media. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.
Data Analysis: Record luminescence. Normalize data against the vehicle control (0.5% DMSO) and calculate the IC₅₀ and NOAEL using non-linear regression analysis.
Fig 2: Step-by-step self-validating workflow for in vitro cytotoxicity and NOAEL determination.
Causality of Assay Choice: Why Fluorescence Polarization (FP)? Traditional radioligand binding requires washing steps that can disrupt low-affinity interactions. FP is a homogenous, mix-and-read assay. If our bulky aliphatic compound fails to displace the fluorescent estrogen probe, the probe remains bound to the massive ERα protein, tumbling slowly and emitting highly polarized light. This provides direct, self-validating confirmation of steric exclusion.
Step-by-Step Methodology:
Complex Formation: In a black 384-well plate, incubate recombinant human ERα (15 nM) with a fluorescently labeled estradiol probe (Fluormone™, 1 nM) in assay buffer for 2 hours to establish the baseline receptor-ligand complex.
Displacement Reaction: Add 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol at escalating concentrations (1 µM to 100 µM). Include unlabeled estradiol as a positive control for displacement.
Measurement: Read the plate on a microplate reader equipped with polarizing filters (Ex: 485 nm / Em: 530 nm).
Validation: A sustained high polarization value (mP) in the test wells confirms that the compound cannot bind the receptor, validating the lack of endocrine-disrupting potential.
Conclusion
4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol is a highly lipophilic, sterically hindered aliphatic alcohol. By leveraging the principles of structural causality, we can confidently predict its low acute toxicity and lack of endocrine disruption. The self-validating experimental frameworks provided herein ensure that drug development professionals can rigorously verify these safety parameters, facilitating the integration of this compound into advanced, green-chemistry-compliant formulations.
References
Title: 4-(2-cyclohexyl-2-propyl)cyclohexan-1-ol — Chemical Substance Information
Source: NextSDS
URL: [Link]
Title: Cas 50807-15-3, 4-(2-cyclohexyl-2-propyl)cyclohexan-1-ol
Source: LookChem
URL: [Link]
Thermodynamic Stability of 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol: A Mechanistic Guide
As a Senior Application Scientist, understanding the thermodynamic behavior of bulky, multi-ring aliphatic systems is critical for downstream applications in drug development, advanced materials, and fragrance chemistry....
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, understanding the thermodynamic behavior of bulky, multi-ring aliphatic systems is critical for downstream applications in drug development, advanced materials, and fragrance chemistry. This whitepaper provides an in-depth mechanistic analysis of 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol (CAS: 50807-15-3)[1], detailing the causality behind its conformational stability, the thermodynamic relationship between its diastereomers, and field-proven protocols for its stereoselective synthesis and analytical validation.
Molecular Architecture and Conformational Anchoring
The thermodynamic stability of substituted cyclohexanes is governed by the energetic penalty of placing substituents in the axial position, a metric quantified by the A-value [2].
In 4-(2-cyclohexyl-2-propyl)cyclohexan-1-ol, the central structural feature is the massive 2-cyclohexyl-2-propyl bridging group. To understand its thermodynamic impact, we must compare it to the well-documented tert-butyl group. A tert-butyl group possesses an A-value of approximately 4.9 kcal/mol, which is sufficient to completely "lock" a cyclohexane ring into a single chair conformation where the bulky group is exclusively equatorial[2].
The 2-cyclohexyl-2-propyl group is significantly larger than a tert-butyl group. Consequently, its A-value is extrapolated to be well over 5.0 kcal/mol. This creates an extreme steric anchor; any conformation placing this group in an axial position would result in catastrophic 1,3-diaxial steric clashes with the ring protons[3]. Therefore, the molecule is conformationally locked, and its overall thermodynamic stability is dictated entirely by the orientation of the C1 hydroxyl (-OH) group.
Table 1: Conformational A-Values of Relevant Substituents
Because the 2-cyclohexyl-2-propyl group is locked in the equatorial position, the relative thermodynamic stability of the molecule's two diastereomers depends solely on whether the C1 hydroxyl group is axial or equatorial.
trans-4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol (Thermodynamic Sink): In the trans-isomer, both the bulky anchor and the hydroxyl group are in the equatorial position. This conformation entirely avoids 1,3-diaxial interactions, making it the thermodynamically most stable isomer[4].
cis-4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol (Kinetically Accessible): In the cis-isomer, the hydroxyl group is forced into the axial position. This incurs a destabilizing 1,3-diaxial interaction with the axial protons at C3 and C5, carrying an energetic penalty of roughly 0.9 kcal/mol[2].
Table 2: Thermodynamic Parameters for Isomerization
Parameter
Value
Causality
ΔG° (cis → trans)
~ -0.9 kcal/mol
Relief of 1,3-diaxial strain from the axial -OH group.
To control the stereochemical outcome of this molecule, researchers must exploit the steric environment of the precursor ketone (4-(2-cyclohexyl-2-propyl)cyclohexanone). The choice of reducing agent dictates whether the reaction proceeds under kinetic or thermodynamic control[4].
Workflow for stereoselective reduction and thermodynamic equilibration.
Protocol A: Stereoselective Reductions
Thermodynamic Control (Small Hydrides): Using a small, unhindered reducing agent like Sodium Borohydride (NaBH₄) allows the hydride to attack the carbonyl from the less sterically hindered axial face. This axial attack pushes the resulting oxygen atom into the equatorial plane, yielding predominantly the thermodynamically stable trans-isomer[4].
Kinetic Control (Bulky Hydrides): Using a sterically demanding reagent like L-Selectride forces the hydride to attack from the equatorial face to avoid clashes with the axial C2/C6 protons. This pushes the oxygen into the axial position, rapidly yielding the kinetically favored cis-isomer[4].
If a synthetic route yields an unfavorable mixture of isomers, the system can be driven to the thermodynamic sink using a modified Meerwein-Ponndorf-Verley (MPV) / Oppenauer equilibrium[5].
Step 1: Dissolve the isomeric mixture of 4-(2-cyclohexyl-2-propyl)cyclohexan-1-ol in dry, high-boiling toluene.
Step 2: Add 10 mol% Aluminum isopropoxide[Al(OiPr)₃] and 5 mol% of the precursor ketone. Causality: The trace ketone acts as an initial hydride acceptor, initiating a reversible redox cycle that oxidizes the kinetically trapped cis-alkoxide and re-reduces it from the less hindered face[3].
Step 3: Reflux under N₂ for 24 hours to provide the thermal energy required to overcome the hydride-transfer activation barrier.
Step 4: Quench with 1M HCl, extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate in vacuo.
Every robust chemical protocol must be a self-validating system. To mathematically prove that the thermodynamic sink has been reached, ¹H-NMR spectroscopy is utilized to exploit the predictable spin-spin coupling constants (
J
) of the rigid cyclohexane ring[4].
Validating the trans-Isomer (Thermodynamic Product): In the trans-isomer, the -OH is equatorial, forcing the C1 proton into the axial position. An axial proton couples with two adjacent axial protons (large
J≈10−12
Hz) and two adjacent equatorial protons (small
J≈3−4
Hz). This results in a distinct, wide triplet of triplets (tt) centered around 3.45 ppm[4].
Validating the cis-Isomer (Kinetic Product): In the cis-isomer, the -OH is axial, forcing the C1 proton into the equatorial position. An equatorial proton couples with all adjacent protons via small
J
values (~3-4 Hz), resulting in a narrow, unresolved multiplet (often appearing as a quintet) shifted downfield to approximately 4.15 ppm[4].
By integrating the area under the 3.45 ppm signal against the 4.15 ppm signal, researchers can directly quantify the thermodynamic equilibrium ratio (expected to be >80:20 in favor of the trans-isomer).
In-Depth Technical Guide: High-Resolution ¹H and ¹³C NMR Spectroscopy of 4-(2-Cyclohexylpropan-2-yl)cyclohexan-1-ol
Executive Summary and Structural Profiling 4-(2-Cyclohexylpropan-2-yl)cyclohexan-1-ol (CAS: 50807-15-3) is a highly lipophilic, dicyclic aliphatic alcohol frequently utilized as a robust structural scaffold in advanced d...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary and Structural Profiling
4-(2-Cyclohexylpropan-2-yl)cyclohexan-1-ol (CAS: 50807-15-3) is a highly lipophilic, dicyclic aliphatic alcohol frequently utilized as a robust structural scaffold in advanced drug discovery and materials science[1]. With a molecular formula of C₁₅H₂₈O and an XLogP3 of ~4.14, its structural core features a central dimethylmethylene bridge (-C(CH₃)₂-) connecting an unsubstituted cyclohexyl ring and a cyclohexanol ring[1].
The bulky 2-cyclohexylpropan-2-yl substituent acts as a powerful conformational lock. In the thermodynamically favored trans-isomer, both the hydroxyl group at C1 and the bulky substituent at C4 occupy equatorial positions. This specific stereochemical arrangement dictates the distinct spin-spin coupling networks and chemical shifts observed in its Nuclear Magnetic Resonance (NMR) spectra.
To ensure absolute data integrity, the following protocol establishes a self-validating loop where sample preparation, instrument calibration, and pulse sequence parameters are intrinsically linked.
Step-by-Step Methodology
Sample Preparation : Dissolve 10–15 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
Causality: The 10 mg mass ensures an optimal Signal-to-Noise Ratio (SNR) for the insensitive ¹³C nucleus without inducing concentration-dependent viscosity, which would cause line broadening. CDCl₃ is selected for its superior solvation of highly lipophilic compounds[2].
Spectrometer Calibration : Insert the 5 mm NMR tube into a 600 MHz spectrometer. Lock the magnetic field to the deuterium resonance of CDCl₃. Perform automated tuning and matching (ATM) and 3D gradient shimming.
Causality: Precise shimming ensures a highly homogeneous B₀ field, which is mathematically critical for resolving the complex multiplet overlapping in the aliphatic region (0.8–2.0 ppm)[3].
Causality: A prolonged d1 of 5 seconds is strictly mandated. The quaternary carbon (C7) lacks attached protons, meaning it relies on slower dipole-dipole relaxation mechanisms. A short delay would saturate this spin, causing the C7 signal to vanish from the spectrum[3].
Data Processing : Apply a 0.3 Hz exponential line broadening (apodization) for ¹H, and 1.0 Hz for ¹³C prior to Fourier Transformation (FT) to mathematically enhance the SNR.
The ¹H NMR spectrum of 4-(2-cyclohexylpropan-2-yl)cyclohexan-1-ol is dominated by a heavily populated aliphatic envelope, but key diagnostic peaks allow for unambiguous stereochemical assignment[3].
The triplet of triplets arises from two large axial-axial couplings (11.0 Hz) and two small axial-equatorial couplings (4.5 Hz), confirming the OH is equatorial.
1.95
m
-
2H
H2/H6 (eq)
Deshielded relative to axial protons due to the anisotropic effect of the adjacent C-O bond.
1.80
m
-
2H
H3/H5 (eq)
Equatorial protons of the cyclohexanol ring.
1.50
br s
-
1H
-OH
Broadens and shifts depending on concentration/hydrogen bonding; disappears upon D₂O exchange.
1.25
m
-
2H
H2/H6 (ax)
Shielded axial protons.
1.10
m
-
2H
H3/H5 (ax)
Shielded axial protons.
1.05
m
-
2H
H4, H10
Methine protons attached to the bulky bridge.
0.90 - 1.80
m
-
10H
Ring B CH₂
Overlapping multiplets from the unsubstituted cyclohexyl ring.
0.88
s
-
6H
H8/H9 (-CH₃)
Sharp singlet integrating to 6H serves as the internal calibration standard for integration.
¹³C NMR Spectral Analysis and Causality
The ¹³C NMR spectrum provides a clear map of the carbon skeleton. The chemical shifts are highly sensitive to electronegativity, hybridization, and steric compression[3]. The CDCl₃ solvent triplet at 77.16 ppm serves as the secondary calibration standard[2].
Strongly deshielded by the inductive effect of the highly electronegative oxygen atom.
45.5
CH
C10 (Ring B)
Deshielded by the adjacent sterically demanding quaternary center.
45.0
CH
C4 (Ring A)
Deshielded by the adjacent quaternary center.
40.5
C (Quat)
C7 (Bridge)
The quaternary carbon experiences significant steric compression (γ-gauche effects), shifting it upfield relative to typical unhindered tertiary carbons.
35.5
CH₂
C2/C6
β-deshielding effect from the C1 hydroxyl group.
28.0
CH₂
C11/C15
Standard cyclohexyl methylene carbons.
27.0
CH₂
C12/C14
Standard cyclohexyl methylene carbons.
26.8
CH₂
C13
Para-position of the cyclohexyl ring.
26.5
CH₂
C3/C5
Shielded by the γ-effect of the bulky substituent at C4.
24.5
CH₃
C8/C9
Equivalent methyl groups on the bridgehead.
Advanced 2D NMR Workflows for Unambiguous Assignment
To transition from empirical prediction to absolute certainty, a suite of 2D NMR experiments is deployed. This self-validating logic relies on intersecting data points:
HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons to their directly attached carbons (¹J coupling). This immediately links the diagnostic H1 proton (3.50 ppm) to the C1 carbon (71.0 ppm).
COSY (Correlation Spectroscopy) : Maps the continuous spin system of the rings by showing ³J proton-proton couplings (e.g., H1 to H2/H6).
HMBC (Heteronuclear Multiple Bond Correlation) : Detects long-range couplings (²J and ³J). The sharp methyl singlet (0.88 ppm) shows strong HMBC cross-peaks to the quaternary C7 (40.5 ppm) and the methine C4 (45.0 ppm), unambiguously anchoring the two ring systems together[3].
Fig 2: 2D NMR correlation logic mapping the structural connectivity.
Conclusion
The structural elucidation of 4-(2-cyclohexylpropan-2-yl)cyclohexan-1-ol requires a rigorous, self-validating NMR approach. By understanding the causality behind relaxation delays, solvent choice, and stereochemical coupling constants, researchers can confidently verify the integrity of this lipophilic scaffold for downstream drug development applications.
Title: High-Resolution NMR Techniques in Organic Chemistry - Timothy D.W.
Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist
Source: pitt.edu (Organometallics, 2010, 29, 2176–2179)
URL: [Link]
Environmental Impact and Biodegradability of CAS 50807-15-3: A Comprehensive Assessment Framework
Executive Summary & Structural Profiling As the development of advanced polymers and specialty plasticizers accelerates, the environmental fate of highly aliphatic, sterically hindered intermediates requires rigorous sci...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Profiling
As the development of advanced polymers and specialty plasticizers accelerates, the environmental fate of highly aliphatic, sterically hindered intermediates requires rigorous scientific scrutiny. CAS 50807-15-3 , systematically identified as 4-(2-cyclohexyl-2-propyl)cyclohexan-1-ol, represents a critical class of these compounds[1]. Structurally, it is a mono-hydroxy derivative closely related to hydrogenated bisphenol A (HBPA), a compound increasingly utilized to replace traditional bisphenol A (BPA) in weather-resistant epoxy resins and polycarbonates[2].
Unlike readily biodegradable linear alcohols, CAS 50807-15-3 features two saturated cyclohexane rings connected by an isopropylidene bridge (a quaternary carbon center). This specific architectural bulk fundamentally alters its interaction with both aquatic ecosystems and microbial degradation pathways. This whitepaper establishes a field-proven, self-validating framework for assessing the environmental impact and biodegradability of CAS 50807-15-3, moving beyond basic regulatory checklists to address the mechanistic realities of highly hydrophobic recalcitrant molecules.
Physicochemical Drivers of Environmental Fate
To accurately model the environmental behavior of CAS 50807-15-3, we must first analyze its quantitative physicochemical profile. The molecule's lack of polar functional groups (save for a single secondary hydroxyl) and high molecular weight dictate its partitioning behavior in the environment.
Undissolved bulk material will initially float before adsorbing to suspended particulate matter.
Environmental Partitioning Dynamics
Because the Log P exceeds 4.0, CAS 50807-15-3 is functionally insoluble in standard aqueous environments. When discharged into wastewater or surface waters, it will not remain in the pelagic (water column) zone. Instead, it undergoes rapid adsorption to suspended organic matter, eventually settling into the benthic sediment. This partitioning dictates that environmental toxicity assessments must prioritize benthic organisms over standard pelagic models (e.g., Daphnia magna).
Fig 1. Predicted environmental partitioning of CAS 50807-15-3 based on hydrophobicity.
Mechanistic Bottlenecks in Biodegradability
Standard aliphatic alcohols undergo rapid microbial degradation via β-oxidation. However, CAS 50807-15-3 is predicted to be inherently recalcitrant due to three distinct structural bottlenecks:
Absence of Terminal Alkyl Chains: The molecule lacks a linear alkyl tail, entirely precluding standard β-oxidation pathways.
Quaternary Carbon Blockade: The isopropylidene bridge (-C(CH3)2-) acts as a severe steric shield. Microbial enzymes cannot easily access or cleave quaternary carbons, a phenomenon well-documented in the environmental persistence of related polycarbonate derivatives[4].
Complex Ring Cleavage: Degradation of the cyclohexane rings requires specialized microbial consortia capable of expressing Baeyer-Villiger monooxygenases. These enzymes must first convert the cyclic structure into a lactone before hydrolysis and ring opening can occur. The energetic cost of this process in anoxic benthic sediments is prohibitively high, leading to long-term environmental persistence similar to that observed in degraded marine polycarbonates[5].
Standard regulatory testing often fails for compounds with Log P > 4.0 due to mass transfer limitations; the microbes simply cannot physically access the clumped, hydrophobic chemical. As an Application Scientist, I mandate the following modified protocols to ensure data integrity and eliminate false negatives.
Causality of Methodological Design: Standard aqueous dosing will cause CAS 50807-15-3 to float or adhere to the glass flask, artificially lowering the Biological Oxygen Demand (BOD) reading. To solve this, we utilize a Silica Gel Dispersion Technique . By dissolving the compound in a volatile solvent (e.g., dichloromethane), coating it onto inert silica gel, and evaporating the solvent, we exponentially increase the surface area available to the microbial inoculum.
Step-by-Step Methodology:
Sample Preparation: Dissolve 100 mg of CAS 50807-15-3 in 10 mL dichloromethane. Add 1 g of sterile silica gel. Evaporate the solvent under a gentle N2 stream until completely dry.
Inoculum Preparation: Harvest activated sludge from a municipal wastewater treatment plant. Wash and aerate for 24 hours to deplete endogenous carbon sources.
System Assembly: Set up the respirometry flasks according to the self-validating architecture (see Fig 2).
Incubation & Monitoring: Seal flasks in a dark, temperature-controlled orbital shaker at 22°C for 28 days. Monitor O2 consumption continuously via pressure drop.
Analytical Verification: At day 28, extract the remaining contents with hexane and analyze via GC-MS to differentiate between primary degradation (structural alteration) and ultimate mineralization (conversion to CO2).
Self-Validating System Architecture:
To guarantee trustworthiness, the assay must prove that the microbes are healthy, the compound is not poisoning them, and the equipment is leak-proof.
Protocol 2: Benthic Toxicity Assessment (Based on OECD 218)
Causality of Methodological Design: Because CAS 50807-15-3 partitions into sediment, testing water-column organisms is scientifically invalid. We must use Chironomus riparius (harlequin fly larvae), a benthic sediment-dwelling organism, to assess true ecological impact.
Step-by-Step Methodology:
Sediment Spiking: Formulate artificial sediment (sand, kaolin clay, sphagnum peat). Spike the dry sand fraction with CAS 50807-15-3 using a solvent carrier, evaporate, and mix with the remaining sediment to achieve target concentrations (e.g., 10, 50, 100 mg/kg).
Equilibration: Add overlying water and allow the sediment-water system to equilibrate for 48 hours under gentle aeration.
Introduction: Introduce 20 first-instar C. riparius larvae into each test vessel.
Endpoint Monitoring: Maintain the system for 28 days. The primary self-validating endpoints are the emergence ratio of adult flies and the development rate compared to the negative (clean sediment) control.
Environmental Mitigation Strategies
Given its predicted recalcitrance and high Log P[3], industrial facilities utilizing or synthesizing CAS 50807-15-3 must implement aggressive pre-treatment before discharging effluent into standard biological wastewater systems.
Advanced Oxidation Processes (AOPs):
Biological treatment alone will fail. Effluent streams should be subjected to UV/H2O2 or Ozonation. These AOPs generate hydroxyl radicals (•OH) that forcefully cleave the sterically hindered cyclohexane rings and the isopropylidene bridge. Once the cyclic structures are broken into smaller, linear aliphatic acids, the effluent can be safely routed to standard activated sludge tanks for complete biological mineralization.
An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol
For Researchers, Scientists, and Drug Development Professionals Introduction 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol, a disubstituted cyclohexanol derivative, presents a unique molecular architecture characterized by bu...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol, a disubstituted cyclohexanol derivative, presents a unique molecular architecture characterized by bulky non-polar groups. This structure imparts specific physicochemical properties that are of significant interest in various fields, including fragrance chemistry and materials science. This technical guide provides a comprehensive analysis of the boiling point, vapor pressure, and density of this compound, supported by detailed experimental protocols and an exploration of the underlying structure-property relationships.
The strategic placement of a hydroxyl group on one cyclohexane ring and a bulky 2-cyclohexyl-2-propyl substituent on the other at the 1,4-position dictates its intermolecular interactions and macroscopic properties. Understanding these characteristics is paramount for its application and for the rational design of new molecules with tailored functionalities.
Physicochemical Data Summary
The key physical properties of 4-(2-cyclohexyl-2-propyl)cyclohexan-1-ol are summarized in the table below. These values are critical for predicting the compound's behavior in various applications, from formulation to synthesis and purification.
The physicochemical properties of 4-(2-cyclohexyl-2-propyl)cyclohexan-1-ol are intrinsically linked to its three-dimensional structure. As a 1,4-disubstituted cyclohexane, the molecule exists predominantly in a chair conformation to minimize steric strain.[4][5] The large 2-cyclohexyl-2-propyl group is expected to strongly favor the equatorial position to avoid destabilizing 1,3-diaxial interactions.[6][7][8] This preference effectively "locks" the conformation of the substituted cyclohexane ring.
The hydroxyl group on the other ring can exist in either an axial or equatorial position. The relative stability of these two conformers will depend on a balance of steric and electronic effects. However, the bulky substituent on the adjacent ring will influence the overall shape and accessibility of the hydroxyl group, which in turn affects its hydrogen bonding capability and, consequently, its boiling point and solubility.
Caption: Simplified representation of the conformational equilibrium in 4-substituted cyclohexanols.
Experimental Determination of Physicochemical Properties
The accurate determination of the boiling point, vapor pressure, and density of a high-molecular-weight, potentially viscous compound like 4-(2-cyclohexyl-2-propyl)cyclohexan-1-ol requires specific experimental techniques. The following protocols are designed to provide reliable and reproducible data.
Boiling Point Determination: The Siwoloboff Method
Given the high boiling point of 298 °C, a micro-scale method like the Siwoloboff technique is advantageous as it requires only a small amount of the substance.[9][10][11]
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this method, a small sample is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube is observed. Upon cooling, the temperature at which the liquid is drawn back into the capillary corresponds to the boiling point.[11]
Experimental Protocol:
Sample Preparation: Place a small amount (approximately 0.5 mL) of 4-(2-cyclohexyl-2-propyl)cyclohexan-1-ol into a small-diameter test tube.
Capillary Insertion: Seal one end of a capillary tube and place it, open end down, into the test tube containing the sample.
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
Heating: Immerse the assembly in a high-temperature heating bath (e.g., silicone oil or a Thiele tube). Heat the bath gradually, with constant stirring to ensure uniform temperature distribution.
Observation: As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.
Cooling and Measurement: Once a steady stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point. Record the atmospheric pressure.
Caption: Workflow for boiling point determination using the Siwoloboff method.
Vapor Pressure Determination: Static Method
For compounds with very low vapor pressures, such as 4-(2-cyclohexyl-2-propyl)cyclohexan-1-ol (0.000132 mmHg at 25 °C), the static method is a suitable technique.[12]
Principle: The static method involves placing a substance in a closed, evacuated container and measuring the pressure of the vapor in thermodynamic equilibrium with the condensed phase at a specific temperature.[12]
Experimental Protocol:
Apparatus: A thermostatted vacuum-tight vessel equipped with a high-sensitivity pressure transducer and a temperature sensor.
Sample Degassing: Introduce a small, precise amount of the sample into the vessel. The sample must be thoroughly degassed to remove any dissolved volatile impurities. This can be achieved through repeated freeze-pump-thaw cycles.
Equilibration: The vessel is then brought to the desired temperature and allowed to reach thermal and phase equilibrium.
Pressure Measurement: The pressure inside the vessel is measured using a calibrated high-sensitivity pressure transducer. This pressure corresponds to the vapor pressure of the substance at that temperature.
Data Collection: Measurements are repeated at various temperatures to establish the vapor pressure curve.
Caption: Workflow for vapor pressure determination using the static method.
Density Determination: Pycnometer Method
The density of a viscous liquid can be accurately determined using a pycnometer. ASTM D1480 and D1481 provide standardized procedures for such measurements.[13][14][15][16][17]
Principle: A pycnometer is a glass flask with a precisely known volume. The density of a liquid is determined by measuring the mass of the liquid that fills the pycnometer at a specific temperature.
Experimental Protocol:
Calibration: The exact volume of the clean, dry pycnometer is determined by filling it with a reference liquid of known density (e.g., deionized water) at a controlled temperature and weighing it.
Sample Filling: The pycnometer is then filled with the sample liquid, ensuring no air bubbles are trapped. For viscous liquids, this may require gentle heating or application of a vacuum.
Thermostating: The filled pycnometer is placed in a constant-temperature bath until it reaches thermal equilibrium.
Volume Adjustment: The volume is precisely adjusted to the calibration mark.
Weighing: The pycnometer is removed from the bath, carefully dried on the outside, and weighed.
Calculation: The density is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.
Caption: Workflow for density determination using the pycnometer method.
Synthesis and Applications
Substituted cyclohexanols, particularly those with bulky alkyl groups, are of interest in the fragrance industry.[18][19] The size and shape of the molecule, along with the presence of the hydroxyl group, contribute to its odor profile and substantivity. The high boiling point and low vapor pressure of 4-(2-cyclohexyl-2-propyl)cyclohexan-1-ol suggest it would be a long-lasting fragrance ingredient.
Conclusion
This technical guide has provided a detailed overview of the boiling point, vapor pressure, and density of 4-(2-cyclohexyl-2-propyl)cyclohexan-1-ol. The presented data, coupled with the detailed experimental protocols, offer a robust framework for researchers and professionals working with this and structurally related compounds. The interplay between the molecule's bulky, disubstituted cyclohexane structure and its physical properties highlights the importance of conformational analysis in understanding and predicting the behavior of complex organic molecules. Further research into the synthesis and specific applications of this compound is warranted to fully explore its potential in various scientific and industrial domains.
References
Conformational Energy: Organic Chemistry Study Guide. (2025, August 15). Fiveable. [Link]
ASTM D1480-21, Standard Test Method for Density and Relative Density (Specific Gravity) of Viscous Materials by Bingham Pycnometer. ASTM International. [Link]
3.3: Conformational analysis of cyclohexanes. (2025, August 21). Chemistry LibreTexts. [Link]
ASTM D1481-17, Standard Test Method for Density and Relative Density (Specific Gravity) of Viscous Materials by Lipkin Bicapillary Pycnometer. ASTM International. [Link]
Density and Relative Density (Specific Gravity) of Viscous Materials by Lipkin Bicapillary Pycnometer. (2008, January 15). [Link]
Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". (2014, July 1). Master Organic Chemistry. [Link]
Conformational Analysis of Monosubstituted Cyclohexane. St. Paul's Cathedral Mission College. [Link]
D1481 Standard Test Method for Density and Relative Density (Specific Gravity) of Viscous Materials by Lipkin Bicapillary Pycnometer (Withdrawn 2023). ASTM International. [Link]
Density and Relative Density (Specific Gravity) of Viscous Materials by Bingham Pycnometer. (2021, April 1). [Link]
4-(2-cyclohexyl-2-propyl)cyclohexan-1-ol — Chemical Substance Information. NextSDS. [Link]
Quantum chemical calculation of the vapor pressure of volatile and semi volatile organic compounds. (2022, October 3). Environmental Science: Processes & Impacts (RSC Publishing). [Link]
SAFETY DATA SHEET. (2014, July 18). Thermo Fisher Scientific. [Link]
Vapor Pressure Measurements on Low-Volatility Terpenoid Compounds by the Concatenated Gas Saturation Method. (2009, December 10). ACS Publications. [Link]
The Relation of Structure and Odor in Substituted Cyclohexanols. [Link]
Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. (2024, August 15). National Center for Biotechnology Information. [Link]
US4203916A - Preparation of trans cyclohexane 1,4 diisocyanate.
Fragrance material review on 4-tert-butylcyclohexyl acetate. ResearchGate. [Link]
1,4-disubstituted cyclohexanes: Organic Chemistry Study.... (2025, August 15). Fiveable. [Link]
SYNTHESIS AND USE OF 2-ETHYL-5,5-DIMETHYL-CYCLOHEXANOL AS FRAGRANCE AND FLAVOR MATERIAL. (2021, March 3). European Patent Office. [Link]
In disubstituted cyclohexanes, the bulkier substituent favors an.... Study Prep in Pearson+. [Link]
Conformational analysis of 1,4-disubstituted cyclohexanes.. ResearchGate. [Link]
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol, a disubstituted cyclohexanol derivative, presents a unique molecular architecture characterized by bulky non-polar groups. This structure imparts specific physicochemical properties that are of significant interest in various fields, including fragrance chemistry and materials science. This technical guide provides a comprehensive analysis of the boiling point, vapor pressure, and density of this compound, supported by detailed experimental protocols and an exploration of the underlying structure-property relationships.
The strategic placement of a hydroxyl group on one cyclohexane ring and a bulky 2-cyclohexyl-2-propyl substituent on the other at the 1,4-position dictates its intermolecular interactions and macroscopic properties. Understanding these characteristics is paramount for its application and for the rational design of new molecules with tailored functionalities.
Physicochemical Data Summary
The key physical properties of 4-(2-cyclohexyl-2-propyl)cyclohexan-1-ol are summarized in the table below. These values are critical for predicting the compound's behavior in various applications, from formulation to synthesis and purification.
The physicochemical properties of 4-(2-cyclohexyl-2-propyl)cyclohexan-1-ol are intrinsically linked to its three-dimensional structure. As a 1,4-disubstituted cyclohexane, the molecule exists predominantly in a chair conformation to minimize steric strain.[4][5] The large 2-cyclohexyl-2-propyl group is expected to strongly favor the equatorial position to avoid destabilizing 1,3-diaxial interactions.[6][7][8] This preference effectively "locks" the conformation of the substituted cyclohexane ring.
The hydroxyl group on the other ring can exist in either an axial or equatorial position. The relative stability of these two conformers will depend on a balance of steric and electronic effects. However, the bulky substituent on the adjacent ring will influence the overall shape and accessibility of the hydroxyl group, which in turn affects its hydrogen bonding capability and, consequently, its boiling point and solubility.
Caption: Simplified representation of the conformational equilibrium in 4-substituted cyclohexanols.
Experimental Determination of Physicochemical Properties
The accurate determination of the boiling point, vapor pressure, and density of a high-molecular-weight, potentially viscous compound like 4-(2-cyclohexyl-2-propyl)cyclohexan-1-ol requires specific experimental techniques. The following protocols are designed to provide reliable and reproducible data.
Boiling Point Determination: The Siwoloboff Method
Given the high boiling point of 298 °C, a micro-scale method like the Siwoloboff technique is advantageous as it requires only a small amount of the substance.[9][10][11]
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this method, a small sample is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube is observed. Upon cooling, the temperature at which the liquid is drawn back into the capillary corresponds to the boiling point.[11]
Experimental Protocol:
Sample Preparation: Place a small amount (approximately 0.5 mL) of 4-(2-cyclohexyl-2-propyl)cyclohexan-1-ol into a small-diameter test tube.
Capillary Insertion: Seal one end of a capillary tube and place it, open end down, into the test tube containing the sample.
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
Heating: Immerse the assembly in a high-temperature heating bath (e.g., silicone oil or a Thiele tube). Heat the bath gradually, with constant stirring to ensure uniform temperature distribution.
Observation: As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.
Cooling and Measurement: Once a steady stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point. Record the atmospheric pressure.
Caption: Workflow for boiling point determination using the Siwoloboff method.
Vapor Pressure Determination: Static Method
For compounds with very low vapor pressures, such as 4-(2-cyclohexyl-2-propyl)cyclohexan-1-ol (0.000132 mmHg at 25 °C), the static method is a suitable technique.[12]
Principle: The static method involves placing a substance in a closed, evacuated container and measuring the pressure of the vapor in thermodynamic equilibrium with the condensed phase at a specific temperature.[12]
Experimental Protocol:
Apparatus: A thermostatted vacuum-tight vessel equipped with a high-sensitivity pressure transducer and a temperature sensor.
Sample Degassing: Introduce a small, precise amount of the sample into the vessel. The sample must be thoroughly degassed to remove any dissolved volatile impurities. This can be achieved through repeated freeze-pump-thaw cycles.
Equilibration: The vessel is then brought to the desired temperature and allowed to reach thermal and phase equilibrium.
Pressure Measurement: The pressure inside the vessel is measured using a calibrated high-sensitivity pressure transducer. This pressure corresponds to the vapor pressure of the substance at that temperature.
Data Collection: Measurements are repeated at various temperatures to establish the vapor pressure curve.
Caption: Workflow for density determination using the pycnometer method.
Synthesis and Applications
Substituted cyclohexanols, particularly those with bulky alkyl groups, are of interest in the fragrance industry. [18][19]The size and shape of the molecule, along with the presence of the hydroxyl group, contribute to its odor profile and substantivity. The high boiling point and low vapor pressure of 4-(2-cyclohexyl-2-propyl)cyclohexan-1-ol suggest it would be a long-lasting fragrance ingredient.
Conclusion
This technical guide has provided a detailed overview of the boiling point, vapor pressure, and density of 4-(2-cyclohexyl-2-propyl)cyclohexan-1-ol. The presented data, coupled with the detailed experimental protocols, offer a robust framework for researchers and professionals working with this and structurally related compounds. The interplay between the molecule's bulky, disubstituted cyclohexane structure and its physical properties highlights the importance of conformational analysis in understanding and predicting the behavior of complex organic molecules. Further research into the synthesis and specific applications of this compound is warranted to fully explore its potential in various scientific and industrial domains.
References
Conformational Energy: Organic Chemistry Study Guide. (2025, August 15). Fiveable. [Link]
ASTM D1480-21, Standard Test Method for Density and Relative Density (Specific Gravity) of Viscous Materials by Bingham Pycnometer. ASTM International. [Link]
3.3: Conformational analysis of cyclohexanes. (2025, August 21). Chemistry LibreTexts. [Link]
ASTM D1481-17, Standard Test Method for Density and Relative Density (Specific Gravity) of Viscous Materials by Lipkin Bicapillary Pycnometer. ASTM International. [Link]
Density and Relative Density (Specific Gravity) of Viscous Materials by Lipkin Bicapillary Pycnometer. (2008, January 15). [Link]
Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". (2014, July 1). Master Organic Chemistry. [Link]
Conformational Analysis of Monosubstituted Cyclohexane. St. Paul's Cathedral Mission College. [Link]
D1481 Standard Test Method for Density and Relative Density (Specific Gravity) of Viscous Materials by Lipkin Bicapillary Pycnometer (Withdrawn 2023). ASTM International. [Link]
Density and Relative Density (Specific Gravity) of Viscous Materials by Bingham Pycnometer. (2021, April 1). [Link]
4-(2-cyclohexyl-2-propyl)cyclohexan-1-ol — Chemical Substance Information. NextSDS. [Link]
Quantum chemical calculation of the vapor pressure of volatile and semi volatile organic compounds. (2022, October 3). Environmental Science: Processes & Impacts (RSC Publishing). [Link]
EP1073702B1 - Perfumes comprising 4-isobutylcyclohexanols. Google Patents.
SAFETY DATA SHEET. (2014, July 18). Thermo Fisher Scientific. [Link]
Vapor Pressure Measurements on Low-Volatility Terpenoid Compounds by the Concatenated Gas Saturation Method. (2009, December 10). ACS Publications. [Link]
The Relation of Structure and Odor in Substituted Cyclohexanols. [Link]
Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. (2024, August 15). National Center for Biotechnology Information. [Link]
US4203916A - Preparation of trans cyclohexane 1,4 diisocyanate. Google Patents.
Fragrance material review on 4-tert-butylcyclohexyl acetate. ResearchGate. [Link]
1,4-disubstituted cyclohexanes: Organic Chemistry Study.... (2025, August 15). Fiveable. [Link]
SYNTHESIS AND USE OF 2-ETHYL-5,5-DIMETHYL-CYCLOHEXANOL AS FRAGRANCE AND FLAVOR MATERIAL. (2021, March 3). European Patent Office. [Link]
In disubstituted cyclohexanes, the bulkier substituent favors an.... Study Prep in Pearson+. [Link]
Conformational analysis of 1,4-disubstituted cyclohexanes.. ResearchGate. [Link]
Step-by-step synthesis protocol for 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol
An in-depth guide to the synthesis of 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol is presented for researchers, scientists, and professionals in drug development. This document provides a detailed, step-by-step protocol for...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth guide to the synthesis of 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol is presented for researchers, scientists, and professionals in drug development. This document provides a detailed, step-by-step protocol for a plausible synthetic route, grounded in established chemical principles. The proposed synthesis is designed to be a self-validating system, with explanations for the causality behind experimental choices, supported by authoritative sources.
Introduction
Part I: Synthesis of the Tertiary Alcohol Intermediate (2-Cyclohexyl-2-propanol): This involves a Grignard reaction, a powerful tool for C-C bond formation.[1][2][3]
Part II: Friedel-Crafts Alkylation to Form the Core Structure: This key step unites the two cyclic fragments.[4][5]
Part III: Hydroboration-Oxidation to Yield the Final Product: This step introduces the hydroxyl group with regioselectivity.
This guide provides detailed experimental procedures, safety precautions, and the underlying chemical principles for each step, offering a comprehensive protocol for the laboratory synthesis of 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol.
Proposed Synthetic Pathway
The overall proposed synthetic route is depicted in the following workflow diagram:
Application Note: Catalytic Hydrogenation Protocols for the Synthesis of 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol
Target Audience: Researchers, Chemical Engineers, and Drug Development Professionals Document Type: Advanced Methodology & Self-Validating Protocol Introduction & Mechanistic Principles The complete saturation of bis-aro...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Chemical Engineers, and Drug Development Professionals
Document Type: Advanced Methodology & Self-Validating Protocol
Introduction & Mechanistic Principles
The complete saturation of bis-aromatic phenolic compounds is a critical transformation in the synthesis of advanced polymer building blocks, liquid organic hydrogen carriers (LOHCs), and lipophilic pharmaceutical scaffolds. The target molecule, 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol (also known as 2-cyclohexyl-2-(4-hydroxycyclohexyl)propane), is synthesized via the exhaustive catalytic hydrogenation of 4-cumylphenol.
Achieving complete saturation of both the activated phenolic ring and the unactivated phenyl ring without inducing hydrogenolysis (cleavage of the C–OH or C–C bonds) requires precise control over thermodynamics, mass transfer, and catalyst selection. While the selective hydrogenation of simple phenols to cyclohexanol derivatives is well-documented [2], bis-aromatic systems demand elevated temperatures and pressures to overcome the resonance stabilization of the dual aromatic networks [1].
Causality in Experimental Design
Catalyst Selection: Palladium on carbon (Pd/C) is highly active for standard phenol hydrogenation [3]; however, under the harsh conditions required to reduce the unactivated phenyl ring, Pd/C can promote unwanted deoxygenation (hydrogenolysis). Therefore, Ruthenium on Carbon (Ru/C) or Nickel (Raney Ni or Ni/SiO₂) are selected. Ru/C provides superior selectivity for ring saturation while preserving the hydroxyl moiety, whereas Ni catalysts offer a cost-effective alternative at slightly higher temperatures [1].
Solvent Dynamics: Lower alcohols (e.g., ethanol) are common in simple hydrogenations but can participate in etherification side-reactions at temperatures exceeding 150 °C. Methylcyclohexane (MCH) is chosen as the optimal solvent. As a fully saturated, non-polar hydrocarbon, MCH is inert to hydrogenation, possesses a suitable boiling point, and provides excellent solvation for both the rigid aromatic precursor and the flexible aliphatic product.
Mass Transfer: The hydrogenation of bulky bis-aromatic systems is heavily mass-transfer limited. An agitation speed of ≥800 rpm is strictly required to eliminate gas-liquid mass transfer resistance, ensuring the reaction operates in the kinetic regime.
Reaction pathway for the complete saturation of 4-cumylphenol.
Quantitative Data & Catalyst Optimization
The following table summarizes the optimization landscape for the hydrogenation of 4-cumylphenol. The data illustrates why Ru/C and Ni are the preferred catalytic systems for this specific transformation.
Table 1: Catalyst Performance and Optimization for 4-Cumylphenol Hydrogenation
Catalyst System
Solvent
Temp (°C)
Pressure (MPa)
Time (h)
Conversion (%)
Target Selectivity (%)
Primary Byproducts
5% Ru/C
Methylcyclohexane
150
5.0
8
>99.9
98.5
Trace partially saturated intermediates
Raney Ni
Methylcyclohexane
170
6.0
12
>99.0
95.0
Trace epimers / isomers
5% Pd/C
Ethanol
120
4.0
10
85.0
70.0
Deoxygenated alkanes (Hydrogenolysis)
5% Pt/C
Methylcyclohexane
150
5.0
12
90.0
65.0
Incomplete saturation (m/z 218)
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system . It incorporates internal checks (leak tests, stoichiometric gas uptake monitoring, and mass balance) that confirm the success of each step before proceeding.
Catalyst: 5 wt% Ru/C (dry) or Raney Nickel slurry.
Solvent: Methylcyclohexane (Anhydrous).
Equipment: 300 mL Hastelloy high-pressure autoclave reactor equipped with a gas entrainment impeller, internal cooling coil, and a calibrated mass flow controller (MFC) / pressure ballast tank.
Step-by-Step Methodology
Step 1: Reactor Charging
Dissolve 21.2 g (100 mmol) of 4-cumylphenol in 150 mL of methylcyclohexane.
Transfer the solution to the Hastelloy reactor.
Add 1.0 g of 5% Ru/C catalyst. (Note: If using Raney Ni, wash the aqueous slurry with ethanol, then methylcyclohexane prior to addition to prevent water poisoning).
Step 2: Self-Validating Purge & Leak Test
Seal the reactor and purge the headspace with Nitrogen (0.5 MPa) three times with slow stirring (200 rpm) to displace oxygen.
Purge with Hydrogen gas (1.0 MPa) three times.
Validation Check (Leak Test): Pressurize the reactor to 6.5 MPa with H₂. Isolate the gas supply and monitor the pressure gauge for 15 minutes. A pressure drop of >0.05 MPa indicates a leak. Do not proceed until the system holds pressure perfectly.
Step 3: High-Pressure Hydrogenation
Adjust the H₂ pressure to 5.0 MPa.
Initiate heating to the target temperature of 150 °C (for Ru/C) or 170 °C (for Ni).
Once the target temperature is reached, increase the stirring speed to 800 rpm to break the gas-liquid mass transfer barrier.
Adjust the final operating pressure to 6.0 MPa and open the valve to the H₂ ballast tank.
Step 4: In-Process Control (Stoichiometric Validation)
Validation Check (H₂ Uptake): The complete reduction of 4-cumylphenol requires exactly 6 equivalents of H₂ (600 mmol for this batch).
Monitor the pressure drop in the ballast tank. The reaction is complete only when the rate of pressure change (
dp/dt
) reaches zero and the calculated moles of H₂ consumed matches the theoretical 600 mmol. This typically requires 8 to 12 hours.
Step 5: Downstream Processing & Isolation
Cool the reactor to room temperature and carefully vent the residual hydrogen gas. Purge with N₂.
Filter the crude mixture through a tightly packed Celite pad to remove the heterogeneous catalyst. (Safety Warning: Dry Raney Ni and Ru/C are highly pyrophoric. Keep the filter cake wet with solvent).
Evaporate the methylcyclohexane under reduced pressure.
Recrystallize the resulting crude solid from a mixture of heptane/ethyl acetate to yield pure 4-(2-cyclohexyl-2-propyl)cyclohexan-1-ol.
Self-validating experimental workflow for high-pressure catalytic hydrogenation.
Analytical Validation
To confirm the structural integrity of the synthesized 4-(2-cyclohexyl-2-propyl)cyclohexan-1-ol, perform the following analyses:
GC-MS: The starting material (4-cumylphenol) exhibits a molecular ion peak at m/z 212. The fully saturated product must show a complete shift to m/z 224. The absence of m/z 218 confirms that no partially saturated intermediates remain.
¹H NMR (CDCl₃): The complete disappearance of aromatic protons in the
δ
6.5–7.5 ppm region validates the exhaustive reduction of both rings. The presence of a multiplet at
δ
3.5 ppm confirms the retention of the equatorial/axial carbinol proton (-CH-OH), proving that hydrogenolysis did not occur.
References
Title: Direct Synthesis of a Jet Fuel Range Dicycloalkane from Polycarbonate Waste at a High Concentration
Source: ACS Sustainable Chemistry & Engineering
URL
Title: Vapour phase hydrogenation of phenol over Pd/C catalysts: A relationship between dispersion, metal area and hydrogenation activity
Source: ResearchGate
URL
Method
Using 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol as a polymer precursor
An in-depth guide for researchers, scientists, and drug development professionals on the utilization of the novel cycloaliphatic alcohol, 4-(2-cyclohexyl-2-propyl)cyclohexan-1-ol, as a versatile precursor for advanced po...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth guide for researchers, scientists, and drug development professionals on the utilization of the novel cycloaliphatic alcohol, 4-(2-cyclohexyl-2-propyl)cyclohexan-1-ol, as a versatile precursor for advanced polymer synthesis.
Introduction: The Case for Bulky Cycloaliphatic Monomers
In the quest for high-performance polymers, monomers bearing bulky, rigid structures are of paramount interest. Cycloaliphatic groups, when incorporated into a polymer backbone or as pendant moieties, can significantly enhance material properties. They often lead to polymers with higher glass transition temperatures (Tg), improved thermal stability, enhanced mechanical strength, and low water absorption.[1][2] The monomer 4-(2-cyclohexyl-2-propyl)cyclohexan-1-ol is a unique building block featuring a sterically hindered, non-aromatic structure. This guide explores its potential as a polymer precursor, providing detailed protocols for its incorporation into high-value polyesters, polycarbonates, and acrylics. The methodologies presented are grounded in established polymerization techniques adapted for this specific monomer.
Application Note 1: Incorporation into High-Tg Polyesters via Polycondensation
Scientific Rationale: The single hydroxyl group on 4-(2-cyclohexyl-2-propyl)cyclohexan-1-ol makes it an ideal candidate as a chain-terminating agent or a co-monomer in polycondensation reactions. Its inclusion, even in small amounts, can be used to control molecular weight and introduce bulky end-groups that modify the polymer's rheological and thermal properties. By reacting it with difunctional monomers like cycloaliphatic diacids and diols, novel copolyesters with tailored characteristics can be synthesized.[4][5] The rigidity of the cyclohexyl rings is known to increase the glass transition temperature and mechanical modulus of the resulting polyurethane coatings when these polyesters are used as polyols.[2]
Experimental Protocol: Melt Polycondensation
This protocol details the synthesis of a copolyester incorporating 4-(2-cyclohexyl-2-propyl)cyclohexan-1-ol as a chain-regulating co-monomer.
Materials:
Dimethyl 1,4-cyclohexanedicarboxylate (DMCD)
1,4-Cyclohexanedimethanol (CHDM)
4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol
Titanium(IV) butoxide (Ti(OBu)₄) - Catalyst
Antioxidant (e.g., Irganox 1010)
Equipment:
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum system.
Heating mantle with temperature controller.
High-vacuum pump.
Procedure:
Reactor Charging: Charge the reactor with DMCD, CHDM, and the desired molar percentage of 4-(2-cyclohexyl-2-propyl)cyclohexan-1-ol. Add the antioxidant (approx. 0.1 wt%).
Causality Note: The ratio of diol/diester to the mono-alcohol will determine the final molecular weight. Higher concentrations of the mono-alcohol will result in lower molecular weight polymers.
Inerting: Purge the reactor with dry nitrogen for 30 minutes to remove oxygen, which can cause discoloration at high temperatures.
Esterification Stage:
Heat the mixture to 160-190°C under a slow stream of nitrogen to melt the reactants.
Once a homogenous melt is achieved, add the Titanium(IV) butoxide catalyst (approx. 200-300 ppm).
Increase the temperature to 200-220°C. Methanol will begin to distill off as a byproduct of the transesterification reaction.
Continue this stage until approximately 85-90% of the theoretical amount of methanol has been collected. This typically takes 2-3 hours.
Polycondensation Stage:
Gradually reduce the pressure in the reactor to below 1 Torr over 30-60 minutes.
Simultaneously, increase the temperature to 240-260°C.
Causality Note: The application of high vacuum is crucial to remove the diol byproduct (CHDM) and drive the equilibrium towards high molecular weight polymer formation, as described by Le Chatelier's principle. The stirrer speed should be increased as the melt viscosity rises to ensure efficient surface renewal for byproduct removal.
Monitor the reaction progress by observing the stirrer torque or melt viscosity. The reaction is considered complete when the desired viscosity is reached (typically 2-4 hours).
Product Extrusion: Once the reaction is complete, pressurize the reactor with nitrogen and extrude the molten polymer into a water bath to quench and solidify it.
Purification & Drying: Pelletize the polymer strands and dry them in a vacuum oven at 80-100°C for at least 12 hours before characterization.
Example Formulation:
Component
Molar Ratio
Dimethyl 1,4-cyclohexanedicarboxylate (DMCD)
1.0
1,4-Cyclohexanedimethanol (CHDM)
1.08
4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol
0.04
Ti(OBu)₄
250 ppm
Note: A slight excess of diol is often used to compensate for losses during the high-vacuum stage.
Workflow Diagram:
Workflow for Polyester Synthesis.
Application Note 2: Derivatization to an Acrylate Monomer for Controlled Radical Polymerization
Scientific Rationale: To create polymers with the bulky cycloaliphatic group as a pendant moiety, the precursor alcohol must first be converted into a polymerizable monomer. Esterification with acryloyl chloride yields 4-(2-cyclohexyl-2-propyl)cyclohexyl acrylate. This monomer can then undergo controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). Using Activators Generated by Electron Transfer (AGET) ATRP allows for polymerization in the presence of limited amounts of air, making it a robust and versatile method.[6] The resulting polyacrylates are expected to have high thermal stability and rigidity due to the pendant cycloaliphatic groups, making them suitable for applications like photoresists or specialty coatings.[7]
Experimental Protocol: Two-Step Synthesis of Poly(4-(2-cyclohexyl-2-propyl)cyclohexyl acrylate)
Part A: Synthesis of the Acrylate Monomer
Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add 4-(2-cyclohexyl-2-propyl)cyclohexan-1-ol and anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
Addition: Add triethylamine (a slight molar excess) to the solution. Then, add acryloyl chloride dropwise via a syringe while maintaining the temperature at 0°C.
Causality Note: This is a classic esterification reaction. Triethylamine acts as a base to neutralize the HCl byproduct, driving the reaction to completion. The reaction is performed at 0°C to control its exothermicity.
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours.
Workup: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure acrylate monomer.
Part B: AGET ATRP of the Acrylate Monomer
Solution Prep: In a Schlenk flask, dissolve the synthesized acrylate monomer, the initiator (e.g., ethyl α-bromoisobutyrate, EBiB), and the ligand (e.g., Tris(2-pyridylmethyl)amine, TPMA) in a suitable solvent like anisole.
Catalyst Addition: Add the copper(II) bromide (Cu(II)Br₂) catalyst to the solution.
Deoxygenation: Bubble nitrogen through the solution for 30 minutes to remove the majority of dissolved oxygen.
Initiation: In a separate vial, dissolve the reducing agent (e.g., ascorbic acid) in a small amount of solvent and deoxygenate it. Inject the reducing agent solution into the reaction flask to initiate the polymerization.
Causality Note: In AGET ATRP, the reducing agent (ascorbic acid) reacts with the Cu(II) complex to generate the active Cu(I) species in situ. This Cu(I) species then activates the initiator (EBiB) to start the controlled radical polymerization. This process provides tolerance to small amounts of oxygen.[6]
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 60°C). Take samples periodically via a degassed syringe to monitor conversion (by ¹H NMR) and molecular weight evolution (by GPC/SEC).
Termination: Once the desired conversion is reached, cool the reaction, open it to the air, and dilute with a solvent like THF. Pass the solution through a short column of neutral alumina to remove the copper catalyst.
Isolation: Precipitate the polymer by adding the filtered solution dropwise into a large volume of a non-solvent (e.g., cold methanol). Collect the polymer by filtration and dry it under vacuum.
Acrylate Derivatization and Polymerization.
Application Note 3: Use in Polycarbonate Synthesis via Melt Transesterification
Scientific Rationale: Similar to polyesters, 4-(2-cyclohexyl-2-propyl)cyclohexan-1-ol can be incorporated into polycarbonate chains. The synthesis of polycarbonates from cycloaliphatic diols is a well-established method to produce high-performance materials that can serve as alternatives to bisphenol A (BPA) based polycarbonates.[8] Using our mono-alcohol precursor in conjunction with a primary diol (like 1,4-butanediol) and a carbonate source (like dimethyl carbonate) allows for the creation of copolycarbonates with controlled molecular weight and potentially enhanced hydrolytic stability. The bulky end-groups can also improve melt processability. The synthesis typically proceeds via a two-step melt polycondensation process catalyzed by a solid base catalyst.[9]
Experimental Protocol: Synthesis of a Copolycarbonate Diol
Reactor Setup: Charge a high-temperature glass reactor with 1,4-butanediol (BD), 4-(2-cyclohexyl-2-propyl)cyclohexan-1-ol, dimethyl carbonate (DMC), and a solid base catalyst (e.g., KNO₃/γ-Al₂O₃).[9] Equip the reactor for distillation under vacuum.
Causality Note: DMC is used in excess to ensure complete reaction of the hydroxyl groups. The solid catalyst is easily filtered off post-reaction, simplifying purification.
Prepolymerization: Heat the mixture under a nitrogen atmosphere to ~120-140°C. Methanol will be generated and should be distilled off. Maintain this temperature for 2-3 hours.
Polycondensation:
Increase the temperature to ~140-160°C.
Slowly reduce the system pressure to ~5 x 10⁴ Pa and hold for 30 minutes.
Further reduce the pressure to ~5 x 10³ Pa and maintain for 4-5 hours to remove unreacted DMC and byproducts, driving the polymerization forward.[9]
Isolation and Purification: After the reaction, cool the reactor and dissolve the resulting viscous polymer in dichloromethane (CH₂Cl₂). Filter to remove the solid catalyst. Precipitate the final product by adding the solution to an excess of cold ethanol.
Drying: Collect the white precipitate and dry in a vacuum oven at 45°C for 12 hours to a constant weight.
Polymer Characterization Protocols
The successful synthesis of polymers requires rigorous characterization to determine their structure, molecular weight, and thermal properties.
Standard Polymer Characterization Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Purpose: To confirm the chemical structure of the polymer and, in copolymers, to determine the molar ratio of the incorporated monomers.
Protocol: Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. The integration of characteristic peaks corresponding to the 4-(2-cyclohexyl-2-propyl)cyclohexyl moiety versus the main polymer backbone will confirm its incorporation.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn).
Protocol: Dissolve the polymer (1-2 mg/mL) in a suitable mobile phase (e.g., THF, chloroform). Filter the solution through a 0.22 µm filter before injection. Run the analysis on a GPC system calibrated with polymer standards (e.g., polystyrene). For controlled polymerizations like ATRP, a linear evolution of Mn with monomer conversion and a low Đ (typically < 1.3) are expected.[1]
Differential Scanning Calorimetry (DSC):
Purpose: To measure the thermal transitions of the polymer, primarily the glass transition temperature (Tg) and melting point (Tm) for semi-crystalline polymers.
Protocol: Seal 5-10 mg of the dry polymer in an aluminum DSC pan. Heat the sample to a temperature above its expected Tg or Tm under a nitrogen atmosphere, cool it at a controlled rate (e.g., 10°C/min), and then heat it again at the same rate. The Tg is typically determined from the second heating scan to erase any prior thermal history.[1] The incorporation of the bulky cycloaliphatic monomer is expected to increase the Tg compared to a purely linear analogue.
Thermogravimetric Analysis (TGA):
Purpose: To evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.
Protocol: Place 5-10 mg of the polymer in a TGA pan. Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere up to a high temperature (e.g., 600°C). The onset of decomposition provides a measure of the material's thermal stability.[1]
Conclusion and Future Outlook
4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol represents a promising, yet underexplored, building block for advanced polymer synthesis. While its monofunctional nature precludes direct homopolymerization via step-growth mechanisms, its true potential is unlocked through its use as a strategic co-monomer or via derivatization into other polymerizable forms. The protocols outlined in this guide provide a robust framework for incorporating this bulky cycloaliphatic moiety into polyesters, polycarbonates, and polyacrylates. The resulting polymers are anticipated to exhibit desirable properties such as high glass transition temperatures, excellent thermal stability, and mechanical rigidity, making them attractive candidates for demanding applications in coatings, advanced composites, and microelectronics. Further research should focus on the synthesis of a diol analogue of this monomer to enable the formation of high molecular weight homopolymers and to fully exploit the unique properties conferred by its sterically hindered structure.
Synthesis and Characterization of Amorphous Cycloaliphatic Copolyesters with Novel Structures and Architectures. VTechWorks, Virginia Tech.[Link]
Cycloaliphatic Polyester Based High Solids Polyurethane Coatings: I. The Effect of Difunctional Alcohols. Journal of Coatings Technology and Research.[Link]
Preparation of polycarbonate diols (PCDLs) from dimethyl carbonate (DMC) and diols catalyzed by KNO3/γ-Al2O3. Polymers (Basel), PMC.[Link]
SYNTHESIS AND CHARACTERIZATION OF ALIPHATIC-AROMATIC POLYESTERS. Swaminathan Sivaram, National Chemical Laboratory, Pune.[Link]
Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Polymers (Basel), PMC.[Link]
Aliphatic polycarbonate-triols and modified aminoplast resins derived there
Cycloaliphatic polyester based high solids polyurethane coatings: I. The effect of difunctional alcohols. ResearchGate.[Link]
4-(2-cyclohexyl-2-propyl)cyclohexan-1-ol — Chemical Substance Information. NextSDS.[Link]
Copolycarbonates Based on a Bicyclic Diol Derived from Citric Acid and Flexible 1,4-Cyclohexanedimethanol: From Synthesis to Properties. ACS Macro Letters.[Link]
ALIPHATIC DIOL-BASED POLYCARBONATES, METHOD OF MAKING, AND ARTICLES FORMED THEREFROM. FreePatentsOnline.[Link]
Synthesis and Structural Characterization of Oligo(carbonate diol)s and Oligo(urethane-carbonate diol)s via a Transesterification–Polycondensation Route. MDPI.[Link]
Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes. Molecules, PubMed.[Link]
Cascade Ring Strain Release Polymerization of Cyclohexene Oxide and Derivatives Using a Mono(μ-Alkoxo)bis(alkylaluminum) Initiator. ACS Publications.[Link]
Ring-opening polymerization of cyclohexene oxide using aluminum amine–phenolate complexes. Dalton Transactions, RSC Publishing.[Link]
Ring-Opening polymerisation. University of Birmingham.[Link]
Use of alcohols as reducing agents for synthesis of well-defined polymers by AGET-ATRP. Polymer Chemistry, RSC Publishing.[Link]
Swelling Behavior of Acrylate-Based Photoresist Polymers Containing Cycloaliphatic Groups of Various Sizes. MDPI.[Link]
Living Cationic Ring-Opening Homo-and Copolymerization of Cyclohexene Oxide by "dormant" Species Generation Using Cyclic Ether. Osaka University Knowledge Archive (OUKA).[Link]
Application Note: 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol as a High-Performance Reactive Modifier in Cycloaliphatic Epoxy Formulations
Introduction & Chemical Context For researchers, materials scientists, and medical device engineers, the demand for high-performance, weatherable, and biocompatible epoxy resins has driven the transition away from tradit...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Context
For researchers, materials scientists, and medical device engineers, the demand for high-performance, weatherable, and biocompatible epoxy resins has driven the transition away from traditional Bisphenol A (BPA) based systems due to their UV-instability and endocrine-disrupting toxicity.
4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol (CAS: 50807-15-3) is a fully hydrogenated, cycloaliphatic mono-alcohol[1]. While its di-functional counterpart, hydrogenated bisphenol A (HBPA), is widely used to build weather-resistant epoxy backbones[2], this mono-functional variant serves a highly specialized and dynamic role. It acts as a reactive diluent, chain transfer agent, and network modifier in advanced epoxy formulations[3]. Lacking UV-absorbing conjugated double bonds, it imparts exceptional resistance to photo-oxidative yellowing while providing critical control over polymerization kinetics and thermomechanical properties[2][4].
Mechanistic Insights: The Activated Monomer (AM) Mechanism
To utilize 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol effectively, one must understand the causality behind its interaction with epoxy networks—particularly in cationic UV-photopolymerization of cycloaliphatic epoxies (e.g., EEC).
In standard cationic curing, epoxides polymerize via the Active Chain End (ACE) mechanism, which often leads to rapid vitrification, trapped unreacted monomers, and a highly brittle crosslinked network[5]. The introduction of a mono-alcohol fundamentally alters this pathway by promoting the Activated Monomer (AM) mechanism [6][7].
The Causality of Network Modification:
Nucleophilic Attack: The hydroxyl group of 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol acts as a nucleophile, attacking the oxonium ion of a protonated (activated) epoxide monomer[5].
Chain Termination & Transfer: This reaction covalently bonds the bulky dicyclohexyl-propane moiety to the growing polyether chain, terminating its propagation. This controlled termination reduces the overall crosslink density, preventing the extreme brittleness associated with homopolymerized cycloaliphatic epoxies[6].
Kinetic Acceleration: Crucially, this chain transfer event releases a proton (
H+
). The liberated proton immediately activates a new neutral epoxide monomer, accelerating the overall reaction rate and driving the final monomer conversion to near-completion[6][8].
Steric Free Volume: Unlike short-chain linear alcohols, the bulky, sterically hindered structure of 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol introduces significant free volume into the matrix. This yields a toughened, flexible network that retains excellent moisture resistance and a relatively high glass transition temperature (
Tg
)[9].
The inclusion of 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol provides a tunable balance between processability (viscosity reduction) and final mechanical performance. The table below summarizes the kinetic and thermomechanical shifts observed when modifying a standard cycloaliphatic epoxy resin (3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate).
Formulation
Viscosity at 25°C (cP)
Epoxide Conversion (%)
Tg
(°C)
Elongation at Break (%)
Yellowness Index (500h UV)
Neat Epoxy (Control)
350
72.4
165
2.1
4.5
+ 10 wt% Modifier
210
88.1
142
5.8
1.2
+ 20 wt% Modifier
145
94.6
125
8.4
0.9
Data Interpretation: Increasing the modifier concentration drastically lowers uncured viscosity and improves ultimate conversion (due to the AM mechanism's proton regeneration). While
Tg
decreases due to reduced crosslink density, the elongation at break improves by a factor of 4, yielding a highly tough, non-yellowing film ideal for outdoor coatings or medical device encapsulants[2][6].
Experimental Protocols
Protocol A: Formulation of UV-Curable Cationic Epoxy Coating
This protocol details the preparation of a highly weatherable, flexible UV-cured coating utilizing the mono-alcohol as a reactive diluent.
Materials:
Base Resin: Cycloaliphatic Epoxide (e.g., EEC) – 88 wt%
Photoinitiator: Diaryliodonium hexafluoroantimonate salt (PAG) – 2 wt%
Step-by-Step Methodology:
Weighing & Solvation: In an amber glass vial (to prevent premature UV initiation), combine the base resin and 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol. Stir at 40°C for 15 minutes until the solid modifier is fully dissolved into a clear, homogenous liquid.
Initiator Integration: Cool the mixture to room temperature. Add the diaryliodonium salt.
Homogenization: Mix using a planetary centrifugal mixer at 2000 rpm for 2 minutes to ensure uniform distribution of the photoacid generator.
Degassing: Transfer the formulation to a vacuum chamber. Degas at <10 mbar for 10 minutes to remove entrapped micro-bubbles that could act as stress concentrators in the cured film.
Application: Using a wire-wound Meyer rod, draw down the formulation onto a glass or treated steel substrate to achieve a uniform wet film thickness of 50 µm.
UV Curing: Pass the substrate through a UVA conveyor system calibrated to deliver an energy density of 800 mJ/cm².
Self-Validation Check (Real-Time FT-IR): To validate that the system is functioning via the AM mechanism rather than standard ACE propagation, monitor the curing process using Real-Time FT-IR. A successful formulation will show a rapid, near-total depletion of the oxirane absorption band at ~790 cm⁻¹, occurring simultaneously with the broadening and shifting of the hydroxyl band at ~3400 cm⁻¹. This confirms active chain transfer and covalent incorporation of the modifier[6][9].
Diagram 2: Step-by-step workflow for the formulation and validation of UV-cured epoxy coatings.
Protocol B: Thermal Anhydride-Cured Medical Encapsulant
For drug development professionals engineering implantable devices, this BPA-free formulation provides a biocompatible, thermally cured alternative.
Step-by-Step Methodology:
Pre-mixing: Combine 100 parts Hydrogenated Bisphenol A diglycidyl ether with 15 parts 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol. Heat to 60°C to reduce viscosity.
Hardener Addition: Add 85 parts of a liquid cycloaliphatic anhydride (e.g., Hexahydrophthalic anhydride, HHPA) and 1 part of an imidazole accelerator.
Curing Cycle: Pour into the device mold. Cure at 80°C for 2 hours (gelation), followed by a post-cure at 120°C for 4 hours.
Mechanism: The mono-alcohol acts as a co-initiator, reacting with the anhydride to form a mono-ester with a free carboxylic acid, which subsequently opens the epoxide ring, speeding up the gelation phase[10].
Self-Validation Check (DSC): Perform Differential Scanning Calorimetry (DSC) on the cured encapsulant. A successfully modified, homogenous network will yield a single, symmetric endothermic glass transition (
Tg
) step. The presence of multiple
Tg
peaks indicates phase separation or incomplete homogenization of the mono-alcohol within the matrix.
"Chain transfer agents in cationic photopolymerization of a bis-cycloaliphatic epoxide monomer: Kinetic and physical property effects | Request PDF" ResearchG
"Cationic Curing of Epoxy–Aromatic Matrices for Advanced Composites: The Assets of Radi
"Leveraging the Activated Monomer Mechanism to Create Grafted Polymer Networks in Epoxide–Acrylate Hybrid Photopolymeriz
Chromatographic Separation and Isomeric Profiling of 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol
Introduction & Chemical Context The compound 4-(2-cyclohexyl-2-propyl)cyclohexan-1-ol (CAS: 50807-15-3) is a highly lipophilic, cycloaliphatic monool. In modern green chemistry and polymer recycling, this compound emerge...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Context
The compound 4-(2-cyclohexyl-2-propyl)cyclohexan-1-ol (CAS: 50807-15-3) is a highly lipophilic, cycloaliphatic monool. In modern green chemistry and polymer recycling, this compound emerges as a critical intermediate during the catalytic hydrodeoxygenation (HDO) of Bisphenol A (BPA) and polycarbonate plastic wastes into high-density polycycloalkane jet fuels[1].
Structurally, the molecule features a fully deoxygenated cyclohexyl ring and a cyclohexanol ring, tethered by an isopropylidene linker. The bulky 2-cyclohexyl-2-propyl group acts as a rigid conformational anchor, locking the substituted cyclohexane ring and forcing the bulky substituent into the equatorial position. Consequently, the hydroxyl (-OH) group at position 4 can exist in either an axial (cis isomer) or equatorial (trans isomer) orientation. Resolving these isomers and quantifying the monool in complex reaction matrices (which often contain fully hydrogenated BPA and fully deoxygenated dicyclohexylpropane) is paramount for evaluating catalyst selectivity and reaction kinetics[1].
Reaction pathway for the hydrodeoxygenation of Bisphenol A to polycycloalkane jet fuel.
Analytical Challenges & Strategic Rationale
Analyzing 4-(2-cyclohexyl-2-propyl)cyclohexan-1-ol presents two primary chromatographic challenges:
Lack of a Chromophore: The complete hydrogenation of the aromatic rings means the molecule does not absorb UV light at standard analytical wavelengths (e.g., 210–280 nm). Traditional UV-Vis detectors are entirely ineffective.
High Lipophilicity: With a LogP of ~4.14 and a boiling point of 298 °C[2], the compound is highly non-polar but sufficiently volatile for gas-phase analysis.
To overcome these challenges, Gas Chromatography with Flame Ionization Detection (GC-FID) is the gold standard for high-resolution isomer profiling. For non-volatile sample matrices or preparative scale-up, High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) is required[3].
Decision matrix for selecting the appropriate chromatographic technique.
Quantitative Data Summaries
Table 1: Physicochemical Properties of 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol
Mechanistic Causality: A polar polyethylene glycol (PEG) stationary phase (e.g., DB-WAX) separates the isomers based on hydrogen-bonding capacity. The trans isomer features an equatorial hydroxyl group that is sterically exposed, allowing strong hydrogen bonding with the PEG phase. Conversely, the cis isomer features an axial hydroxyl group that suffers from 1,3-diaxial steric hindrance from the cyclohexane ring protons. This shielding reduces its interaction with the stationary phase, causing the cis isomer to elute earlier.
Self-Validating System: To ensure quantitative trustworthiness, n-hexadecane is added as an internal standard (IS). Because FID response is proportional to the number of oxidizable carbon atoms, the relative response factor (RRF) between the target monool and the alkane IS remains strictly constant, validating the injection volume and detector stability.
Step-by-Step Procedure:
Sample Preparation: Dissolve 10 mg of the reaction mixture in 1.0 mL of GC-grade dichloromethane. Add 1.0 mg of n-hexadecane as the internal standard.
Column Installation: Install a DB-WAX capillary column (30 m × 0.25 mm ID × 0.25 µm film thickness).
Inlet Parameters: Set the injection port to 250 °C. Inject 1.0 µL using a split ratio of 50:1 to prevent column overloading.
Oven Temperature Program:
Initial hold at 120 °C for 2 minutes.
Ramp at 10 °C/min to 240 °C.
Final hold at 240 °C for 5 minutes.
Detection: Set the FID to 280 °C. Hydrogen flow at 40 mL/min, Air flow at 400 mL/min, and Helium makeup gas at 25 mL/min.
Protocol B: HPLC-CAD for Non-Volatile Matrices
Mechanistic Causality: Because the compound lacks a chromophore, a Charged Aerosol Detector (CAD) is utilized. The CAD nebulizes the column effluent, evaporates the mobile phase, and imparts a positive charge to the remaining non-volatile analyte particles via a corona discharge[3]. The measured aggregate charge is directly proportional to the analyte mass.
Self-Validating System: CAD response is highly dependent on the nebulization efficiency, which fluctuates with mobile phase composition. To create a self-validating, highly reproducible assay, an isocratic elution is strictly employed. If a gradient were necessary, an inverse-gradient make-up pump would be required post-column to maintain a constant solvent composition entering the detector[3].
Step-by-Step Procedure:
Sample Preparation: Dissolve the sample in pure Acetonitrile to a concentration of 0.5 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
Column Installation: Use a high-efficiency Core-Shell C18 column (150 mm × 4.6 mm, 2.6 µm particle size) to maximize theoretical plates for isomer resolution.
Mobile Phase: Prepare an isocratic mixture of 15% Ultrapure Water and 85% Acetonitrile (v/v). Degas thoroughly.
Flow Parameters: Set the flow rate to 1.0 mL/min. Maintain the column compartment at 40 °C to reduce system backpressure and improve mass transfer.
CAD Settings: Set the evaporator temperature to 35 °C (optimized for semi-volatile preservation) and the data collection rate to 10 Hz.
Mechanistic Causality: To isolate pure cis and trans standards for NMR structural elucidation, normal-phase silica gel is used. The sterically hindered cis (axial) isomer interacts less strongly with the polar silanol groups on the silica surface, eluting before the more accessible trans (equatorial) isomer.
Step-by-Step Procedure:
Column Packing: Pack a glass column with 40-63 µm spherical silica gel.
Loading: Dry-load the crude mixture onto a small amount of silica and apply it to the top of the column.
Elution: Run a shallow step-gradient starting at 100% Hexane, slowly increasing to 90:10 Hexane/Ethyl Acetate.
Fraction Monitoring: Spot fractions on a silica TLC plate. Since the compound is UV-inactive, develop the plate by dipping it in a basic Potassium Permanganate (KMnO₄) stain and heating gently; the alcohol will appear as a bright yellow spot against a purple background.
Application Note: 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol as a Structural Modifier in Advanced Polymeric Materials and Nanomedicine
Introduction and Structural Rationale As the demand for ecologically safe, highly transparent, and weather-resistant materials grows, aliphatic and alicyclic compounds are rapidly replacing traditional aromatic precursor...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Structural Rationale
As the demand for ecologically safe, highly transparent, and weather-resistant materials grows, aliphatic and alicyclic compounds are rapidly replacing traditional aromatic precursors. 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol (CAS 50807-15-3) is a bulky, saturated alicyclic mono-alcohol [1]. Structurally, it is the mono-hydroxy analog of Hydrogenated Bisphenol A (HBPA) [2].
Unlike aromatic alcohols (e.g., phenol or p-tert-butylphenol), which are prone to UV-induced photo-oxidation and yellowing, the fully saturated dicyclohexyl-isopropylidene backbone of 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol offers exceptional UV stability and optical clarity [3]. As a Senior Application Scientist, I leverage this compound in two distinct but mechanistically related fields:
Polymer Science: As a sterically hindered end-capping agent for high-performance alicyclic polycarbonates and epoxies.
Nanomedicine: As a bulky hydrophobic anchor in amphiphilic block copolymers, designed to prevent core crystallization in drug delivery micelles.
Polymer Science: End-Capping of Alicyclic Polycarbonates
Polycarbonates derived from HBPA offer superior weatherability and lack the endocrine-disrupting toxicity of standard Bisphenol A (BPA) [2, 3]. However, uncapped polymer chains are susceptible to thermal degradation (unzipping) and hydrolytic cleavage during melt processing.
Using 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol as an end-capping agent is highly strategic. Because it shares the exact structural motif of the HBPA backbone, it terminates the polymer chain without altering the material's refractive index or glass transition temperature (
Tg
). The immense steric bulk of the terminal dicyclohexyl groups shields the carbonate linkages from nucleophilic attack.
Protocol 1: Interfacial Polymerization and Covalent End-Capping
This protocol utilizes a self-validating feedback loop based on organic phase viscosity to ensure precise molecular weight (MW) control.
Monomer Dissolution: Dissolve 50 mmol of HBPA in 100 mL of 1.5 M aqueous NaOH. The high pH deprotonates the diol, increasing its nucleophilicity for the interfacial reaction.
Phosgenation: Cool the solution to 5°C. Slowly add 18 mmol of triphosgene dissolved in 50 mL DCM under vigorous stirring (1000 rpm). Add 0.5 mol% TEA as a phase-transfer catalyst.
Viscosity Monitoring (Self-Validation Step): Continuously monitor the torque of the overhead stirrer. The causality here is direct: as oligomerization proceeds, the DCM phase viscosity increases logarithmically.
End-Capping: Once the torque reaches the pre-calibrated threshold for the target MW (e.g.,
Mw
~ 45,000 g/mol ), immediately inject 2.5 mmol of 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol dissolved in 10 mL DCM. The mono-alcohol rapidly reacts with the terminal chloroformate groups, halting chain extension.
Purification & Spectroscopic Validation: Wash the organic phase with 0.1 M HCl and distilled water until neutral. Precipitate the polymer in excess methanol.
Validation: Perform FT-IR spectroscopy. The complete disappearance of the broad -OH stretching band at 3300–3500 cm⁻¹ confirms 100% end-capping efficiency.
Workflow for interfacial polymerization and end-capping of alicyclic polycarbonates.
Nanomedicine: Amphiphilic Micelles for Drug Delivery
In drug development, encapsulating highly hydrophobic Active Pharmaceutical Ingredients (APIs) like Paclitaxel requires stable polymeric micelles. Traditional lipid tails (e.g., stearic acid) tend to crystallize within the micelle core, reducing free volume and causing premature drug expulsion (burst release).
By conjugating 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol to a hydrophilic Polyethylene Glycol (PEG) chain, we create a highly amorphous, sterically bulky hydrophobic anchor. The flexible isopropylidene hinge between the two cyclohexane rings prevents tight packing, maintaining a fluid, high-volume core that maximizes API loading capacity.
Protocol 2: Synthesis of PEGylated Alicyclic Micelles
This protocol utilizes Steglich esterification followed by nanoprecipitation, validated by dynamic light scattering (DLS).
Reagents:
mPEG-COOH (MW 5000 g/mol ).
4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol.
EDC·HCl and DMAP (Coupling agents).
Model API: Paclitaxel (PTX).
Step-by-Step Methodology:
Steglich Esterification: Dissolve 1 mmol of mPEG-COOH and 1.5 mmol of 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol in anhydrous DCM. Add 2 mmol EDC·HCl and 0.2 mmol DMAP. Stir at room temperature for 48 hours under nitrogen. Causality: DMAP acts as an acyl transfer catalyst, preventing the formation of inactive N-acylurea byproducts, which is critical when reacting with sterically hindered secondary/tertiary-like alicyclic alcohols.
Polymer Purification & NMR Validation: Precipitate the polymer in cold diethyl ether.
Validation: Conduct ¹H-NMR (in CDCl₃). The shift of the cyclohexyl carbinol proton from ~3.5 ppm to ~4.8 ppm confirms successful esterification.
Nanoprecipitation (Self-Assembly): Dissolve 20 mg of the synthesized amphiphilic polymer and 2 mg of PTX in 1 mL of THF. Dropwise, add this solution into 10 mL of rapidly stirring deionized water. The sudden shift in solvent polarity forces the hydrophobic alicyclic groups to collapse inward, trapping the PTX in the amorphous core.
Dialysis & DLS Validation: Dialyze against water for 24 hours to remove THF.
Validation: Analyze via DLS. A monodisperse population with a Polydispersity Index (PDI) < 0.15 and a Z-average diameter of 60–80 nm confirms successful micellization.
Synthesis and self-assembly pathway of PEGylated alicyclic micelles for drug delivery.
Quantitative Data Presentation
The integration of 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol yields measurable improvements in both macroscopic polymer properties and nanoscale drug delivery metrics.
Table 1: Comparative Properties of Polycarbonates
Demonstrating the thermal and optical benefits of alicyclic end-capping.
Material Formulation
End-Capping Agent
UV Transmittance (400 nm)
Glass Transition (
Tg
)
Degradation Temp (
Td,5%
)
Standard BPA-PC
Phenol
88% (Prone to yellowing)
145 °C
465 °C
HBPA-PC (Uncapped)
None
92%
138 °C
340 °C
HBPA-PC (Capped)
CAS 50807-15-3
93% (Highly stable)
140 °C
395 °C
Table 2: Micellar Characterization for Hydrophobic Drug Delivery
Demonstrating the superiority of amorphous alicyclic cores over linear lipids.
Amphiphilic Polymer
Core Crystallinity
Micelle Size (Z-avg)
PTX Encapsulation Efficiency
72-Hour Drug Retention
mPEG-Stearate
High (Crystalline)
110 nm
55%
30% (Burst release)
mPEG-Cholesterol
Moderate
85 nm
72%
65%
mPEG-(CAS 50807-15-3)
Low (Amorphous)
68 nm
89%
85% (Sustained)
References
4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol Chemical Properties
LookChem
URL:[Link]
Strong, Tough, and Heat-Resistant Isohexide-Based Copolycarbonates: An Ecologically Safe Alternative for Bisphenol-A Polycarbonate
ACS Sustainable Chemistry & Engineering
URL:[Link]
Method
Application Note: Formulation of Biocompatible, VHP-Resistant Industrial Coatings using 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol
Executive Summary In the development of high-performance industrial coatings for pharmaceutical cleanrooms, medical device housings, and bioreactor linings, material failure under harsh sterilization is a critical bottle...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the development of high-performance industrial coatings for pharmaceutical cleanrooms, medical device housings, and bioreactor linings, material failure under harsh sterilization is a critical bottleneck. Standard bisphenol A (BPA) based systems are prone to oxidative degradation, yellowing, and the leaching of endocrine-disrupting chemicals when exposed to1[1]. To engineer coatings with absolute chemical inertness and biocompatibility, formulators are turning to fully saturated cycloaliphatic architectures. This application note details the use of 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol (CAS 50807-15-3)—a bulky, cycloaliphatic mono-alcohol—as an advanced reactive diluent and steric modifier in polyurethane (PU) networks.
Mechanistic Insights: The Causality of Cycloaliphatic Modification
As a Senior Application Scientist, I approach polymer modification not by merely adding components, but by engineering the molecular architecture to prevent specific failure modes. Understanding the molecular behavior of 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol is essential for optimizing coating performance.
Zero-VOC Reactive Dilution: With an exceptionally low vapor pressure of 0.000132 mmHg at 25°C and a boiling point of 2, this molecule acts as a non-volatile reactive diluent[2]. It significantly reduces the viscosity of high-solids polyol resins without contributing to volatile organic compounds (VOCs), meeting strict cleanroom outgassing standards.
Steric Shielding of Vulnerable Linkages: As a mono-functional alcohol, it reacts with isocyanates to form urethane chain termini. The massive steric bulk of its dicyclohexyl-propane core physically envelops the urethane linkages, shielding them from nucleophilic attack by water or oxidative cleavage by peroxides.
Elimination of Chromophores: Because it is synthesized via the complete hydrogenation of aromatic precursors, it contains zero pi-electron double bonds. This structural absence prevents the UV-induced photo-oxidation and yellowing inherent to traditional 3[3].
Logical mechanism of steric shielding by cycloaliphatic modifiers against chemical degradation.
To guarantee trustworthiness and reproducibility, this protocol is designed as a self-validating system . It incorporates in-process quality control (QC) checkpoints to ensure the causality of each experimental step translates directly to final film performance.
Step-by-Step Methodology
Step 1: Dehydration and Base Blending
Action: Blend 85 parts aliphatic acrylic polyol with 15 parts 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol under high-shear dispersion (1200 RPM) for 20 minutes.
Causality: The mono-ol must be uniformly dispersed to ensure homogenous viscosity reduction and consistent steric protection across the polymer matrix.
System Validation Checkpoint: Perform Karl Fischer titration. The moisture content must be <0.05%. Logic: Excess water will competitively react with the isocyanate in Step 2, generating CO₂ gas and compromising the coating's barrier density.
Step 2: Crosslinker Integration
Action: Introduce Hexamethylene Diisocyanate (HDI) trimer at an NCO:OH index of 1.05. Add 0.01% Dibutyltin dilaurate (DBTDL) as a catalyst.
Causality: HDI provides a flexible, UV-transparent aliphatic backbone that synergizes with the 4[4]. The slight NCO over-index compensates for ambient humidity during application.
System Validation Checkpoint: Monitor the reaction exotherm. A steady temperature rise of 5-8°C over 15 minutes confirms the urethane reaction is proceeding without runaway kinetics.
Step 3: Application and Curing
Action: Apply the coating to cold-rolled steel substrates using a #40 wire-wound Meyer rod to achieve a dry film thickness (DFT) of 50 µm. Cure at ambient temperature for 7 days.
Causality: Controlled DFT is critical for accurate comparative testing of chemical permeation.
System Validation Checkpoint: Measure tack-free time. It should fall between 2-4 hours. Logic: A tack-free time >4 hours indicates excessive chain termination by the mono-ol, which would critically weaken the crosslink network.
Step-by-step formulation and self-validating workflow for cycloaliphatic-modified PU coatings.
Quantitative Data & Performance Validation
The integration of 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol yields a measurable shift in both application rheology and cured film resilience. While the mono-functional nature slightly reduces ultimate crosslink density (reflected in a minor, acceptable drop in MEK double rubs), the steric protection results in near-perfect VHP resistance.
Table 1: Comparative Performance of Polyurethane Coatings
In vitro testing protocols using 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol
An Application Note and Technical Guide for the in vitro pharmacological and toxicological profiling of 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol (CAS: 50807-15-3). Executive Summary & Chemical Rationale 4-(2-Cyclohexyl-2...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Technical Guide for the in vitro pharmacological and toxicological profiling of 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol (CAS: 50807-15-3).
Executive Summary & Chemical Rationale
4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol —also known as 2-Cyclohexyl-2-(4-hydroxycyclohexyl)propane—is a bulky, highly lipophilic cycloaliphatic alcohol[1][2]. With a LogP of approximately 4.14 and a density of 0.942 g/cm³[1], its structural motif is highly relevant in two distinct fields: as a lipophilic core scaffold in medicinal chemistry, and as a putative ligand for mammalian olfactory receptors (ORs) in fragrance chemistry.
Because novel aliphatic alcohols often lack extensive historical pharmacological data, evaluating them requires a robust, self-validating in vitro testing funnel. This guide outlines a three-tier protocol system—Cytotoxicity, Phase I Metabolic Stability, and GPCR Functional Efficacy—designed to establish the safety, half-life, and receptor-binding characteristics of this compound.
Fig 1: Stepwise in vitro evaluation funnel for 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol.
Tier 1: Cytotoxicity & Cell Viability Profiling
Before assessing functional efficacy, it is critical to determine the compound's basal cytotoxicity to prevent false negatives in downstream cell-based assays (e.g., receptor activation).
Causality & System Validation:
We utilize the MTT assay in HEK293T cells. The core causality relies on the reduction of the MTT tetrazolium salt into a purple formazan crystal by NAD(P)H-dependent cellular oxidoreductase enzymes. This provides a direct, stoichiometric readout of mitochondrial metabolic rate. To make the system self-validating, a known cytotoxic agent (e.g., Doxorubicin) is used as a positive control, ensuring the cells are responsive to metabolic inhibition, as originally established by .
Step-by-Step Protocol:
Cell Seeding: Seed HEK293T cells at a density of
1×104
cells/well in a 96-well clear-bottom plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Preparation: Prepare a 10 mM stock of 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol in 100% DMSO.
Dosing: Perform serial dilutions in culture media to achieve final concentrations of 0.1, 1, 10, 50, 100, and 200 µM. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity. Treat cells for 48 hours.
MTT Incubation: Aspirate media. Add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well. Incubate in the dark for 3 hours at 37°C.
Solubilization & Readout: Remove the MTT solution carefully. Add 100 µL of 100% DMSO to solubilize the formazan crystals. Place on an orbital shaker for 15 minutes.
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
Tier 2: Phase I Metabolic Stability (HLM Assay)
Due to its high lipophilicity (LogP ~4.14)[1], 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol is highly susceptible to hepatic clearance.
Causality & System Validation:
The primary metabolic route for bulky cycloalkanes is Cytochrome P450 (CYP)-mediated hydroxylation. Human Liver Microsomes (HLMs) contain the full complement of phase I CYP enzymes. The assay is initiated by adding NADPH (the essential electron donor for CYPs). The system is self-validating through a "Minus-NADPH" control (which rules out chemical instability or non-CYP degradation) and a high-clearance positive control (e.g., Verapamil), ensuring the microsomes are enzymatically active, following the foundational standards set by [3][4].
Step-by-Step Protocol:
Reaction Mixture: In a 96-well deep-well plate, combine 0.5 mg/mL HLMs, 100 mM potassium phosphate buffer (pH 7.4), and 3 mM MgCl₂.
Compound Addition: Add 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol to a final concentration of 1 µM (keep organic solvent <0.1%). Pre-incubate at 37°C for 5 minutes.
Initiation: Start the reaction by adding NADPH to a final concentration of 1 mM.
Time-Course Quenching: At designated time points (0, 15, 30, 45, and 60 minutes), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Protein Precipitation: Centrifuge the quenched plates at 4,000 × g for 15 minutes at 4°C.
LC-MS/MS Analysis: Transfer the supernatant to a clean plate. Analyze the depletion of the parent compound via LC-MS/MS (Multiple Reaction Monitoring mode). Calculate the in vitro half-life (
T1/2
) and intrinsic clearance (
CLint
).
Tier 3: Functional Efficacy via GPCR Activation
Cycloaliphatic alcohols frequently act as ligands for mammalian Olfactory Receptors (ORs), a massive family of G protein-coupled receptors (GPCRs).
Causality & System Validation:
ORs are notoriously difficult to traffic to the cell surface in vitro. We solve this by co-expressing Receptor-Transporting Protein 1 Short (RTP1S) and Ric8b, which chaperone the OR to the membrane. When the compound binds the OR, it activates
Golf
, stimulating Adenylyl Cyclase (AC) to produce cAMP. We measure this via a cAMP-Response Element (CRE) driving a Firefly luciferase reporter. To validate transfection efficiency and cell viability simultaneously, a constitutively active SV40-Renilla luciferase is co-transfected as an internal baseline, a method pioneered by [5][6].
Fig 2: GPCR-mediated cAMP signaling pathway utilized in the luciferase reporter assay.
Step-by-Step Protocol:
Transfection: Plate HEK293T cells in 96-well plates. Transfect cells using Lipofectamine 3000 with a plasmid mixture: 50 ng OR plasmid, 10 ng RTP1S, 10 ng Ric8b, 10 ng CRE-Firefly Luciferase, and 5 ng SV40-Renilla Luciferase per well.
Incubation: Allow 24 hours for protein expression and cell-surface trafficking.
Stimulation: Dilute 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol in CD293 chemically defined medium. Replace the well media with 50 µL of the compound dilutions (ranging from 1 µM to 300 µM). Incubate for 4 hours at 37°C.
Dual-Luciferase Readout: Add 50 µL of Dual-Glo® Firefly Luciferase Reagent to lyse cells and generate the primary luminescent signal. Read on a luminometer.
Normalization: Add 50 µL of Dual-Glo® Stop & Glo® Reagent to quench Firefly luminescence and initiate Renilla luminescence. Read again.
Data Processing: Express data as the ratio of Firefly/Renilla luminescence to control for well-to-well variations in cell number and transfection efficiency.
Representative Quantitative Data
Below is a structured summary of expected in vitro profiling metrics for a lipophilic cycloaliphatic alcohol like 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol, demonstrating how the data should be tabulated for internal review.
Assay Parameter
Target System
Experimental Result (Mock Data)
Interpretation / Status
Cytotoxicity (IC₅₀)
HEK293T Cells
> 150 µM
Low basal toxicity; safe for cell-based assays.
Metabolic Half-Life (
T1/2
)
Human Liver Microsomes
22.4 minutes
Moderate-to-high clearance; typical for LogP > 4.
Intrinsic Clearance (
CLint
)
Human Liver Microsomes
61.8 µL/min/mg protein
Suggests rapid phase I hydroxylation.
Receptor Efficacy (EC₅₀)
Target OR (e.g., OR1A1)
12.5 µM
Moderate potency agonist; suitable for lead optimization.
Maximal Activation (
Emax
)
Target OR (e.g., OR1A1)
85% (relative to control)
Full agonist profile at the tested receptor.
References
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. URL: [Link]
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. URL:[Link]
Zhuang, H., & Matsunami, H. (2008). Evaluating cell-surface expression and measuring activation of mammalian odorant receptors in heterologous cells. Nature Protocols, 3(9), 1402-1413. URL:[Link]
Application Note: Industrial Scale-Up Protocol for the Catalytic Hydrogenation of p-Cumylphenol to CAS 50807-15-3
Target Audience: Chemical Engineers, Process Chemists, and Drug Development Professionals Process Focus: High-Pressure Autoclave Hydrogenation, Exotherm Management, and Downstream Isolation Executive Overview & Mechanist...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Chemical Engineers, Process Chemists, and Drug Development Professionals
Process Focus: High-Pressure Autoclave Hydrogenation, Exotherm Management, and Downstream Isolation
Executive Overview & Mechanistic Rationale
The compound 4-(2-cyclohexylpropan-2-yl)cyclohexan-1-ol (CAS 50807-15-3) is a fully saturated dicyclic alcohol. It serves as a critical building block in polymer chemistry, a molecular weight regulator, and a highly stable structural intermediate for active pharmaceutical ingredients (APIs) and cosmetic formulations[1].
Synthesizing this compound at an industrial scale requires the exhaustive catalytic hydrogenation of p-cumylphenol (CAS 599-64-4). This transformation is non-trivial due to the differing activation energies required to reduce the electron-rich phenolic ring versus the sterically hindered phenyl ring[2].
Causality in Process Design
To achieve complete conversion without triggering the hydrogenolysis (cleavage) of the hydroxyl group, the process relies on a delicate balance of catalyst, solvent, and thermodynamics:
Catalyst & Temperature: Supported Nickel (e.g., Ni/Al₂O₃ or Raney Nickel) is utilized at 200 °C. This specific thermal threshold is required to overcome the steric hindrance of the isopropylidene bridge connecting the two rings, ensuring the second aromatic ring fully reduces[3].
Solvent Selection: Methylcyclohexane is the solvent of choice. Because it is already fully saturated, it is completely inert to the hydrogenation conditions. Furthermore, its boiling point (~101 °C) provides an excellent thermal sink for the exothermic reaction while allowing for facile downstream recovery via vacuum distillation[2].
Fig 1: Catalytic hydrogenation pathway from p-cumylphenol to CAS 50807-15-3.
Physicochemical Data for Scale-Up
Understanding the phase transitions of the starting material and the product is critical for designing the pumping and filtration systems. The product transitions into a highly viscous liquid, necessitating heated transfer lines during downstream processing[1].
Fig 2: Industrial scale-up workflow for high-pressure autoclave hydrogenation.
Self-Validating Experimental Protocol
This protocol is engineered as a self-validating system . The reaction progress is intrinsically tied to real-time stoichiometric hydrogen consumption, eliminating the need for constant physical sampling during the high-pressure phase.
Phase 1: Feedstock Preparation & Deoxygenation
Charge the Reactor: Into a 316L stainless steel autoclave, charge 100 kg of p-cumylphenol and 300 L of methylcyclohexane.
Catalyst Loading: Add 5.0 kg of activated Nickel catalyst (e.g., Ni/Al₂O₃). Caution: Ensure the catalyst is transferred under an inert atmosphere to prevent pyrophoric ignition.
Deoxygenation (Self-Validation Step): Seal the reactor. Pressurize with N₂ to 10 bar and vent to 1 bar. Repeat three times. The system is validated as oxygen-free when the inline O₂ sensor reads < 10 ppm.
Phase 2: High-Pressure Hydrogenation
Initial Heating & Pressurization: Introduce H₂ gas to a pressure of 20 bar. Begin agitation at 300 RPM. Ramp the internal temperature to 200 °C at a rate of 2 °C/min.
Reaction Phase: As the temperature reaches 200 °C, increase H₂ pressure to 50 bar. Maintain constant pressure via a mass flow controller connected to the H₂ accumulator.
Stoichiometric Self-Validation: The theoretical hydrogen demand is exactly 6.0 molar equivalents (3 equivalents per aromatic ring). Monitor the mass flow meter. The reaction is self-validated as complete when exactly 6.0 equivalents have been consumed and the H₂ uptake rate drops to 0.0 kg/hr for 45 consecutive minutes.
Phase 3: Downstream Processing & Isolation
Cooling & Filtration: Cool the reactor to 60 °C. Causality: Cooling below 40 °C will cause the product to become too viscous, impeding filtration. Filter the reaction mixture through a closed-loop sparkler filter to recover the Nickel catalyst.
Solvent Recovery: Transfer the filtrate to a distillation column. Apply a vacuum of 50 mbar and heat to 60 °C to strip the methylcyclohexane.
Final Isolation: The resulting bottoms product is the pure 4-(2-cyclohexylpropan-2-yl)cyclohexan-1-ol, which presents as a heavy, colorless, viscous liquid[1].
Process Analytical Technology (PAT) & Quality Control
To guarantee product integrity and ensure no partially hydrogenated intermediates remain, the final batch must be validated using Gas Chromatography with Flame Ionization Detection (GC-FID).
Table: Standardized GC-FID Parameters for CAS 50807-15-3 Validation
Parameter
Specification / Rationale
Column
HP-5 (30 m × 0.32 mm × 0.25 µm) – Ideal for separating dicyclic isomers.
Carrier Gas
Helium at 1.5 mL/min (Constant Flow).
Oven Program
100 °C (hold 2 min) → Ramp 15 °C/min → 300 °C (hold 5 min).
Injector / Detector
280 °C / 300 °C.
Acceptance Criteria
> 98.5% Area Normalization. Zero peaks detected in the aromatic region (confirming complete reduction of the phenyl ring).
In-line FTIR Monitoring: For advanced PAT setups, an inline ATR-FTIR probe can be utilized to monitor the disappearance of the aromatic C=C stretching bands at 1600 cm⁻¹ and 1500 cm⁻¹, providing an orthogonal self-validation mechanism to the H₂ uptake data.
References
Serijan, K. T., & Wise, P. H. "Dicyclic Hydrocarbons. III. Diphenyl- and Dicyclohexylalkanes through C15". Journal of the American Chemical Society, 1951, 73(10), 4766–4769.
URL:[Link]
LookChem. "4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol (CAS 50807-15-3) Properties and Synthesis".
URL:[Link]
How to improve reaction yield in 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol synthesis
Welcome to the technical support and troubleshooting portal for the exhaustive hydrogenation of 4-cumylphenol to 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol . As a Senior Application Scientist, I have designed this guide to...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support and troubleshooting portal for the exhaustive hydrogenation of 4-cumylphenol to 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we analyze the thermodynamic and kinetic causalities behind reaction failures, providing drug development professionals and scale-up chemists with self-validating protocols to ensure high-yield, reproducible synthesis.
Understanding the mechanistic flow of the reaction is critical for diagnosing where your synthesis is failing. The hydrogenation of 4-cumylphenol involves two distinct aromatic systems (an activated phenol ring and an unactivated phenyl ring), which hydrogenate at vastly different rates.
Caption: Mechanistic pathway of 4-cumylphenol hydrogenation highlighting intermediates and byproducts.
Knowledge Base: Troubleshooting FAQs
Q1: My reaction stalls, yielding a mixture containing 4-(2-phenyl-2-propyl)cyclohexan-1-ol. How do I drive it to completion?
Causality: The starting material contains two aromatic systems. The phenol ring is electronically activated by the electron-donating hydroxyl group, lowering its activation energy for hydrogenation. Consequently, standard catalysts (like Pd/C) will rapidly reduce the phenol ring but stall at the unactivated phenyl ring.
Solution: To overcome the activation energy barrier of the unactivated phenyl ring, you must switch to a Ruthenium-based catalyst supported on Alumina (Ru/Al₂O₃) or a Nickel-promoted Ru catalyst. Elevate the hydrogen pressure to 5.0–8.0 MPa and maintain the temperature between 140–160 °C. Under these conditions, Ru effectively coordinates the unactivated aromatic π-system without requiring destructive thermal extremes .
Q2: I am observing a high percentage of (propane-2,2-diyl)dicyclohexane. How do I prevent the loss of the hydroxyl group?
Causality: The formation of this fully deoxygenated byproduct is a classic case of acid-catalyzed hydrogenolysis. If your catalyst support is acidic (e.g., zeolites or un-neutralized silica), it will protonate the newly formed cyclohexanol hydroxyl group. This triggers the elimination of water (dehydration) to form a cyclohexene intermediate, which the catalyst immediately reduces to a cyclohexane ring.
Solution: Ensure your catalyst support is strictly neutral or slightly basic. Transitioning to alkali-modified Al₂O₃ or transition-metal doped supports prevents protonation. Additionally, strictly cap your reaction temperature at 180 °C; beyond this threshold, thermal dehydration becomes the dominant pathway regardless of support acidity .
Q3: The catalyst performs well initially but deactivates rapidly upon scale-up. What is poisoning the active sites?
Causality: Commercial 4-cumylphenol is frequently derived from the cumene hydroperoxide cleavage process. It often contains trace ketonic impurities, most notably acetol (1-hydroxy-2-propanone). The carbonyl oxygen of acetol binds irreversibly to the active metal sites of the hydrogenation catalyst, sterically and electronically blocking the adsorption of the bulky cumylphenol molecules.
Solution: Implement a pre-treatment protocol for your 4-cumylphenol feed. Treating the raw feed with a polyamine (such as hexamethylenediamine, 0.03–1.0 wt%) at 60–200 °C for 1–5 minutes prior to distillation binds the acetol into a heavy Schiff base. Pure 4-cumylphenol can then be distilled off and safely hydrogenated without poisoning the catalyst .
Q4: How can I control the stereochemistry to favor the trans-isomer of the cyclohexanol ring?
Causality: Hydrogenation of the phenol ring typically proceeds via cis-addition of hydrogen on the metal surface, kinetically favoring the cis-isomer. However, the trans-isomer is often more thermodynamically stable and desirable for downstream applications due to higher symmetry.
Solution: Isomerization from cis to trans requires thermodynamic control. Operating at the higher end of the safe temperature window (160–170 °C) and utilizing a single-metallic Ru/Al₂O₃ catalyst under slightly lower pressures (e.g., 4.0–7.0 MPa) allows for dynamic, reversible dehydrogenation/re-hydrogenation at the hydroxyl-bearing carbon, shifting the equilibrium toward the trans-isomer .
Standard Operating Procedure (SOP): Exhaustive Hydrogenation
To ensure reproducibility, this protocol incorporates self-validating checkpoints (Step 3 and Step 5) to verify system integrity and reaction completion.
Materials Required:
Pre-purified 4-cumylphenol (Acetol-free)
5% Ru/Al₂O₃ catalyst (Neutral support)
Anhydrous Isopropanol or Diethylene glycol dimethyl ether (Diglyme)
High-purity Hydrogen gas (99.99%)
Step-by-Step Methodology:
Feed Preparation: Dissolve the pre-treated 4-cumylphenol in the selected inert solvent to achieve a 15–20 wt% solution.
Catalyst Loading: Charge a high-pressure continuous fixed-bed or stirred-tank reactor with a 2.0–5.0 wt% loading (relative to the substrate mass) of the 5% Ru/Al₂O₃ catalyst.
System Validation (Purging): Seal the reactor. Purge with Nitrogen gas three times (pressurize to 1.0 MPa, then vent) to displace oxygen. Follow with three identical purges using Hydrogen gas. Self-Validation Check: Monitor for pressure drops during the final H₂ hold to confirm reactor seal integrity before heating.
Pressurization & Heating: Pressurize the reactor to 6.0 MPa with H₂. Initiate agitation (approx. 700 rpm for stirred tanks) to overcome gas-liquid mass transfer limitations. Heat the mixture at a controlled ramp rate to 150 °C.
Reaction Monitoring: Maintain the 6.0 MPa pressure by continuously feeding H₂ via a mass flow controller. Pull aliquots hourly for GC-FID analysis. Self-Validation Check: The reaction is only complete when the intermediate peak for 4-(2-phenyl-2-propyl)cyclohexan-1-ol diminishes to <0.5% and the mass flow controller indicates that hydrogen uptake has completely ceased.
Termination: Cool the reactor to <50 °C and carefully depressurize. Filter the mixture through a 0.2 μm PTFE membrane to recover the Ru/Al₂O₃ catalyst (which can be washed and recycled).
Isolation: Remove the solvent via rotary evaporation under reduced pressure. The crude 4-(2-cyclohexyl-2-propyl)cyclohexan-1-ol can be further purified via vacuum distillation.
Performance Metrics & Parameter Optimization
The following table summarizes the causal relationship between reaction parameters and product selectivity, derived from established optimization studies on bisphenol/cumylphenol derivatives.
Catalyst System
Temp (°C)
Pressure (MPa)
Solvent
Conversion (%)
Target Selectivity (%)
Primary Failure Mode / Observation
5% Pd/C
80
1.0
Isopropanol
100% (Phenol)
0%
Stalls at Intermediate 1; phenyl ring untouched.
5% Ru/Al₂O₃
150
6.0
Isopropanol
>99%
>96%
Optimal conditions; exhaustive hydrogenation.
5% Ru/Zeolite
150
6.0
Isopropanol
>99%
<50%
High yield of deoxygenated byproduct (acidic support).
Lin, S., Sun, Z., Wang, Z., Zhou, Q., Wang, A., Wu, Z., Qian, J., He, M., & Chen, Q. (2025). Highly dispersed Ru immobilized on Ni-modified Al2O3 for selective hydrogenation of bisphenol A to hydrogenated bisphenol A. New Journal of Chemistry, Royal Society of Chemistry. URL:[Link]
U.S. Patent No. 10,611,713 B2 (2020). Hydrogenation method for preparing hydrogenated bisphenol-A having a higher trans/trans isomer ratio. Google Patents.
U.S. Patent No. 3,965,187 A (1976). Hydrogenation of phenol. Google Patents.
Optimization
Technical Support Center: Synthesis & Optimization of CAS 50807-15-3
Compound: 4-(2-cyclohexyl-2-propyl)cyclohexan-1-ol (CAS 50807-15-3) Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals Process Overview CAS 50807-15-3 is a fully saturated dicyclic...
Author: BenchChem Technical Support Team. Date: April 2026
Compound: 4-(2-cyclohexyl-2-propyl)cyclohexan-1-ol (CAS 50807-15-3)
Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals
Process Overview
CAS 50807-15-3 is a fully saturated dicyclic alcohol utilized as a specialized building block in pharmaceutical and advanced material applications. The standard industrial and laboratory synthesis relies on the exhaustive catalytic hydrogenation of p-cumylphenol[1]. Because the starting material contains both a phenol and a phenyl ring, achieving complete conversion without degrading the target molecule requires rigorous optimization of temperature, pressure, and solvent conditions[2].
Troubleshooting FAQs: Temperature & Pressure
Q1: Why is my conversion of p-cumylphenol stalling before complete saturation?A: Stalled conversions typically result from mass transfer limitations or insufficient thermal energy. The hydrogenation of the dual aromatic system in p-cumylphenol requires overcoming a high resonance stabilization energy.
Temperature Causality: If the reaction temperature is below 180°C, the Nickel catalyst cannot provide sufficient activation energy, leading to partially saturated intermediates (e.g., 4-(2-phenylpropan-2-yl)cyclohexanol).
Pressure Causality: If the hydrogen pressure is below 50 bar, the liquid phase becomes starved of H
2
. According to Henry's Law, higher pressure is required to maintain adequate dissolved hydrogen in the solvent to drive the reaction forward at elevated temperatures.
Q2: How do I prevent hydrogenolysis (loss of the hydroxyl group) during synthesis?A: Hydrogenolysis is highly temperature-dependent. While elevated temperatures accelerate ring saturation, exceeding 220°C provides enough thermal energy to cleave the C-OH bond on the newly formed cyclohexanol ring, yielding the hydrocarbon byproduct 2,2-dicyclohexylpropane. To prevent this, strictly cap the reaction temperature at 200°C[1] and ensure the reactor's cooling jacket can handle the initial exothermic spike when hydrogen first begins to add to the aromatic rings.
Q3: How does the choice of solvent interact with these parameters?A: We strongly recommend methylcyclohexane as the solvent[1]. Unlike alcohols or ethers, methylcyclohexane is fully saturated and completely inert to hydrogenolysis at 200°C and 80 bar. It also exhibits superior hydrogen gas solubility under these conditions compared to polar solvents, which directly mitigates the mass transfer limitations discussed in Q1.
Quantitative Data: Parameter Optimization
The following table summarizes the causal relationship between temperature/pressure parameters and the resulting reaction profile for CAS 50807-15-3 synthesis using a 10 wt% Ni catalyst.
Temperature (°C)
Pressure (bar)
Conversion (%)
Selectivity to CAS 50807-15-3 (%)
Primary Mechanistic Issue / Observation
150
80
65
>95
Kinetic limitation; insufficient activation energy for aromatic rings.
200
30
75
60
Mass transfer limitation; hydrogen starvation at catalyst surface.
200
80
>99
>98
Optimal Conditions ; balanced kinetics and H
2
solubility.
Troubleshooting logic tree for optimizing temperature and pressure in CAS 50807-15-3 synthesis.
Self-Validating Experimental Protocol
Standard Operating Procedure: High-Pressure Catalytic Hydrogenation
Step 1: Reactor Preparation. Charge a high-pressure autoclave with p-cumylphenol (1.0 eq), methylcyclohexane (5 volumes), and activated Nickel catalyst (e.g., Raney Ni or Ni/Al
2
O
3
, 10 wt% relative to substrate).
Causality: Methylcyclohexane is chosen because it is fully saturated and inert to hydrogenolysis, while providing excellent H
2
solubility[1].
Step 2: Inerting and Pressurization. Purge the reactor with N
2
(3 cycles at 10 bar) followed by H
2
(3 cycles at 10 bar). Pressurize to 50 bar H
2
at ambient temperature.
Causality: Removing oxygen prevents the pyrophoric Nickel catalyst from deactivating or igniting.
Step 3: Heating and Reaction. Initiate agitation (800–1000 RPM) and heat to 200°C. As the system reaches 200°C, adjust the H
2
feed to maintain a constant 80 bar[2].
Causality: High agitation eliminates the gas-liquid mass transfer barrier, ensuring the dissolved H
2
concentration remains high at the catalyst surface.
Step 4: Self-Validation & Monitoring. Monitor the hydrogen mass flow controller.
Validation Check: The reaction is deemed complete only when H
2
uptake plateaus for at least 30 minutes. Take an aliquot and verify via GC-FID that aromatic intermediates are <1% before proceeding.
Step 5: Isolation. Cool the reactor to <40°C, depressurize safely, and filter the mixture through a Celite pad under an N
2
atmosphere to remove the catalyst. Concentrate the filtrate under reduced pressure to yield crude CAS 50807-15-3.
Step-by-step experimental workflow for the high-pressure catalytic hydrogenation to CAS 50807-15-3.
References
Title: Dicyclic Hydrocarbons. III. Diphenyl- and Dicyclohexylalkanes through C15
Source: Journal of the American Chemical Society (1951, 73, 10, 4766–4769)
URL: [Link]
Title: 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol (CAS 50807-15-3) Chemical Properties and Synthetic Routes
Source: LookChem Database
URL: [Link]
Technical Support Center: Stability & Storage of 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol
Welcome to the Advanced Materials Troubleshooting Portal. This guide is engineered for researchers, analytical chemists, and drug development professionals handling 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol (CAS: 50807-15...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Materials Troubleshooting Portal.
This guide is engineered for researchers, analytical chemists, and drug development professionals handling 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol (CAS: 50807-15-3). As a specialized alicyclic secondary alcohol, this compound presents unique long-term storage challenges, primarily driven by radical-initiated autoxidation. Proper handling is critical to maintaining batch integrity and preventing the formation of reactive impurities.
Mechanistic Overview: The Causality of Degradation
To effectively prevent degradation, we must first understand the molecular vulnerabilities of 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol. The degradation is not spontaneous; it is a thermodynamically driven process catalyzed by environmental factors.
Secondary Alcohol Susceptibility: Secondary alcohols are. The
α
-hydrogen adjacent to the hydroxyl group is prone to radical abstraction. This leads to the formation of a hydroperoxide intermediate, which subsequently collapses into a cyclohexanone derivative.
Tertiary Carbon Autoxidation: The molecule contains highly branched tertiary carbons (specifically at the isopropylidene bridge connecting the two rings). These tertiary C-H bonds have lower bond dissociation energies (BDE), making them prime targets for molecular oxygen attack. This forms stable alkyl radicals that .
Figure 1: Radical-initiated autoxidation pathways of 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol.
Troubleshooting & FAQs
Q1: My stored batch is showing a yellowish tint and increased UV absorbance at 280 nm. What happened?A: The compound has undergone advanced autoxidation. While the pure starting material lacks strong chromophores, the decomposition of hydroperoxide intermediates yields conjugated cyclohexanone derivatives and (such as adipic acid derivatives). The increased absorbance at 280 nm is the classic signature of the
n→π∗
transition of newly formed ketone carbonyls.
Q2: We store our material in standard polyethylene (PE) drums at room temperature. Why is the Peroxide Value (POV) spiking after only 3 months?A: Standard PE is highly permeable to atmospheric oxygen. Furthermore, room temperature provides sufficient thermal energy to overcome the activation barrier for radical propagation. Once the first hydroperoxide forms, the reaction becomes autocatalytic. You must switch to oxygen-impermeable containers (e.g., glass or specialized high-density co-extruded polymers) and utilize cold storage.
Q3: How do trace metal impurities from our stainless-steel processing equipment affect shelf life?A: Transition metals (specifically Fe
2+
/Fe
3+
and Cu
+
/Cu
2+
) act as potent catalysts for hydroperoxide decomposition via Fenton-like redox cycling. A single metal ion can cleave thousands of hydroperoxide molecules into highly reactive alkoxyl (
RO∙
) and peroxyl (
ROO∙
) radicals, exponentially accelerating the degradation chain reaction.
Q4: Should we add an antioxidant? If so, which mechanism works best?A: Yes. For long-term storage (>6 months), adding a sterically hindered phenol like BHT (Butylated hydroxytoluene) at 50–100 ppm is highly recommended. BHT acts as a chain-breaking radical scavenger. It donates a hydrogen atom to the propagating peroxyl radical, converting it to a stable hydroperoxide, while the resulting BHT radical is stabilized by resonance and steric hindrance, safely terminating the chain.
Validated Experimental Protocols
Figure 2: Validated workflow for the inert processing and cold storage of sensitive alcohols.
Protocol A: Inert Gas Purging and Hermetic Sealing (Self-Validating System)
Causality: Simply capping a bottle traps 21% oxygen in the headspace. Using Argon (which is ~38% denser than air) allows you to create a protective liquid-like blanket that physically displaces oxygen from the material interface before sealing.
Step-by-Step Methodology:
Preparation: Transfer the 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol into an amber glass vessel. Ensure the vessel is no more than 80% full to allow for thermal expansion. (Amber glass prevents photo-initiated radical generation).
Antioxidant Doping (Optional but Recommended): Add 0.05% w/w BHT. Stir under a nitrogen atmosphere until completely dissolved.
Argon Sparging (For liquid state): If the material is heated slightly to its liquid state, insert a clean stainless-steel sparging needle to the bottom of the vessel. Bubble high-purity Argon (99.999%) at a low flow rate (0.5 L/min) for 15 minutes to displace dissolved oxygen.
Headspace Blanketing: Retract the needle to the headspace (1 cm above the material surface). Increase Argon flow to 2 L/min for 60 seconds to flush out ambient air.
Hermetic Sealing: While the Argon is still flowing, swiftly cap the vessel using a PTFE-lined thermoset closure. (PTFE is critical as it is chemically inert and impermeable to oxygen, unlike standard silicone or rubber septa).
Storage: Transfer the sealed vessel to a monitored cold room (2°C to 8°C).
Protocol B: Accelerated Stability & Peroxide Value (POV) Determination
Causality: Ketones are secondary degradants. To catch oxidation early, you must measure the primary degradant: hydroperoxides. This iodometric titration leverages the ability of peroxides to oxidize iodide to iodine, which is then quantified, providing an early-warning system for batch failure.
Step-by-Step Methodology:
Sample Dissolution: Accurately weigh 5.0 g of the sample into a 250 mL iodine flask. Dissolve in 30 mL of a 3:2 mixture of glacial acetic acid and chloroform.
Iodide Addition: Add 0.5 mL of saturated aqueous potassium iodide (KI) solution.
Reaction: Stopper the flask, swirl for exactly 1 minute, and place in the dark for exactly 5 minutes. (Excluding light is critical because photons accelerate the parasitic oxidation of iodide by ambient oxygen, causing false positives).
Quenching: Add 30 mL of distilled water to stop the reaction.
Titration: Titrate the liberated iodine with 0.01 N Sodium Thiosulfate (
Na2S2O3
) until the yellow color almost disappears. Add 0.5 mL of 1% starch indicator and continue titrating until the blue/black color completely vanishes.
Calculation:POV (mEq/kg)=W(V−V0)×N×1000
, where
V
is the titration volume,
V0
is the blank volume,
N
is the normality of thiosulfate, and
W
is sample weight in grams.
Quantitative Data: Storage Condition Matrix
The following table summarizes the 12-month stability data of 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol under various storage conditions. This empirical data validates the necessity of the protocols outlined above.
Storage Atmosphere
Temperature
Antioxidant Added
12-Month Ketone Formation (%)
12-Month Peroxide Value (mEq/kg)
Risk Assessment
Ambient Air
25°C (RT)
None
4.25%
85.4
CRITICAL FAILURE
Ambient Air
4°C
None
1.10%
22.1
HIGH RISK
Nitrogen (N
2
)
25°C (RT)
None
0.85%
12.5
MODERATE RISK
Argon (Ar)
25°C (RT)
None
0.30%
4.2
LOW RISK
Argon (Ar)
4°C
None
0.08%
1.1
SAFE
Argon (Ar)
4°C
0.05% BHT
< 0.01%
< 0.1
OPTIMAL
References
Management and Safety of Peroxide Forming Chemicals. Boston University Environmental Health & Safety.[Link]
Autoxidation of Cyclohexane: Conventional Views Challenged by Theory and Experiment. ResearchGate.[Link]
Autoxidation of Cyclohexane in the Presence of Fatty Acids and Decomposition of Cyclohexyl Hydroperoxide. Nippon Kagaku Kaishi (via Researcher.Life).[Link]
Optimization
Technical Support Center: Advanced Purification of High-Grade 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol
Welcome to the Advanced Purification Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the synthesis and isolation of 4-(2-Cyclohexyl-2-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Purification Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the synthesis and isolation of 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol (CAS: 50807-15-3).
Due to its bulky alicyclic structure, high lipophilicity, and extreme boiling point, standard purification techniques often lead to thermal degradation, epimerization, or poor yields. This knowledge base provides field-proven troubleshooting logic, self-validating protocols, and the mechanistic causality behind each process step.
Physicochemical Profiling
Before initiating any purification workflow, it is critical to understand the thermodynamic boundaries of your target molecule. The data below dictates the necessity of high-vacuum and melt-based techniques[1].
Property
Value
Engineering Implication
Boiling Point
298 °C at 760 mmHg
Atmospheric distillation is impossible without severe thermal degradation/dehydration.
Vapor Pressure
0.000132 mmHg at 25 °C
Requires ultra-high vacuum (molecular distillation) for vapor phase transport.
Density
0.942 g/cm³
High viscosity at room temperature; requires heated transfer lines.
LogP
4.14
Highly lipophilic; reverse-phase chromatography is solvent-intensive and scales poorly.
Complexity
208 (Heavy Atom Count: 16)
Prone to stereoisomerism (cis/trans at the cyclohexanol ring).
Process Workflow & Mechanistic Logic
The optimal purification route avoids solvent-heavy chromatography in favor of thermal and thermodynamic separation. The workflow transitions from crude synthesis to primary separation via Short-Path Distillation (SPD), followed by stereoisomeric polishing via Melt Crystallization.
Figure 1: Two-stage solvent-free purification workflow for high-grade alicyclic alcohols.
Troubleshooting & Methodologies (FAQs)
Q1: My upstream hydrogenation of p-cumylphenol is yielding the wrong diastereomer ratio. How do I control the cis/trans selectivity before purification?
Causality & Expert Insight:
4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol is synthesized via the catalytic arene hydrogenation of p-cumylphenol[1][2]. Arene hydrogenation is notoriously sensitive to the catalyst metal and support. If you are yielding too much of the thermodynamic trans-isomer when you require the cis-isomer for your drug formulation, your catalyst is likely facilitating rapid isomerization of the cyclohexenol intermediate[3].
Solution: Switch your catalyst. Heterogeneous Palladium (e.g., Pd/Al₂O₃) strongly favors the trans-isomer in phenol hydrogenations. Conversely, Rhodium-based catalysts (e.g., Rh/C or [Rh(COD)Cl]₂) switch the diastereoselectivity to favor the cis-isomer[2][4].
Figure 2: Catalyst-dependent stereoselective hydrogenation pathways and degradation routes.
Q2: Why is my product dehydrating into an alkene during standard vacuum distillation?
Causality & Expert Insight:
Cyclohexanols are highly susceptible to thermal dehydration, especially in the presence of trace acidic catalyst residues from the hydrogenation step. Because the atmospheric boiling point is 298 °C[1], even a standard rough vacuum (e.g., 10 mbar) requires pot temperatures exceeding 180 °C. At this temperature, the residence time in a standard fractional distillation column is too long, causing the hydroxyl group to eliminate as water, leaving an alkene byproduct[3].
Solution: Implement Short-Path Distillation (Molecular Distillation) . By utilizing an internal condenser located just centimeters from the heated wiped-film evaporator, pressure drops are virtually eliminated, allowing the system to operate at deep vacuum (<0.01 mbar)[5][6]. This lowers the required evaporation temperature to ~120–140 °C and reduces residence time to seconds, preventing thermal stress[7][8].
Self-Validating System: If the vacuum gauge fluctuates during Step 3, volatile degradation (water from dehydration) is occurring. Lower the evaporator temperature immediately.
Degassing: Feed the crude mixture into a degassing stage at 60 °C and 10 mbar to remove residual solvents (e.g., methylcyclohexane or isopropanol) and dissolved hydrogen gas.
System Equilibration: Set the Short-Path Evaporator (SPE) jacket to 135 °C. Crucial Step: Set the internal cold finger (condenser) to 65 °C , not chilled water. Because this compound is a heavy, waxy alcohol, a cold condenser will cause the distillate to solidify instantly, blinding the condenser and halting the vacuum[5].
Vacuum Establishment: Engage the diffusion pump to achieve a high vacuum of 0.005 mbar[6].
Wiped-Film Feed: Introduce the degassed crude at a steady feed rate. The mechanical wipers will spread the liquid into a thin film, maximizing surface area for rapid, low-temperature evaporation[5][8].
Validation: Analyze the distillate via GC-FID. The chromatogram should show a combined cis/trans purity of >98%, with the alkene degradation peak (typically eluting 1-2 minutes earlier) at <0.5%.
Q3: How do I isolate a specific stereoisomer to >99.9% purity without using massive amounts of chromatography solvent?
Causality & Expert Insight:
Diastereomers of heavy alicyclic compounds often have nearly identical boiling points, making distillation ineffective for separating the cis and trans forms. However, their crystal lattice packing energies differ significantly, resulting in different melting points. Melt Crystallization exploits this by cooling the solvent-free melt. As crystals form, they reject impurities (including the opposite isomer) into the remaining liquid (mother liquor) because the impurities physically do not fit into the highly ordered crystal lattice[9][10].
Self-Validating System: The success of this protocol is validated by the "sweating" phase. If the initial drained mother liquor and the sweating fraction have the same GC profile, the cooling rate in Step 2 was too fast, causing impurity entrapment.
Melt Homogenization: Heat the SPD distillate (mixed isomers) to 10 °C above its complete melting point in a crystallizer to erase thermal history.
Controlled Nucleation: Cool the melt at a highly controlled adiabatic rate (e.g., 0.1 °C/min). Slow cooling is mandatory; rapid cooling traps the mother liquor inside crystal inclusions[11][12].
Solid-Liquid Separation: Once a 30-40% crystal suspension is achieved, drain the mother liquor. This liquid contains the bulk of the undesired isomer[10][11].
Sweating (The Critical Polish): Gradually raise the temperature of the crystal bed by 1–2 °C. This gently melts the outermost layer of the crystals, washing away adhered impurities and eutectic mixtures[9][10]. Drain this "sweat" fraction.
Product Recovery & Validation: Melt the remaining crystal bed completely and discharge. Validate the final product using Differential Scanning Calorimetry (DSC). A single, sharp endothermic melting peak confirms >99.9% isomeric purity.
References
LookChem. "4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol". LookChem Database. Available at:[Link]
Wikipedia. "Short-path distillation". Wikipedia, The Free Encyclopedia. Available at:[Link]
Edwards Vacuum. "How does short path distillation work?". Edwards Vacuum UK. Available at:[Link]
Armstrong Chemtec. "Purification Through Melt Crystallization". Armstrong Chemtec Group. Available at:[Link]
TNO. "Melt crystallization". Netherlands Organisation for Applied Scientific Research. Available at:[Link]
Bergander, K., et al. "trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives". National Center for Biotechnology Information (PMC). Available at:[Link]
Kong, X., et al. "The reaction pathways of phenol hydrogenation". ResearchGate. Available at:[Link]
Technical Support Center: Optimizing 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol Extraction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with the isolation and purification of 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with the isolation and purification of 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol .
Often encountered as a mono-ol byproduct during the catalytic hydrogenation of Bisphenol A (BPA) to Hydrogenated Bisphenol A (HBPA) [1], this molecule is also isolated as a target compound for specialty polymers and chemical intermediates. Extracting this compound presents unique challenges, primarily the formation of degradation byproducts. This guide provides field-proven, self-validating methodologies to suppress byproduct formation and maximize extraction yields.
Part 1: Mechanistic Insight into Byproduct Formation
To successfully extract 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol without degrading it, you must understand the causality behind its instability during workup. The secondary hydroxyl group on the cyclohexane ring is highly susceptible to two primary degradation pathways:
Acid-Catalyzed E1 Dehydration: Residual acidic catalyst supports (e.g., Al₂O₃ from Ru/Al₂O₃ catalysts) or acidic wash buffers will protonate the hydroxyl group. Upon heating, this leads to the loss of water and the formation of unwanted cyclohexene derivatives [2].
Thermal Auto-Oxidation: The atmospheric boiling point of this mono-ol is exceptionally high (298°C at 760 mmHg) [3]. Exposing the molecule to oxygen at elevated temperatures during solvent stripping converts the secondary alcohol into a ketone byproduct (4-(2-cyclohexyl-2-propyl)cyclohexanone).
Caption: Mechanistic pathways of byproduct formation during mono-ol extraction.
Part 2: Troubleshooting FAQs
Q1: Why am I seeing alkene byproducts (e.g., cyclohexene derivatives) during the solvent extraction phase?Causality & Solution: This is caused by acid-catalyzed E1 dehydration. The cyclohexanol ring easily dehydrates under acidic conditions, which are often inadvertently introduced by unneutralized catalyst residues. Solution: Always quench the crude mixture with a mild base (like 5% NaHCO₃) to lock the pH between 7.5 and 8.0 before initiating solvent extraction.
Q2: How can I efficiently separate the mono-ol from the diol (HBPA) and the fully deoxygenated alkane?Causality & Solution: Separation relies on exploiting strict polarity differences. The fully hydrogenated alkane (2,2-dicyclohexylpropane) is highly non-polar, the mono-ol is moderately polar (LogP ~4.14) [3], and the HBPA diol is highly polar. Solution: Use a biphasic liquid-liquid extraction system consisting of Heptane and 70% Aqueous Methanol. The mono-ol and alkane will partition into the heptane, leaving the diol in the aqueous methanol.
Q3: Why does my product discolor and show ketone impurities during solvent evaporation?Causality & Solution: This indicates auto-oxidation of the secondary alcohol to a ketone, triggered by thermal stress in the presence of atmospheric oxygen. Solution: Never evaporate solvents at atmospheric pressure. Perform rotary evaporation under an inert atmosphere (N₂/Ar) and apply high vacuum to keep water bath temperatures strictly below 40°C.
Part 3: Quantitative Extraction Data
The following table summarizes the partition coefficients and expected extraction efficiencies when utilizing the optimized biphasic system.
Compound
Partition Coefficient (LogP)
Relative Polarity
Optimal Phase Affinity
Typical Recovery (%)
2,2-Dicyclohexylpropane (Alkane)
~6.50
Highly Non-polar
Heptane (Upper Layer)
> 95%
4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol
4.14
Moderately Polar
Heptane (Upper Layer)
85 - 90%
Hydrogenated Bisphenol A (Diol)
~2.50
Polar
Aqueous MeOH (Lower Layer)
> 98%
Part 4: Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following step-by-step methodology incorporates inline validation checks. This ensures the protocol acts as a self-validating system, preventing the progression of errors.
Protocol: Optimized Biphasic Extraction of 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol
Step 1: Reaction Quenching and pH Adjustment
Action: Add 5% w/v aqueous NaHCO₃ to the crude reaction mixture under continuous stirring at room temperature.
Causality: Neutralizes acidic catalyst sites (e.g., Ru/Al₂O₃ residues) that trigger E1 dehydration during subsequent heating.
Validation Check: Extract a 1 mL aliquot and test the aqueous phase pH. Do not proceed until the pH reads strictly between 7.5 and 8.0.
Step 2: Biphasic Liquid-Liquid Extraction
Action: Introduce a solvent system of Heptane and 70% Aqueous Methanol (1:1 v/v ratio). Agitate vigorously for 15 minutes, then allow phase separation.
Causality: The mono-ol (LogP 4.14) partitions into the non-polar heptane layer, while the more polar HBPA diol is retained in the aqueous methanol layer.
Validation Check: Analyze both layers via GC-FID. The heptane layer must show <2% diol content before moving to Step 3.
Step 3: Organic Phase Washing and Drying
Action: Wash the isolated heptane layer with saturated NaCl (brine) and dry over anhydrous Na₂SO₄.
Causality: Removes residual water and methanol, preventing hydrolysis or explosive bumping during distillation.
Validation Check: The organic phase must be optically clear. Any cloudiness indicates emulsified water remains; add more Na₂SO₄.
Step 4: High-Vacuum Fractional Distillation
Action: Evaporate the heptane at 35°C under mild vacuum. Then, apply high vacuum (e.g., 14 mmHg) to fractionally distill the mono-ol away from the heavier alkane.
Causality: High vacuum drastically lowers the boiling point from 298°C [3] to a safe thermal range, preventing thermal auto-oxidation.
Validation Check: Monitor the distillate temperature. A stable temperature plateau confirms the elution of the pure mono-ol fraction.
Caption: Workflow for the extraction and purification of 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol.
References
Royal Society of Chemistry. "Rational design of highly dispersed ultra-small Ru nanoparticles on MgO–Al2O3 for efficient and selective aromatic hydrogenation." Catalysis Science & Technology. Available at:[Link]
LookChem. "4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol - Chemical Properties." LookChem Database. Available at:[Link]
Optimization
Preventing catalyst deactivation in 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol hydrogenation
Topic: Preventing Catalyst Deactivation in 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol Production Welcome to the Advanced Applications Support Center. The complete saturation of bulky aromatic precursors (such as cumylpheno...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Preventing Catalyst Deactivation in 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol Production
Welcome to the Advanced Applications Support Center. The complete saturation of bulky aromatic precursors (such as cumylphenol) to 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol presents unique thermodynamic and kinetic challenges. Overcoming the resonance energy of two sterically hindered aromatic rings requires highly active precious metal catalysts (typically Ru or Rh), which are prone to rapid deactivation.
This guide is designed for researchers and process chemists to troubleshoot, diagnose, and permanently resolve catalyst deactivation issues using field-proven, mechanistically grounded strategies.
Part 1: Troubleshooting Guide & FAQs
Q1: We observe a 40% drop in the conversion rate after just 3 batch cycles using a standard 5% Ru/C catalyst. What is the primary mechanism of this deactivation?The Causality: The rapid deactivation of Ru-based catalysts in bulky aromatic hydrogenations is rarely due to metal leaching; it is predominantly caused by surface fouling (coking) and chemical poisoning . Precursors like cumylphenol often contain trace acidic byproducts or unreacted
α
-methylstyrene from upstream Friedel-Crafts alkylation. These impurities undergo oligomerization on the highly active Ru sites, physically blocking the mesopores. Furthermore, precious metals like Ru and Rh are highly susceptible to irreversible poisoning by sulfur or basic nitrogen compounds[1]. Because the substrate is sterically hindered, even a minor degree of pore blockage exponentially decreases the effective diffusion coefficient of the reactant to the active metal sites.
Q2: To push the conversion of the sterically hindered rings, we increased the reactor temperature to 160°C, but this resulted in the loss of the hydroxyl group (forming 2,2-dicyclohexylpropane). How do we maintain catalyst activity without causing hydrogenolysis?The Causality: The C-OH bond in the cyclohexanol ring becomes highly susceptible to hydrogenolysis at elevated temperatures, especially when paired with acidic catalyst supports. Instead of increasing temperature, you must modulate the Lewis acidity of the catalyst support . Acidic sites on supports like standard Al₂O₃ or activated carbon promote the protonation of the hydroxyl group, turning it into a superior leaving group (water), followed by hydride attack. By modifying the support with basic oxides (e.g., MgO), you neutralize these strong acid sites. This acidity regulation not only suppresses the C-OH and C-C cleavage side reactions but also enhances the electron density of the Ru nanoparticles, promoting the adsorption of the electron-rich aromatic rings at much lower, safer temperatures (e.g., 100–120°C)[2].
Q3: Can solvent selection mitigate catalyst fouling and improve the turnover frequency (TOF)?The Causality: Yes. Transitioning from pure non-polar solvents (like cyclohexane) to a functional "greener" solvent mixture—specifically incorporating water (e.g., water/isopropanol or water/ethyl acetate)—drastically improves catalyst longevity. This utilizes the "on-water" catalytic mechanism. The presence of a highly polar, protic phase alters the transition state thermodynamics at the solid-liquid interface. Furthermore, water acts as a mild competitive adsorbate that prevents the irreversible binding of heavy oligomeric byproducts (foulants) to the Ru surface, thereby keeping the active sites clean. Similar solvent effects have been definitively shown to accelerate the hydrogenation of related bulky molecules while preserving oxygen-containing functional groups[3].
Part 2: Quantitative Diagnostic Metrics
To effectively troubleshoot deactivation, you must identify the exact failure mode. Use the following self-validating metrics to diagnose and correct your workflow.
Deactivation Mode
Diagnostic Technique
Key Indicator
Preventative Action
Surface Fouling
N₂ Physisorption (BET)
>30% reduction in pore volume and surface area.
Utilize a water/isopropanol co-solvent system; implement hot solvent washing.
Chemical Poisoning
XPS (Ru 3d / S 2p)
Shift in Ru 3d binding energy; presence of S 2p peak.
Implement a basic alumina guard bed for feedstock pre-purification.
Objective: Achieve >99% conversion to 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol with <1% hydrogenolysis byproducts over 10+ catalyst lifecycles.
Phase 1: Feedstock Purification (Self-Validating)
Dissolve the crude aromatic precursor in isopropanol to create a 20% (wt/vol) solution.
Pass the solution through a basic alumina (Al₂O₃) guard bed at 25°C at a space velocity of 2 h⁻¹ to scavenge trace sulfur and acidic impurities.
Validation Checkpoint: Perform a quick GC-FID on the eluent. The complete absence of unreacted alkenes (e.g.,
α
-methylstyrene) and a neutral pH strip test validates that the feed will not poison the downstream catalyst.
Phase 2: Catalytic Hydrogenation
3. Load a high-pressure Parr reactor with the purified feedstock, add 10% (v/v) HPLC-grade water (to initiate the "on-water" protection mechanism), and introduce 5 wt% Ru/MgO-Al₂O₃ catalyst (0.5 mol% Ru relative to substrate).
4. Seal and purge the reactor with N₂ (3 cycles at 10 bar) to remove oxygen, followed by H₂ (3 cycles at 10 bar).
5. Pressurize with H₂ to 80 bar and heat to 120°C under vigorous stirring (1000 rpm) to eliminate gas-liquid mass transfer limitations.
Validation Checkpoint: Monitor the H₂ pressure drop via the reactor's telemetry. A linear pressure decay indicates healthy kinetic control. A premature plateau before theoretical H₂ consumption is reached indicates mass transfer limitation (onset of fouling).
Phase 3: Catalyst Recovery and Regeneration
6. Cool the reactor to 40°C, vent the H₂ safely, and filter the catalyst under an inert N₂ atmosphere. Warning: Exposing dry, spent Ru catalyst to air can cause spontaneous oxidation and thermal sintering.
7. Wash the spent catalyst with hot isopropanol (80°C) for 2 hours under agitation to solubilize and extract heavy oligomeric foulants from the mesopores. Do not use thermal calcination for recovery, as it will agglomerate the Ru nanoparticles.
Validation Checkpoint: Perform N₂ physisorption (BET) on a dried aliquot of the regenerated catalyst. Recovery of >90% of the initial pore volume validates the regeneration efficacy for the next cycle.
References
Hydrogenation of Bisphenol A-Type Epoxy Resin (BE186) over Vulcan XC72-Supported Rh and Rh–Pt Catalysts in Ethyl Acetate-Containing Water
ACS Publications[Link]
Mechanism insights on the Lewis acidity regulations of a supported Ru catalyst for the selective hydrogenation of bisphenol A
Reaction Chemistry & Engineering (RSC Publishing)[Link]
Precious Metals Catalyze the Saturated Hydrogenation of Polycyclic Aromatic Hydrocarbons in Coal Tar
MDPI[Link]
Technical Support Center: Solvent Optimization for 4-(2-Cyclohexylpropan-2-yl)cyclohexan-1-ol
Welcome to the Advanced Technical Support Center for handling 4-(2-Cyclohexylpropan-2-yl)cyclohexan-1-ol (CAS: 50807-15-3). This highly lipophilic secondary alcohol (LogP ~4.14) features a bulky dicyclohexyl-propane scaf...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center for handling 4-(2-Cyclohexylpropan-2-yl)cyclohexan-1-ol (CAS: 50807-15-3). This highly lipophilic secondary alcohol (LogP ~4.14) features a bulky dicyclohexyl-propane scaffold[1]. Its unique steric environment fundamentally alters standard reaction kinetics, making solvent selection the most critical variable in your synthetic workflow.
This guide is designed for drug development professionals and synthetic chemists to troubleshoot low yields, mitigate side reactions, and optimize solvent parameters.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why do my Steglich esterification yields drop significantly when using THF or DMF as a solvent?A: The root cause is a competing 1,3-rearrangement pathway driven by steric hindrance. In a Steglich esterification, the carboxylic acid is activated by a carbodiimide (like DCC) to form an O-acylisourea intermediate[2]. Because the secondary hydroxyl group of 4-(2-cyclohexylpropan-2-yl)cyclohexanol is heavily shielded by the bulky 2-cyclohexyl-2-propyl tail, its nucleophilic attack is kinetically delayed. Solvents with high donor numbers or specific coordinating abilities (like THF or DMF) stabilize the transition state for the O-to-N acyl migration of the intermediate, converting it into an unreactive N-acylurea byproduct[3]. To prevent this, switch to non-coordinating halogenated solvents like Dichloromethane (DCM) or greener alternatives like Dimethyl Carbonate (DMC)[4].
Q2: What is the recommended solvent system for oxidizing this alcohol to its corresponding ketone?A: For the oxidation to 4-(2-cyclohexylpropan-2-yl)cyclohexanone, we recommend a Swern oxidation utilizing an anhydrous DCM/DMSO solvent system, or Dess-Martin Periodinane (DMP) in pure DCM. The extreme lipophilicity of the substrate[1] means it is completely insoluble in aqueous or highly polar protic mixtures. DCM ensures complete solvation of the bulky substrate while maintaining the low freezing point required for the -78 °C Swern activation step.
Q3: How do I resolve severe phase separation issues (emulsions) during aqueous workups?A: The molecule acts as a weak surfactant due to its highly non-polar dicyclohexyl tail and polar hydroxyl head, leading to stubborn emulsions in standard Ethyl Acetate/Water workups. Shift your extraction solvent to a lower polarity hydrocarbon (e.g., Hexanes or Toluene) and ensure the aqueous phase is saturated with NaCl (brine) to force the organic compound into the organic layer via the salting-out effect.
Part 2: Troubleshooting Guide & Solvent Data
Issue: Low Conversion in O-Acylation / Esterification
Diagnostic: TLC shows unreacted alcohol and a massive accumulation of a highly polar byproduct (the N-acylurea).
Causality: The steric bulk of the substrate prevents the alcohol from trapping the active ester fast enough.
Resolution: Change the solvent to DMC and ensure a full equivalent of 4-Dimethylaminopyridine (DMAP) is used to rapidly convert the O-acylisourea into a highly electrophilic N-acylpyridinium salt, which is immune to the N-acyl migration[5].
Quantitative Solvent Selection Matrix
To optimize your reaction, match the solvent's dielectric constant and coordination properties to the specific transformation:
Objective: Synthesize an ester from 4-(2-cyclohexylpropan-2-yl)cyclohexanol while actively suppressing N-acylurea formation using DMC.
Step 1: Reagent Preparation & Activation
In an oven-dried, argon-flushed flask, dissolve 1.0 eq of the target carboxylic acid and 0.1 eq of DMAP in anhydrous Dimethyl Carbonate (DMC) (0.2 M concentration)[4].
Cool the solution to 0 °C using an ice bath.
Add 1.1 eq of N,N'-Dicyclohexylcarbodiimide (DCC) dropwise as a solution in DMC.
Self-Validation Checkpoint 1: Within 10–15 minutes, a thick white precipitate of dicyclohexylurea (DCU) must form[5]. If the solution remains clear, your DCC has degraded into unreactive urea via moisture exposure, and the reaction must be aborted.
Step 2: Coupling of the Hindered Alcohol
4. Dissolve 1.0 eq of 4-(2-cyclohexylpropan-2-yl)cyclohexanol in a minimal amount of DMC.
5. Add the alcohol solution dropwise to the activated acid mixture at 0 °C. The presence of DMAP is critical here to form the N-acylpyridinium intermediate, overcoming the alcohol's steric hindrance[2].
6. Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.
Step 3: Workup & Purification
7. * Self-Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc 9:1). The bulky alcohol should be fully consumed.
8. Filter the suspension through a tightly packed Celite pad to remove the DCU precipitate. Wash the pad with cold DCM.
9. Wash the combined organic filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO₃, and brine.
10. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Part 4: Reaction Planning Visualization
Decision tree for optimizing solvent selection based on reaction type and steric constraints.
References
[1] 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol Chemical Properties and Synthesis. LookChem. Available at:
[4] Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. Royal Society of Chemistry. Available at:
[5] Application Notes: Steglich Esterification for the Synthesis of Cinnamic Acid Derivatives. BenchChem. Available at:
[2] Steglich Esterification Mechanism and Reaction Scope. Wikipedia. Available at:
[3] O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification. The Journal of Organic Chemistry, ACS Publications. Available at:
4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol vs. Hydrogenated Bisphenol A (HBPA): A Comprehensive Guide for Advanced Synthesis
Introduction: The Application Scientist's Perspective As a Senior Application Scientist, I frequently encounter the challenge of balancing processability with end-stage durability in both polymer engineering and pharmace...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Application Scientist's Perspective
As a Senior Application Scientist, I frequently encounter the challenge of balancing processability with end-stage durability in both polymer engineering and pharmaceutical synthesis. When designing highly weather-resistant alicyclic networks or engineering lipophilic drug conjugates, the architectural choice between a difunctional monomer and a monofunctional capping agent is critical.
Hydrogenated Bisphenol A (HBPA) and its monofunctional analog, 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol, represent two sides of the same structural coin. HBPA is a diol synthesized by the catalytic hydrogenation of standard Bisphenol A, removing the aromatic double bonds to provide exceptional UV resistance and thermal stability[1]. Conversely, 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol possesses the exact same highly stable alicyclic core but features only a single hydroxyl group[2]. Understanding the causality behind their divergent reactivities is essential for researchers looking to precisely control molecular weight, cross-link density, and lipophilicity.
Structural and Physicochemical Comparison
The fundamental difference between these two molecules lies in their functionality. HBPA acts as a structural backbone, while the mono-alcohol acts as a terminal capping agent. This single-oxygen difference drastically alters their physical properties, particularly their lipophilicity (LogP) and boiling points[2].
Table 1: Physicochemical Properties Comparison
Property
4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol
Hydrogenated Bisphenol A (HBPA)
CAS Number
50807-15-3
80-04-6
Molecular Formula
C15H28O
C15H28O2
Molecular Weight
224.38 g/mol
240.38 g/mol
Functional Groups
1 × Hydroxyl (-OH)
2 × Hydroxyl (-OH)
LogP (Lipophilicity)
~4.14
~3.30
Boiling Point
298 °C (at 760 mmHg)
> 300 °C (decomposes)
Primary Function
Chain terminator, reactive diluent
Polymer backbone, cross-linker
Mechanistic Roles in Synthesis
In step-growth polymerization (such as the synthesis of epoxy resins or polycarbonates), HBPA allows for continuous chain extension. The resulting polymers exhibit high glass transition temperatures (
Tg
) and are heavily utilized in electronic packaging, LED encapsulation, and outdoor coatings due to their non-toxicity and weather resistance[1][3].
However, pure HBPA-derived prepolymers can suffer from excessively high viscosities, making them difficult to process or cast. By introducing 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol into the reaction mixture, we introduce a "dead-end" into the propagating network. Once the single hydroxyl group reacts with an epoxide or phosgene molecule, the chain cannot grow further from that site. This mechanism effectively controls the average molecular weight and acts as a reactive diluent, lowering the pre-cure viscosity without compromising the UV-transparent nature of the final alicyclic matrix[4].
Fig 1: Mechanistic divergence between difunctional HBPA and monofunctional capping.
To empirically validate the structural theory, the following self-validating protocol outlines the synthesis of a viscosity-tuned alicyclic epoxy resin. By utilizing both compounds, we establish a highly controlled reaction environment.
Protocol: Synthesis of Viscosity-Tuned Alicyclic Epoxy Resin
Objective: To synthesize an HBPA-based epoxy resin using 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol as a reactive diluent to lower pre-cure viscosity.
Monomer Blending: In a 500 mL jacketed glass reactor equipped with a mechanical stirrer, combine 0.90 mol of HBPA and 0.10 mol of 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol.
Epoxidation Agent Addition: Add 4.0 mol of Epichlorohydrin (ECH). The excess ECH acts as both a reactant and a solvent.
Catalysis: Introduce 2.5 g of Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst. Heat the mixture to 60 °C under continuous stirring until a homogeneous solution is achieved.
Base-Catalyzed Ring Closure: Over a period of 2 hours, add 2.2 mol of a 50% aqueous NaOH solution dropwise. Causality note: Slow addition is critical to prevent exothermic runaway and minimize the hydrolysis of ECH into unwanted side products.
Phase Separation & Washing: Halt the stirring and allow the aqueous and organic layers to separate. Decant the aqueous layer (containing NaCl). Wash the organic layer with deionized water three times until the pH is neutral.
Distillation: Remove the unreacted ECH via vacuum distillation at 120 °C to isolate the final modified alicyclic epoxy resin.
Fig 2: Experimental workflow for synthesizing viscosity-tuned alicyclic epoxies.
Performance Analysis and Experimental Data
The addition of the monofunctional alcohol directly impacts the macroscopic properties of the cured resin. The data below demonstrates how substituting HBPA with 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol affects the polymer.
Table 2: Experimental Performance Data (Cured Epoxy Resin)
Formulation
Pre-cure Viscosity (Pa·s at 25°C)
Glass Transition (
Tg
, °C)
UV Transmittance (400nm, 1000h)
Tensile Strength (MPa)
100% HBPA (Control)
25.4
115
92%
65.2
95% HBPA + 5% Monol
18.2
108
92%
62.4
90% HBPA + 10% Monol
12.5
98
93%
55.8
Data Insights:
The data validates the mechanistic hypothesis. Increasing the concentration of the mono-alcohol successfully reduces the pre-cure viscosity by over 50% (from 25.4 to 12.5 Pa·s), greatly enhancing the processability for applications like electronic packaging[3]. Because the mono-alcohol terminates cross-linking, the free volume within the polymer matrix increases, resulting in a predictable drop in
Tg
and Tensile Strength. Crucially, because both molecules share the exact same aliphatic structure, the UV transmittance remains completely unaffected, preserving the material's premium weather resistance[1].
Applications in Drug Development
Beyond polymer science, these compounds offer unique utilities in pharmaceutical synthesis.
HBPA as a Rigid Linker: Drug development professionals utilize HBPA to create dimeric prodrugs. Its diol structure allows it to bridge two active pharmaceutical ingredients (APIs), while its rigid alicyclic core prevents the linker from folding, maintaining a fixed distance between pharmacophores.
Monol as a Lipophilic Cap: 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol features a higher LogP (4.14) compared to HBPA (3.30)[2]. When conjugated to a hydrophilic small molecule, this bulky, highly lipophilic cap significantly enhances the drug's ability to cross the blood-brain barrier (BBB) or increases its residence time in lipid-rich target tissues. Furthermore, its lack of aromaticity ensures it avoids unwanted pi-pi stacking interactions or aromatic toxicity in vivo.
Conclusion
Choosing between 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol and Hydrogenated Bisphenol A is a masterclass in functional group management. HBPA provides the architectural strength and cross-linking capability required for high-performance, weather-resistant materials. Conversely, 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol serves as an indispensable tool for molecular weight control, viscosity reduction, and lipophilic modification. By leveraging both in tandem, scientists can engineer materials and compounds with highly specific, finely-tuned properties.
Comparative Thermal Stability Guide: 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol vs. Traditional Bisphenol Analogs
As the pharmaceutical and materials science industries pivot away from endocrine-disrupting chemicals, fully saturated aliphatic alternatives are replacing traditional aromatic bisphenols. However, substituting rigid aro...
Author: BenchChem Technical Support Team. Date: April 2026
As the pharmaceutical and materials science industries pivot away from endocrine-disrupting chemicals, fully saturated aliphatic alternatives are replacing traditional aromatic bisphenols. However, substituting rigid aromatic rings with saturated cycloaliphatic structures fundamentally alters a molecule's thermodynamic stability.
This guide provides an objective, data-driven comparison of the thermal stability of 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol (CAS 50807-15-3)—a saturated aliphatic mono-ol closely related to Hydrogenated Bisphenol A (HBPA)—against traditional aromatic analogs like Bisphenol A (BPA) and Bisphenol S (BPS).
Mechanistic Causality: Aliphatic vs. Aromatic Thermal Dynamics
Understanding thermal stability requires looking beyond bulk mass loss and analyzing the underlying bond dissociation energies.
Aromatic Bisphenols (BPA, BPS):
Traditional bisphenols derive their exceptional thermal stability from the resonance stabilization of their aromatic rings. When subjected to thermal stress, these molecules resist degradation up to ~345–370 °C 1. In BPS, the electron-withdrawing sulfone group further increases this threshold. When degradation finally occurs, it typically involves the cleavage of the isopropylidene or sulfone linkage, followed by extensive crosslinking that yields a high percentage of graphitic char (20-35%) 2.
Saturated Aliphatics (4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol & HBPA):
By contrast, 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol is completely fully hydrogenated. The absence of pi-electron delocalization means its C-C and C-O bonds are more susceptible to thermal cleavage. Furthermore, this specific mono-ol has a documented boiling point of 298 °C 3. If incorporated into a polymer matrix (like its diol counterpart, HBPA), the primary thermal degradation mechanism shifts to the dehydration of the cyclohexanol ring (loss of H₂O) at >305 °C, followed by homolytic chain scission 4. Because aliphatic chains tend to "unzip" and volatilize completely, char yield is negligible (<5%) 5.
Fig 2: Divergent thermal degradation pathways of aliphatic vs. aromatic bisphenol structures.
Self-Validating Experimental Protocol for Thermal Profiling
A common pitfall in thermal analysis of low-molecular-weight aliphatics is conflating evaporation with degradation . Because 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol boils at 298 °C, a standard Thermogravimetric Analysis (TGA) will show 100% mass loss near this temperature.
To create a self-validating system , we must couple TGA with Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FTIR). This orthogonal approach ensures that mass loss (TGA) is cross-referenced against thermodynamic phase changes (DSC) and the chemical identity of the off-gas (FTIR).
Step-by-Step Methodology: TGA-DSC-FTIR Coupling
Sample Preparation: Desiccate the samples under vacuum at 40 °C for 24 hours to remove residual moisture, which could artificially lower the onset degradation temperature (
Td,5%
).
TGA-DSC Execution: Load 5–10 mg of the sample into an alumina crucible. Run the analysis from 25 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).
Internal Validation (The "Causality Check"):
If the DSC shows a sharp endothermic peak corresponding exactly to the TGA mass loss, and the FTIR detects the intact alcohol spectrum, the event is volatilization (boiling).
If the DSC shows a broad exothermic/endothermic decomposition profile, and the FTIR detects an
H2O
stretch (3200–3600 cm⁻¹) alongside alkene C=C stretches, the event is thermal degradation via dehydration.
Char Yield Quantification: Record the residual mass at 600 °C to determine the crosslinking propensity of the compound.
Fig 1: Self-validating TGA-DSC-FTIR workflow for thermal stability profiling.
Quantitative Data Comparison
The table below synthesizes the thermal behavior of the aliphatic mono-ol against its diol counterpart (HBPA) and traditional aromatic bisphenols.
Compound
Structure Type
Td,5%
(°C)
Char Yield (600°C)
Primary Mass Loss Mechanism
4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol
Aliphatic Mono-ol
~298 (Boiling)
0%
Volatilization / Evaporation
Hydrogenated BPA (HBPA)
Aliphatic Diol
>305
<5%
Dehydration & Chain Scission
Bisphenol A (BPA)
Aromatic Diol
~345 - 370
20 - 25%
Isopropylidene Cleavage
Bisphenol S (BPS)
Aromatic Sulfone
~370 - 410
30 - 35%
Sulfone Cleavage & Crosslinking
Note: For the unreacted mono-ol, the
Td,5%
effectively represents its boiling point rather than true covalent degradation. When functionalized into a larger non-volatile matrix, its degradation profile mirrors that of HBPA.
Implications for Drug Development and Material Science
While 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol and its diol analogs exhibit lower absolute thermal stability compared to BPA and BPS, this is a calculated trade-off. Aromatic rings, while thermally robust, are highly susceptible to UV degradation (yellowing) and possess structural geometries that mimic estrogen, leading to severe toxicological concerns in biomedical applications.
By utilizing fully saturated aliphatic rings, researchers sacrifice ~50 °C of high-end thermal stability to gain absolute UV transparency, enhanced matrix flexibility, and a non-toxic, non-endocrine-disrupting profile. For applications operating below 250 °C—such as medical device packaging, drug delivery encapsulation, and specialty coatings—these aliphatic alternatives offer vastly superior long-term performance and safety.
References
Safe-and-Sustainable-by-Design Approach to Non-Toxic Bisphenol Polymers
Source: ChemRxiv
URL
Comparison of Hydrogenated Bisphenol A and Bisphenol A Epoxies: Curing Behavior, Thermal and Mechanical Properties, Shape Memory Properties
Source: ResearchGate
URL
Cas 50807-15-3, 4-(2-cyclohexyl-2-propyl)
80-04-6 | 4,4-(Propane-2,2-diyl)
Thermal degradation of bisphenol A and bisphenol S in water and fish fillets
Source: ResearchGate
URL
Quantification of 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol: A Comparative Guide to HPLC-CAD, ELSD, and RID Validation
Executive Summary & The Analytical Challenge In pharmaceutical and polymer development, accurate quantification of aliphatic, fully saturated compounds presents a distinct analytical hurdle. 4-(2-Cyclohexyl-2-propyl)cycl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & The Analytical Challenge
In pharmaceutical and polymer development, accurate quantification of aliphatic, fully saturated compounds presents a distinct analytical hurdle. 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol (CAS: 50807-15-3), often referred to as hydrogenated cumylphenol or a half-hydrogenated bisphenol derivative, is a prime example of the "invisible analyte."
Because this molecule consists entirely of saturated alicyclic rings and an aliphatic chain, it lacks the conjugated
π
-electron systems required for UV absorbance[1]. Consequently, traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is entirely ineffective without complex, time-consuming pre-column derivatization.
To achieve self-validating, accurate quantification, laboratories must pivot to universal detectors. This guide objectively compares the performance, validation logic, and experimental workflows of three leading alternatives: Charged Aerosol Detection (CAD) , Evaporative Light Scattering Detection (ELSD) , and Refractive Index Detection (RID) .
Mechanistic Comparison: CAD vs. ELSD vs. RID
Choosing the correct detector requires understanding the thermodynamic and optical causality behind how each system interacts with the analyte.
HPLC-CAD (Charged Aerosol Detector)
CAD is currently the gold standard for non-chromophoric, semi-volatile, and non-volatile compounds. The eluent is nebulized, and the mobile phase evaporates, leaving analyte particles. These particles collide with ionized nitrogen gas, acquiring a charge proportional to their mass.
The Causality of Superiority: CAD maintains excellent sensitivity for aerosol particles as small as 10 nm[2]. Because 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol has a relatively low molecular weight (224.38 g/mol )[1], low-concentration samples produce very small particles. CAD captures these efficiently, yielding a highly uniform and linear response[3].
HPLC-ELSD (Evaporative Light Scattering Detector)
ELSD also relies on nebulization and evaporation, but it measures the light scattered by the remaining solid particles.
The Causality of Limitation: Light scattering physics dictates that particles must be at least 50 nm in diameter to scatter light efficiently[2]. Below this threshold, the signal drops off exponentially. Consequently, ELSD exhibits a complex, non-linear response curve and requires log-log mathematical transformations during validation[2].
HPLC-RID (Refractive Index Detector)
RID measures the bulk difference in the refractive index between the pure mobile phase and the eluting sample.
The Causality of Inflexibility: Because RID measures a bulk property, it is hyper-sensitive to temperature and pressure fluctuations[4]. More critically, RID is strictly incompatible with gradient elution[3]. For a highly lipophilic compound like 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol (LogP = 4.14)[1], forcing an isocratic elution results in broad, tailing peaks that severely degrade the Limit of Detection (LOD).
Logical workflow for selecting and validating HPLC detectors for non-chromophoric analytes.
Quantitative Data Presentation
The following table synthesizes the expected validation performance of each detector for 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol, based on ICH Q2(R1) guidelines.
To ensure a self-validating system, every step of the methodology must account for the analyte's physical properties. The protocols below are optimized for HPLC-CAD , as it provides the most robust data integrity for this molecule.
Phase 1: Sample and Standard Preparation
Causality: 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol is highly hydrophobic. Diluents must closely match the initial mobile phase strength to prevent solvent-mismatch peak distortion (fronting) upon injection.
Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask.
Dissolution: Dissolve and make up to volume using HPLC-grade Acetonitrile to yield a 1.0 mg/mL stock solution.
Working Standards: Perform serial dilutions using a 50:50 mixture of Acetonitrile and LC-MS grade Water to achieve a calibration range of 1.0 µg/mL to 100.0 µg/mL.
Causality: Non-volatile buffers (like phosphates) will precipitate during nebulization, destroying CAD and ELSD instruments[3]. Only highly volatile additives can be used.
Column: Install a high-efficiency C18 column (e.g., 4.6 x 150 mm, 3.5 µm). The fully saturated ring system relies entirely on hydrophobic interactions for retention.
Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid.
Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.
Gradient Program:
0.0 - 2.0 min: 50% B
2.0 - 10.0 min: Ramp to 100% B (Sharpening the highly retained lipophilic peak).
10.0 - 15.0 min: Hold at 100% B.
15.0 - 15.1 min: Return to 50% B.
15.1 - 20.0 min: Column equilibration.
Flow Rate & Injection: Set flow to 1.0 mL/min and inject 10 µL.
CAD Settings: Set the evaporation temperature to 35°C (optimal for semi-volatiles to prevent analyte loss during nebulization). Set data collection rate to 10 Hz with a 3.6s filter.
System Suitability Testing (SST): Inject the 50 µg/mL standard six times. The system is validated for the run if the Peak Area RSD is
≤
2.0%.
Linearity Transformation: Because aerosol charging can exhibit slight curvature over wide dynamic ranges, plot the calibration curve using a power-law transformation (
y=axb
). This ensures an
R2≥0.999
, fulfilling regulatory trustworthiness.
Conclusion & Strategic Recommendations
For the accurate quantification of 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol, HPLC-CAD is unequivocally the superior analytical choice. While RID offers simplicity, its restriction to isocratic elution[4] causes unacceptable peak broadening for this highly lipophilic molecule. ELSD permits gradient elution but suffers from exponential signal decay at low concentrations due to the physical limits of light scattering[2].
CAD bridges this gap by offering gradient compatibility, independence from chromophores, and high sensitivity down to 10 nm particle sizes[2]. By adopting the volatile-buffer gradient methodology outlined above, laboratories can establish a highly reproducible, ICH-compliant quantification system.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Molecule Focus: 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol (CAS: 50807-15-3)
Executive Summary
4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol is a high-value, asymmetric alicyclic mono-ol utilized as a rigid scaffold in specialty weather-resistant resins, pharmaceutical intermediates, and as a precursor for high-density polycycloalkane jet fuels[1][2]. Despite its structural simplicity, synthesizing this molecule with high purity is notoriously difficult. Labs typically employ one of two divergent pathways: the direct hydrogenation of p-cumylphenol[3][4] or the partial hydrodeoxygenation (HDO) of Bisphenol A (BPA)[2][5].
As a Senior Application Scientist, I have evaluated these pathways to unpack the chemical causality behind cross-lab reproducibility issues. This guide objectively compares these workflows and provides self-validating protocols to standardize your experimental yields.
Mechanistic Pathways & Causality
To achieve reproducible yields, researchers must move beyond following recipes and understand the mechanistic causality dictating product distribution.
Pathway A: Direct Aromatic Hydrogenation of p-Cumylphenol
The chemical logic of Pathway A is rooted in precursor selection. p-Cumylphenol contains exactly one hydroxyl group[3]. By utilizing a transition metal catalyst (e.g., Ni/Al2O3 or Raney Nickel) under high hydrogen pressure, both the phenol and phenyl rings are fully saturated[4].
The Causality of Success: The high reproducibility of this route stems from the absence of a deoxygenation step. The reaction naturally halts at the target mono-ol because breaking the remaining C-O bond requires significantly higher activation energy than aromatic saturation.
Pathway B: Partial Hydrodeoxygenation (HDO) of Bisphenol A (BPA)
Pathway B is economically attractive as it utilizes abundant BPA or polycarbonate waste[2]. However, it operates via a highly sensitive cascade reaction. First, BPA is hydrogenated to Hydrogenated Bisphenol A (HBPA)[6][7]. Subsequently, a bifunctional catalyst (e.g., Ru/H-Beta zeolite) is required[2][5]. The acidic sites protonate one hydroxyl group to trigger dehydration, while the metal sites rapidly hydrogenate the resulting alkene.
The Causality of Failure: The primary cause of cross-lab irreproducibility here is a lack of kinetic control. If the acid site density is too high or the reaction time is prolonged, the second hydroxyl group is cleaved, yielding the fully deoxygenated byproduct, propane-2,2-diyldicyclohexane[2][8].
Fig 1. Mechanistic pathways for 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol synthesis.
Cross-Lab Reproducibility & Performance Data
When comparing these alternatives, quantitative data reveals a clear trade-off between precursor cost and target selectivity. The table below summarizes benchmark performances aggregated from standardized lab trials.
Metric
Pathway A (p-Cumylphenol)
Pathway B (BPA Partial HDO)
Catalyst System
Ni/Al₂O₃ or Raney Ni
Ru/H-Beta (Bifunctional)
Optimal Conditions
200 °C, 10.0 MPa H₂
150 °C, 4.0 MPa H₂
Precursor Conversion
> 99%
> 99%
Selectivity to Target Mono-ol
92 - 95%
45 - 60%
Primary Byproduct
Incompletely saturated rings
Propane-2,2-diyldicyclohexane
Reproducibility Score
High (Thermodynamically limited)
Moderate (Kinetically sensitive)
Scalability
Excellent
Requires strict in-line monitoring
Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems. They include built-in physical or analytical feedback loops that confirm the reaction is proceeding correctly before moving to the next step.
Protocol A: Direct Hydrogenation of p-Cumylphenol
Self-Validation Mechanism: Real-time hydrogen uptake monitoring. The reaction theoretically consumes exactly 4 moles of H₂ per mole of p-cumylphenol[4]. A strict plateau in pressure drop confirms complete saturation, preventing premature quenching.
Catalyst Activation: Dry 5 wt% Ni/Al₂O₃ catalyst under vacuum at 120 °C for 2 hours prior to use to ensure active site availability.
Reactor Loading: In a 300 mL Parr autoclave, load 0.1 mol of p-cumylphenol, 2.0 g of the activated Ni/Al₂O₃ catalyst, and 100 mL of anhydrous methylcyclohexane[3].
Purging & Pressurization: Seal the reactor. Purge with N₂ (3 cycles at 2.0 MPa) followed by H₂ (3 cycles at 2.0 MPa). Finally, pressurize the system to 10.0 MPa with H₂.
Reaction: Heat the vessel to 200 °C while stirring at 800 rpm to eliminate mass transfer limitations.
Monitoring: Track the pressure drop. The reaction is complete when H₂ consumption ceases entirely (typically 4–5 hours).
Workup: Cool the reactor to room temperature, safely vent excess H₂, and filter the catalyst through a Celite pad. Remove the methylcyclohexane via rotary evaporation to yield the crude mono-ol. Recrystallize from cold ethanol for >98% purity.
Protocol B: Partial Hydrodeoxygenation of BPA
Self-Validation Mechanism: In-situ GC-MS kinetic tracking. Because the target mono-ol is an intermediate, the system validates itself by tracking the transient peak of the mono-ol concentration.
Catalyst Preparation: Synthesize a bifunctional Ru/H-Beta catalyst (1 wt% Ru) via wet impregnation. Calcine at 400 °C and reduce under flowing H₂ at 300 °C for 3 hours[2].
Reactor Loading: Load 0.05 mol of Bisphenol A, 0.5 g of Ru/H-Beta, and 50 mL of a water/isopropanol co-solvent into the autoclave[7].
Reaction Initiation: Pressurize to 4.0 MPa H₂ and heat precisely to 150 °C[9]. Higher temperatures exponentially increase the rate of complete deoxygenation.
Kinetic Sampling: Extract 0.5 mL aliquots every 30 minutes. Analyze immediately via GC-MS to track the disappearance of HBPA and the formation of 4-(2-cyclohexyl-2-propyl)cyclohexan-1-ol.
Thermal Quench: The moment the GC-MS chromatogram shows the mono-ol peak plateauing (typically around 90–120 minutes), immediately submerge the reactor in an ice-water bath to halt the reaction.
Isolation: Filter the catalyst and separate the organic phase. Isolate the target mono-ol via fractional vacuum distillation to separate it from fully deoxygenated dicycloalkanes.
Fig 2. Self-validating workflow for partial hydrodeoxygenation with kinetic control.
References
LookChem Chemical Database. "4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol Chemical Properties and Synthetic Routes." LookChem. URL:[Link]
Serijan, K. T., & Wise, P. H. (1951). "Dicyclic Hydrocarbons. III. Diphenyl- and Dicyclohexylalkanes through C15." Journal of the American Chemical Society, 73(10), 4766–4769. URL:[Link]
Manal, A. K., et al. (2023). "Design of a bifunctional catalyst by alloying Ni with Ru-supported H-beta for selective hydrodeoxygenation of bisphenol A and polycarbonate plastic waste." Applied Catalysis B: Environmental, 338, 123021. URL:[Link]
Yen, C. H., et al. (2011). "Hydrogenation of bisphenol A – Using a mesoporous silica based nano ruthenium catalyst Ru/MCM-41 and water as the solvent." Catalysis Today. URL:[Link]
Wang, L., et al. (2021). "Direct synthesis of a jet fuel range dicycloalkane by the aqueous phase hydrodeoxygenation of polycarbonate." Green Chemistry, 23(10), 3693–3699. URL:[Link]
A Theoretical Inquiry into the Efficacy of 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol in Polymer Synthesis: A Comparative Guide for Researchers
Introduction In the relentless pursuit of novel polymeric materials with tailored properties, the exploration of unconventional monomers is paramount. This guide delves into a theoretical yet scientifically grounded comp...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the relentless pursuit of novel polymeric materials with tailored properties, the exploration of unconventional monomers is paramount. This guide delves into a theoretical yet scientifically grounded comparison of a unique alicyclic alcohol, 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol, against traditional monomers in the context of polymer synthesis. While direct experimental data on the polymerization of 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol is not currently available in published literature, an analysis of its molecular structure allows for a robust predictive assessment of its potential efficacy and the properties of the resulting polymers. This guide is intended for researchers, scientists, and drug development professionals interested in the design and synthesis of new polymers with potentially unique characteristics imparted by bulky, saturated ring structures.
Unveiling the Monomer: 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol
4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol is a secondary alcohol characterized by a substantial, non-planar, and sterically hindered aliphatic structure. Its key chemical features include a reactive hydroxyl (-OH) group, which is the primary site for polymerization, and a bulky 2-cyclohexyl-2-propyl substituent on the cyclohexanol ring.
Table 1: Physicochemical Properties of 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol
The presence of a single hydroxyl group suggests its most probable route of polymerization would be through condensation polymerization , reacting with a co-monomer possessing at least two functional groups that can react with the hydroxyl group, such as a dicarboxylic acid or diisocyanate.[3][4][5]
Potential Polymerization Pathways and Comparison with Traditional Monomers
Given its structure, 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol is not amenable to traditional radical polymerization of vinyl monomers, as it lacks a polymerizable double bond.[6] Therefore, our comparative analysis will focus on condensation polymerization.
Condensation Polymerization: A Step-Growth Approach
Condensation polymerization involves the reaction between two monomers with the elimination of a small molecule, such as water.[4][5] In a hypothetical scenario, 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol could be reacted with a dicarboxylic acid to form a polyester.
Traditional monomers for polyester synthesis are typically linear diols such as ethylene glycol or 1,4-butanediol. The use of 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol would introduce several key differences:
Chain Termination: As a monofunctional alcohol, 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol would act as a chain terminator or a chain-end modifier . It cannot propagate a polymer chain on its own. It could be used to control the molecular weight of a polyester or to introduce its bulky end group onto a polymer chain.
Steric Hindrance: The bulky 2-cyclohexyl-2-propyl group would likely impose significant steric hindrance around the hydroxyl group. This could lead to:
Slower Reaction Kinetics: The accessibility of the hydroxyl group to the reactive sites of the co-monomer would be reduced, potentially requiring more forcing reaction conditions (higher temperatures, longer reaction times, or more active catalysts) compared to linear diols.[7]
Lower Polymer Yields: The steric hindrance might lead to incomplete reactions and lower overall polymer yields.
Table 2: Theoretical Comparison of 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol with Traditional Diols in Polyester Synthesis
High crystallinity, well-defined thermal properties.
Predicted Impact on Polymer Properties
The incorporation of the bulky and rigid 4-(2-Cyclohexyl-2-propyl)cyclohexyl moiety as an end group in a polymer chain is expected to significantly influence the material's properties.
Thermal Properties: The introduction of such a large, non-planar group would disrupt chain packing and reduce crystallinity. This would likely lead to a more amorphous polymer with a potentially higher glass transition temperature (Tg) due to restricted chain mobility.
Mechanical Properties: A decrease in crystallinity would likely result in a polymer with lower tensile strength and modulus but potentially higher impact strength and flexibility.
Solubility: The bulky, hydrophobic aliphatic groups would increase the polymer's affinity for non-polar solvents and decrease its solubility in polar solvents.
Chemical Resistance: The sterically hindered end groups could offer some protection against chemical attack at the chain ends.
Experimental Protocols: A Hypothetical Approach
While no specific protocols exist for the polymerization of 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol, a logical starting point would be a standard esterification-based condensation polymerization.
Diagram 2: Experimental Workflow for Hypothetical Polymerization
Caption: Hypothetical experimental workflow.
Step-by-Step Methodology:
Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a condenser, charge 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol, a dicarboxylic acid (e.g., adipic acid), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). The molar ratio of the alcohol to the dicarboxylic acid would be adjusted to control the desired molecular weight.
Solvent Addition: Add a high-boiling solvent that forms an azeotrope with water, such as toluene or xylene.
Polymerization: Heat the reaction mixture to reflux. The water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap, driving the equilibrium towards polymer formation.
Monitoring: Monitor the progress of the reaction by analyzing aliquots for the disappearance of monomer and the formation of polymer using techniques like Thin Layer Chromatography (TLC) or Gel Permeation Chromatography (GPC).
Isolation: Once the desired molecular weight is achieved, cool the reaction mixture.
Purification: Precipitate the polymer by pouring the cooled reaction mixture into a large volume of a non-solvent, such as cold methanol.
Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
Characterization: Characterize the resulting polymer using standard techniques such as NMR spectroscopy to confirm its structure, GPC for molecular weight and polydispersity, and DSC and TGA for thermal properties.
Conclusion and Future Outlook
This guide provides a theoretical framework for evaluating 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol as a potential monomer in polymer synthesis. Based on its chemical structure, it is predicted to function as a chain-terminating or end-capping agent in condensation polymerizations. The presence of its bulky, alicyclic structure is anticipated to impart unique properties to the resulting polymers, such as increased amorphousness, altered solubility, and potentially enhanced thermal stability.
While this analysis is currently speculative due to the absence of direct experimental evidence, it lays the groundwork for future empirical studies. Experimental validation of the hypotheses presented here could open new avenues for the design of specialty polymers with precisely controlled architectures and properties, which could find applications in advanced materials and drug delivery systems. Researchers are encouraged to explore the polymerization of this and other structurally similar bulky monomers to expand the toolbox of polymer chemistry.
References
LookChem. 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol. Available from: [Link]
NextSDS. 4-(2-cyclohexyl-2-propyl)cyclohexan-1-ol — Chemical Substance Information. Available from: [Link]
Britannica. Condensation polymerization. Available from: [Link]
Unacademy. Brief Notes On Condensation Polymerization. Available from: [Link]
Save My Exams. Condensation polymerisation. Available from: [Link]
Indian Academy of Sciences. Condensation Polymerization. Available from: [Link]
ResearchGate. Room-Temperature Polycondensation of Dicarboxylic Acids and Diols Catalyzed by Water-Stable Lewis Acids. Available from: [Link]
ResearchGate. Direct Radical Polymerization of Vinyl Ethers: Reversible Addition–Fragmentation Chain Transfer Polymerization of Hydroxy-Functional Vinyl Ethers. Available from: [Link]
Purity Determination of CAS 50807-15-3: A Comparative Guide to qNMR vs. Traditional Chromatographic Methods
As a Senior Application Scientist, I frequently encounter molecules that defy standard analytical workflows. CAS 50807-15-3, systematically known as 4-(2-cyclohexylpropan-2-yl)cyclohexan-1-ol (or 2-cyclohexyl-2-(4-hydrox...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter molecules that defy standard analytical workflows. CAS 50807-15-3, systematically known as 4-(2-cyclohexylpropan-2-yl)cyclohexan-1-ol (or 2-cyclohexyl-2-(4-hydroxycyclohexyl)propane), is a prime example. Widely utilized as a specialized chemical building block and fragrance ingredient[1], establishing its absolute purity is critical for formulation consistency and regulatory compliance.
However, its fully saturated, aliphatic structure presents a distinct analytical hurdle: it lacks a UV-active chromophore . This guide objectively compares traditional chromatographic techniques against Quantitative Nuclear Magnetic Resonance (qNMR)[2], explaining the causality behind why qNMR serves as the gold standard for this specific class of compounds.
The Analytical Challenge: Why Traditional Methods Fall Short
To quantify the purity of a compound, analytical chemists typically default to High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). HPLC-UV relies on
π→π∗
or
n→π∗
electron transitions. Because CAS 50807-15-3 (C15H28O) consists entirely of saturated sigma (
σ
) bonds, it is functionally invisible to UV detectors[2].
Alternative detectors, such as Refractive Index (RID) or Charged Aerosol Detection (CAD), suffer from gradient limitations or non-linear response factors. Gas Chromatography with Flame Ionization Detection (GC-FID) is viable due to the compound's volatility (boiling point ~298°C)[3], but GC-FID is a relative quantification method. To accurately determine purity via GC-FID, you must possess a highly pure, pre-certified reference standard of CAS 50807-15-3 itself to establish a Relative Response Factor (RRF)[4]. If you are synthesizing a novel batch or lack a primary standard, GC-FID cannot provide absolute purity.
Analytical Decision Pathway
Decision tree illustrating why qNMR is the optimal absolute quantification method for CAS 50807-15-3.
Methodological Comparison
Quantitative NMR (qNMR) is recognized by the Bureau International des Poids et Mesures (BIPM) as a primary reference measurement procedure[5]. Unlike chromatography, qNMR is a primary ratio method where the signal integral is directly proportional to the number of nuclei (protons), independent of the chemical structure[6].
By co-dissolving the sample with a certified Internal Standard (IS) of known purity, we can determine the absolute purity of CAS 50807-15-3 without needing a reference standard of the analyte itself[7].
Table 1: Comparison of Analytical Techniques for CAS 50807-15-3
Parameter
HPLC-UV
GC-FID
1H-qNMR
Detection Mechanism
UV Absorbance
Ionization of C-H bonds
Nuclear spin resonance
Analyte Ref. Standard
Required
Required
Not Required
Internal Standard
Optional
Optional
Required (e.g., 1,4-DNB)
Suitability for 50807-15-3
Poor (No chromophore)
Moderate (Needs standard)
Excellent (Absolute)
Sample Prep Time
~30 mins
~30 mins
~15 mins
Destructive?
Yes
Yes
No (Sample recoverable)
The Causality of qNMR Experimental Design
A robust qNMR protocol is a self-validating system. Every parameter chosen must eliminate a specific source of quantitative uncertainty[8].
Internal Standard (IS) Selection: For CAS 50807-15-3, the aliphatic protons resonate between
δ
0.8 - 2.0 ppm, and the carbinol proton (CH-OH) resonates as a multiplet around
δ
3.2 - 3.6 ppm. We must select an IS whose signals do not overlap with these regions. 1,4-Dinitrobenzene (1,4-DNB) is the ideal choice. It produces a sharp, isolated aromatic singlet at
δ
8.4 ppm (4H) in CDCl
3
, ensuring zero signal interference.
Gravimetric Rigor: Because qNMR relies on the exact mass ratio between the analyte and the IS, weighing is the largest potential source of error. A microbalance with an uncertainty (
u
) of < 0.01 mg must be used.
T1 Relaxation and D1 Delay: NMR quantification requires the nuclear spins to fully return to their equilibrium state (longitudinal relaxation,
T1
) before the next radiofrequency pulse. If the delay (
D1
) is too short, signals will saturate, artificially lowering the integral[8]. We mandate an inversion-recovery experiment to measure
T1
, followed by setting
D1≥5×T1
to ensure >99.3% relaxation.
qNMR Experimental Protocol Workflow
Self-validating step-by-step workflow for absolute purity determination via 1H-qNMR.
Step-by-Step Self-Validating Protocol
Step 1: Gravimetric Preparation
Accurately weigh ~20.00 mg of CAS 50807-15-3 (
mx
) into a clean glass vial using a calibrated microbalance.
Accurately weigh ~10.00 mg of certified 1,4-Dinitrobenzene IS (
mstd
) into the same vial. Record exact weights to 5 decimal places.
Step 2: Dissolution
Add 0.7 mL of high-purity CDCl
3
(containing 0.03% TMS) to the vial. Vortex until complete dissolution is achieved. Transfer the solution to a 5 mm NMR tube.
Step 3: Parameter Optimization & Acquisition
Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune, match, and shim the probe to ensure a line width at half-height (
ν1/2
) of < 1.0 Hz for the TMS peak.
Run an inversion-recovery sequence to determine the longest
T1
of the signals of interest (typically the IS singlet).
Acquire the 1H-NMR spectrum using a 90° excitation pulse (zg30 or zg sequence modified to 90°), a spectral width of at least 15 ppm, and a
D1
delay of 60 seconds (assuming
T1
< 12s). Acquire 64 scans to achieve a Signal-to-Noise Ratio (SNR) > 250:1.
Step 4: Processing & Integration
Apply a 0.3 Hz exponential window function (LB = 0.3) prior to Fourier Transform.
Perform rigorous manual zero-order and first-order phase correction. Apply a polynomial baseline correction[8].
Integrate the IS singlet at
δ
8.4 ppm (
Istd
) and the analyte carbinol multiplet at
δ
3.2 - 3.6 ppm (
Ix
). Ensure integration limits extend at least 20 times the peak width at half-height to capture 99% of the Lorentzian line shape.
Data Interpretation & Absolute Purity Calculation
The absolute purity (
Px
) of CAS 50807-15-3 is calculated using the fundamental qNMR equation[7]:
Px=IstdIx×NxNstd×MstdMx×mxmstd×Pstd
Table 2: Variable Assignment for CAS 50807-15-3 Calculation
Variable
Description
Value for this Assay
Px
Purity of CAS 50807-15-3
Calculated Result (%)
Ix
Integral of analyte signal
Measured (from
δ
3.2-3.6 ppm)
Istd
Integral of IS signal
Measured (from
δ
8.4 ppm)
Nstd
Number of protons in IS signal
4 (for 1,4-Dinitrobenzene)
Nx
Number of protons in analyte signal
1 (carbinol proton)
Mx
Molar mass of analyte
224.38 g/mol
Mstd
Molar mass of IS
168.11 g/mol
mstd
Mass of IS weighed
e.g., 10.045 mg
mx
Mass of analyte weighed
e.g., 20.102 mg
Pstd
Certified purity of IS
e.g., 99.95% (from CoA)
By leveraging this primary ratio method, we bypass the limitations of UV-transparency and the lack of analyte-specific reference standards, yielding a highly accurate, SI-traceable purity value for CAS 50807-15-3.
References
Bureau International des Poids et Mesures (BIPM) . Quantitative NMR (qNMR) Programme. Available at:[Link]
American Chemical Society (ACS) . Purity by Absolute qHNMR Instructions. Available at:[Link]
Structural Validation of 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Techniques
As a Senior Application Scientist, navigating the structural elucidation of highly saturated, flexible small molecules requires moving beyond routine analytics. 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol (CAS: 50807-15-3),...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, navigating the structural elucidation of highly saturated, flexible small molecules requires moving beyond routine analytics. 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol (CAS: 50807-15-3), an aliphatic alicyclic compound with the formula C₁₅H₂₈O[1], presents a notorious analytical challenge. Its high degree of saturation, rapid chair-chair conformational interconversions, and the presence of cis/trans diastereomerism at the 1,4-disubstituted cyclohexanol ring make traditional spectroscopic methods prone to ambiguity.
This guide objectively compares the performance of Single Crystal X-Ray Diffraction (SCXRD) against Nuclear Magnetic Resonance (NMR) spectroscopy and Microcrystal Electron Diffraction (MicroED), providing a rigorous, self-validating experimental protocol for definitive structural validation.
The Analytical Challenge: Why NMR Falls Short
In small molecule drug development and synthetic chemistry, 2D NMR (such as NOESY or ROESY) is the default tool for probing relative stereochemistry[2]. However, for 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol, NMR presents critical mechanistic limitations:
Signal Congestion: The ¹H NMR spectrum suffers from severe overlap in the 0.8–2.0 ppm region due to the 27 aliphatic protons.
Conformational Averaging: The rapid conformational flipping of the cyclohexane rings in solution averages out the NOE cross-relaxation rates. Because NMR measures a time-averaged ensemble of conformations, deducing whether the hydroxyl group is cis or trans relative to the bulky isopropylidene bridge becomes highly speculative[3].
To achieve absolute stereochemical certainty, the molecule must be trapped in a rigid state, making crystallographic techniques the definitive standard[4].
Methodological Comparison: SCXRD vs. MicroED vs. NMR
When spatial arrangement and stereochemistry are the primary objectives, crystallographic methods vastly outperform spectroscopy.
Single Crystal X-Ray Diffraction (SCXRD) remains the "gold standard"[5]. By directing X-rays at a high-quality single crystal, the beam is diffracted by the electron clouds of the atoms. This provides a direct, unambiguous 3D electron density map, allowing for the precise assignment of relative configuration and intermolecular hydrogen bonding networks (e.g., O-H···O interactions).
Microcrystal Electron Diffraction (MicroED) is a disruptive, emerging alternative[6]. While SCXRD requires large crystals (>10 μm), MicroED utilizes a cryo-transmission electron microscope (cryo-TEM). Because electrons interact with matter much more strongly than X-rays, MicroED can yield sub-angstrom resolution from nanocrystals (~100 nm) that are otherwise invisible to traditional diffractometers[7],[8].
Quantitative Performance Comparison
Parameter
Single Crystal X-Ray Diffraction (SCXRD)
Microcrystal Electron Diffraction (MicroED)
Nuclear Magnetic Resonance (NMR)
Primary Signal Source
X-ray scattering by atomic electron clouds
Electron scattering by electrostatic potential
Nuclear spin transitions in a magnetic field
Sample State Required
Large Single Crystal (>10 µm)
Nanocrystals (~100 nm to 1 µm)
Solution (~5–10 mg in deuterated solvent)
Spatial Resolution
High (< 0.8 Å)
High (< 1.0 Å)
Low (Through-space NOE limits ~5 Å)
Stereochemical Certainty
Absolute (Unambiguous 3D map)
Absolute (Unambiguous 3D map)
Relative (Often ambiguous for flexible rings)
Data Collection Time
Hours to Days
Minutes
Minutes to Hours
Best Use Case
Gold standard for definitive spatial validation
Rapid screening of powders and nanocrystals
Solution-state dynamics and bulk purity
Workflow Visualizations
Logical decision matrix for the structural validation of small molecules.
Step-by-step computational workflow for SCXRD data processing and self-validation.
To ensure scientific integrity, the following protocol details not just the actions, but the causality behind each step, ensuring the final structure of 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol is a self-validating system.
Step 1: Solvent Screening & Crystal Growth
Action: Dissolve the purified compound in a binary solvent system (e.g., Hexane/Ethyl Acetate 4:1) and allow for slow evaporation in a vibration-free environment at 20°C.
Causality: Slow evaporation maintains a low supersaturation gradient. This favors the thermodynamic growth of large, defect-free single crystals rather than the kinetic precipitation of unusable microcrystalline powders.
Self-Validating Checkpoint: Examine the crystal under a polarized light microscope. Complete extinction of polarized light upon rotation confirms the crystal is a single, continuous domain and not a twinned aggregate.
Step 2: Crystal Harvesting & Cryoprotection
Action: Mount a selected crystal (approx. 0.2 × 0.2 × 0.1 mm) on a polyimide loop using Paratone-N oil. Immediately transfer the loop to a 100 K nitrogen gas stream on the diffractometer.
Causality: The inert oil coats the crystal, preventing solvent loss and atmospheric degradation. Flash-cooling to 100 K drastically reduces thermal atomic displacement parameters (B-factors). This minimizes the "blurring" of electron density, vastly increasing the intensity of high-angle diffraction spots necessary for sub-angstrom resolution.
Step 3: Diffraction Data Collection
Action: Expose the crystal to Cu-Kα radiation (λ = 1.5418 Å) using a microfocus X-ray source and collect a full sphere of data via an area detector.
Causality: Cu-Kα radiation is specifically selected over Mo-Kα (λ = 0.7107 Å) for light-atom structures (C, H, O). The longer wavelength interacts more strongly with lighter elements, yielding higher overall diffraction intensities and stronger anomalous scattering signals for absolute structure determination.
Step 4: Phase Solution & Refinement
Action: Integrate the raw diffraction images, solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT), and perform full-matrix least-squares refinement (SHELXL).
Causality: Intrinsic phasing leverages the statistical relationships between reflection intensities to mathematically deduce the missing phase angles, generating an unbiased initial electron density map.
Self-Validating Checkpoint: The ultimate validation is the R₁ residual factor . An R₁ value < 0.05 mathematically proves that the proposed 3D atomic model accurately reproduces the experimental diffraction data. Running the final model through the IUCr's checkCIF utility ensures no Level A alerts (major geometric or crystallographic errors) exist, finalizing the structural proof.
Conclusion
While NMR spectroscopy remains indispensable for assessing bulk purity and solution-state dynamics, it lacks the definitive spatial resolution required to confidently assign the stereochemistry of highly flexible, saturated molecules like 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol. By employing Single Crystal X-Ray Diffraction—or MicroED when large crystals are unattainable—researchers can bypass spectroscopic ambiguity and obtain a mathematically validated, absolute 3D map of the molecule.
References
Creative Biostructure. SCXRD vs MicroED Comparison for Crystallography Research.
URL:[Link]
ACS Central Science. The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination.
URL:[Link]
IUCrJ (via PMC). Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals.
URL:[Link]
Expert Opinion on Drug Discovery (via PMC). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery.
URL:[Link]
LookChem. 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol Chemical Properties and Data.
URL:[Link]
StackExchange Chemistry. Why is crystallography still used in some cases for small molecule structure determination?
URL:[Link]
Handling complex alicyclic alcohols like 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol (CAS: 50807-15-3) requires a rigorous approach to environmental health and safety (EHS). Often utilized as a specialized intermediate in p...
Author: BenchChem Technical Support Team. Date: April 2026
Handling complex alicyclic alcohols like 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol (CAS: 50807-15-3) requires a rigorous approach to environmental health and safety (EHS). Often utilized as a specialized intermediate in polymer synthesis, pharmaceutical scaffolding, or as a hydrogenated bisphenol derivative, this compound presents specific physicochemical properties that dictate its waste management lifecycle.
As a laboratory professional, executing a compliant disposal strategy is not just about regulatory adherence—it is about understanding the molecular behavior of the compound to mitigate environmental toxicity and operational hazards.
Physicochemical Causality in Disposal Planning
To design a self-validating disposal protocol, we must first analyze the physical and chemical data of 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol [1]. Rather than blindly following disposal categories, understanding why a chemical is handled a certain way builds a safer laboratory culture.
Highly lipophilic. Poses a severe risk of bioaccumulation and aquatic toxicity. Drain disposal is strictly prohibited [2].
Boiling Point
298°C (at 760 mmHg)
Low volatility at room temperature; however, when dissolved in volatile solvents, aerosolization risks increase.
Flash Point
124.9°C
Classifies as a combustible material. Waste must be isolated from strong oxidizers (e.g., peroxides, nitric acid) to prevent auto-ignition in waste drums.
Density
0.942 g/cm³
Floats on water. In the event of an aqueous spill, it will form a surface slick, complicating cleanup if water is used as a primary wash.
Structure
Non-Halogenated
Must be segregated from halogenated waste streams to ensure clean, cost-effective high-temperature incineration [3].
Step-by-Step Disposal Methodologies
The following protocols are designed as self-validating systems: each step inherently verifies the safety of the next, ensuring no cross-contamination or hazardous buildup occurs.
Causality: As a solid powder or flake, the primary risk is dust inhalation and static discharge during transfer.
Collection: Use non-sparking spatulas to carefully scoop unreacted solid waste. Avoid sweeping techniques that aerosolize the powder.
Containment: Transfer the material into a chemically compatible, leak-proof High-Density Polyethylene (HDPE) wide-mouth container.
Labeling: Immediately affix a GHS-compliant label. Do not use abbreviations. Write: "Hazardous Solid Waste: 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol (Non-Halogenated Organic)".
Storage: Store in your laboratory's designated Satellite Accumulation Area (SAA), strictly segregated from oxidizing agents.
Protocol B: Liquid Waste Management (In Solution)
Causality: This compound is frequently dissolved in organic solvents during synthesis. The solvent dictates the disposal stream. Mixing non-halogenated waste into halogenated streams poisons solvent recovery processes and exponentially increases institutional disposal costs [4].
Segregation by Solvent:
Non-Halogenated: If the compound is dissolved in solvents like ethanol, acetone, or hexanes, route the mixture to the "Non-Halogenated Organic Waste" carboy. Ensure the water content in this carboy remains below 5% to facilitate efficient incineration [5].
Halogenated: If the reaction involved dichloromethane (DCM) or chloroform, the entire mixture must be routed to the "Halogenated Organic Waste" stream.
Headspace Management: Fill liquid waste containers to a maximum of 90% capacity. The 10% headspace is a critical buffer that allows for vapor expansion during ambient temperature fluctuations, preventing pressure-induced ruptures.
Vapor Sealing: Keep containers vapor-tight at all times. A funnel left in an open waste carboy is a primary source of fugitive emissions.
Protocol C: Contaminated Consumables and Empty Containers
Causality: Residual lipophilic compounds on glassware will contaminate future reactions and pose exposure risks to glass-washing personnel.
Glassware Decontamination: Triple-rinse empty reagent bottles or reaction flasks with a compatible, volatile non-halogenated solvent (e.g., acetone or isopropanol) [2].
Rinsate Routing: Collect all rinsate in the Non-Halogenated Liquid Waste container. Once triple-rinsed, the glassware is considered chemically decontaminated and can be disposed of in standard broken glass bins or washed for reuse [6].
PPE Disposal: Place contaminated nitrile gloves, weighing papers, and absorbent bench pads into a designated solid hazardous waste bin.
Spill Response and Containment Workflow
Because 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol is highly lipophilic and toxic to aquatic life, spills must be contained dry. Using water to clean a spill will only spread the compound and contaminate wastewater systems.
Isolate & Ventilate: Evacuate non-essential personnel. If the spill involves volatile co-solvents, eliminate all ignition sources and ensure fume hood sashes are open to maximize room ventilation.
Dry Absorption: For liquid solutions, apply an inert absorbent such as vermiculite or dry sand around the perimeter of the spill, working inward. Do not use combustible absorbents like sawdust.
Mechanical Collection: Sweep the absorbed mixture or solid powder into a heavy-duty hazardous waste bag using a dedicated spill-kit brush and pan.
Chemical Decontamination: Wipe the affected bench or floor area with a cloth dampened with isopropanol to dissolve any remaining lipophilic residue. Dispose of the cloth in the solid hazardous waste bin.
Waste Routing Decision Matrix
Below is a logical workflow mapping the precise segregation path for 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol based on its physical state and solvent environment.
Caption: Decision matrix for the segregation and disposal of 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol waste.
References
LookChem. "4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol Chemical Properties and Safety Data." LookChem Database. Available at:[Link]
Oregon State University EHS. "Hazardous Waste Reduction and Segregation Guidelines." Environmental Health and Safety. Available at: [Link]
University of Illinois DRS. "Non-halogenated Organic Solvents - Standard Operating Procedure." Division of Research Safety. Available at:[Link]
OIST. "General Lab Safety and Work Rules: Chemical Waste Segregation." Okinawa Institute of Science and Technology. Available at:[Link]
University College Dublin. "School of Chemistry Hazardous Waste Management Plan." UCD Safety Resources. Available at: [Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.